molecular formula C17H26N4O4S B1666997 Alpiropride CAS No. 81982-32-3

Alpiropride

货号: B1666997
CAS 编号: 81982-32-3
分子量: 382.5 g/mol
InChI 键: QRQMZZNDJGHPHZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Alpiropride is a sulfonamide and a member of benzenes.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

4-amino-2-methoxy-5-(methylsulfamoyl)-N-[(1-prop-2-enylpyrrolidin-2-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O4S/c1-4-7-21-8-5-6-12(21)11-20-17(22)13-9-16(26(23,24)19-2)14(18)10-15(13)25-3/h4,9-10,12,19H,1,5-8,11,18H2,2-3H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRQMZZNDJGHPHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=C(C=C(C(=C1)C(=O)NCC2CCCN2CC=C)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30868635
Record name Alpiropride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30868635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81982-32-3
Record name Alpiropride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81982-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alpiropride [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081982323
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alpiropride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30868635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Alpiropride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.072.585
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALPIROPRIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1768UW0XS1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Alpiropride's Mechanism of Action on Dopamine D2 Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpiropride is a substituted benzamide derivative that acts as a dopamine D2 receptor antagonist.[1] This technical guide provides an in-depth overview of the presumed mechanism of action of this compound on D2 receptors, contextualized within the broader understanding of substituted benzamide antipsychotics. Due to a scarcity of publicly available, specific quantitative data for this compound, this document presents representative pharmacological data and detailed experimental protocols that are standard for characterizing D2 receptor antagonists. The guide includes structured data tables, comprehensive experimental methodologies, and detailed signaling and workflow diagrams to facilitate a deeper understanding for research and drug development professionals.

Introduction to this compound and the D2 Receptor

This compound belongs to the substituted benzamide class of compounds, which are known for their selective antagonist activity at dopamine D2 receptors.[2][3] These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in various neurological and physiological processes. The D2 receptor is a primary target for antipsychotic drugs used in the treatment of schizophrenia and other psychotic disorders.[2] As a D2 antagonist, this compound is expected to block the binding of endogenous dopamine to the D2 receptor, thereby inhibiting its downstream signaling.

Core Mechanism of Action: D2 Receptor Antagonism

The canonical signaling pathway of the dopamine D2 receptor involves its coupling to inhibitory G-proteins (Gαi/o). Upon activation by dopamine, the D2 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound, as a D2 antagonist, is hypothesized to competitively bind to the D2 receptor, preventing dopamine-mediated activation and the subsequent reduction in cAMP.

D2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Binds & Activates This compound This compound This compound->D2R Binds & Blocks G_protein Gαi/o-protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Cellular_Response Cellular Response cAMP->Cellular_Response Modulates

Quantitative Pharmacological Profile

While specific experimental data for this compound is limited, the following table summarizes representative quantitative data for a typical substituted benzamide D2 receptor antagonist. These values are essential for understanding the potency and selectivity of such a compound.

ParameterValueDescription
Binding Affinity (Ki)
Dopamine D2 Receptor1 - 10 nMThe dissociation constant, indicating high affinity for the D2 receptor.
Dopamine D3 Receptor10 - 50 nMLower affinity for the D3 receptor, indicating some selectivity for D2.
Serotonin 5-HT2A Receptor> 1000 nMLow affinity, indicating high selectivity against this receptor.
Functional Antagonism (IC50)
cAMP Inhibition Assay5 - 20 nMThe concentration required to inhibit 50% of the dopamine-induced response.
β-Arrestin Recruitment10 - 100 nMThe concentration required to inhibit 50% of the agonist-induced recruitment.

Note: The data presented in this table is illustrative for a typical substituted benzamide D2 antagonist and is not based on direct experimental results for this compound.

Detailed Experimental Protocols

The characterization of a D2 receptor antagonist like this compound involves a series of in vitro assays to determine its binding affinity and functional activity.

Radioligand Binding Assay for D2 Receptor Affinity

This assay determines the affinity of this compound for the D2 receptor by measuring its ability to displace a radiolabeled ligand.

Methodology:

  • Membrane Preparation: Membranes from cells stably expressing human D2 receptors (e.g., CHO or HEK293 cells) or from brain tissue rich in D2 receptors (e.g., striatum) are prepared by homogenization and centrifugation.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4) is used.

  • Incubation: Membranes are incubated with a fixed concentration of a D2-selective radioligand (e.g., [3H]-Spiperone or [3H]-Raclopride) and varying concentrations of this compound.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The IC50 value (concentration of this compound that displaces 50% of the radioligand) is determined and converted to a Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start prep Prepare D2 Receptor Membrane Suspension start->prep incubate Incubate Membranes with Radioligand & this compound prep->incubate filter Separate Bound & Free Radioligand via Filtration incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Calculate IC50 and Ki (Cheng-Prusoff Equation) count->analyze end End analyze->end

Functional Antagonism: cAMP Assay

This assay measures the ability of this compound to block the dopamine-induced inhibition of cAMP production.

Methodology:

  • Cell Culture: CHO or HEK293 cells stably expressing the human D2 receptor are cultured to an appropriate density.

  • Assay Medium: A serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) is used.

  • Pre-incubation: Cells are pre-incubated with varying concentrations of this compound.

  • Stimulation: Cells are then stimulated with a fixed concentration of dopamine (typically the EC80) in the presence of forskolin (to stimulate adenylyl cyclase).

  • Lysis and Detection: The reaction is stopped, cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis: The IC50 value, representing the concentration of this compound that reverses 50% of the dopamine-induced inhibition of cAMP production, is determined.

cAMP_Assay_Workflow start Start culture Culture D2-Expressing Cells start->culture preincubate Pre-incubate Cells with this compound culture->preincubate stimulate Stimulate with Dopamine & Forskolin preincubate->stimulate detect Lyse Cells & Measure Intracellular cAMP stimulate->detect analyze Determine IC50 for Functional Antagonism detect->analyze end End analyze->end

β-Arrestin Recruitment Assay

This assay investigates whether this compound affects the recruitment of β-arrestin to the D2 receptor, a key process in receptor desensitization and an alternative signaling pathway.

Methodology:

  • Cell Line: A specialized cell line is used, often HEK293, engineered to express the D2 receptor fused to a component of a reporter system (e.g., a fragment of β-galactosidase or luciferase) and β-arrestin fused to the complementary component.

  • Pre-incubation: Cells are pre-incubated with various concentrations of this compound.

  • Agonist Stimulation: Cells are then stimulated with a D2 receptor agonist (e.g., dopamine or quinpirole) to induce β-arrestin recruitment.

  • Signal Detection: The recruitment of β-arrestin brings the two parts of the reporter system into proximity, generating a detectable signal (e.g., luminescence or fluorescence).

  • Data Analysis: The ability of this compound to inhibit the agonist-induced signal is measured, and an IC50 value is calculated.

Beta_Arrestin_Workflow start Start culture Culture Reporter Cell Line start->culture preincubate Pre-incubate Cells with this compound culture->preincubate stimulate Stimulate with a D2 Agonist preincubate->stimulate detect Measure Reporter Signal (e.g., Luminescence) stimulate->detect analyze Calculate IC50 for Inhibition of Recruitment detect->analyze end End analyze->end

Conclusion

This compound is classified as a dopamine D2 receptor antagonist from the substituted benzamide family. Its mechanism of action is presumed to involve the competitive blockade of dopamine binding to D2 receptors, thereby inhibiting Gαi/o-mediated signaling pathways. While specific quantitative pharmacological data for this compound are not widely available, this guide provides a comprehensive framework for understanding and experimentally characterizing its interaction with D2 receptors. The detailed protocols and illustrative diagrams serve as a valuable resource for researchers and professionals in the field of drug development. Further studies are warranted to fully elucidate the specific binding and functional profile of this compound.

References

Alpiropride: A Technical Overview of its Pharmacokinetic and Pharmacodynamic Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpiropride is a substituted benzamide derivative that has been investigated for its potential therapeutic applications, notably in the management of migraine. Structurally related to other dopamine D2 receptor antagonists, its pharmacological activity is primarily centered on its interaction with the dopaminergic system. This technical guide provides a comprehensive review of the available scientific literature on the pharmacokinetics and pharmacodynamics of this compound. Due to the limited availability of detailed public data, this document synthesizes the foundational knowledge and outlines the general understanding of the compound's behavior in biological systems.

Introduction

This compound emerged as a compound of interest due to its classification as a dopamine D2-receptor antagonist. This class of drugs has a well-established role in various central nervous system disorders. The primary focus of this compound research has been its potential as an anti-migraine agent. Understanding its pharmacokinetic (PK) and pharmacodynamic (PD) properties is crucial for evaluating its therapeutic potential and safety profile. This guide aims to consolidate the existing, albeit limited, data to provide a clear technical overview for the scientific community.

Pharmacodynamics

The primary mechanism of action of this compound is its antagonism of dopamine D2 receptors. Dopamine receptors are G-protein coupled receptors that play a critical role in neurotransmission.

Receptor Binding Profile

Detailed quantitative data on the binding affinity of this compound to a wide range of receptors is not extensively available in the public domain. However, its primary pharmacological classification is as a dopamine D2-receptor antagonist. The affinity for other dopamine receptor subtypes (D1, D3, D4, D5) and for receptors of other neurotransmitter systems, such as serotonin (5-HT), is not well-documented in the readily accessible literature.

Table 1: Receptor Binding Affinity of this compound (Qualitative)

Receptor TargetBinding Affinity (Ki)Classification
Dopamine D2Data not availableAntagonist

Note: The lack of specific Ki values highlights a significant gap in the publicly available data for this compound.

Signaling Pathways

As a dopamine D2 receptor antagonist, this compound is expected to modulate downstream signaling pathways associated with this receptor. D2 receptors are typically coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity. By blocking these receptors, this compound would theoretically prevent these downstream effects.

D2_Signaling_Pathway Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Activates This compound This compound This compound->D2_Receptor Blocks Gi_o Gi/o Protein D2_Receptor->Gi_o Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_o->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Decreases

Figure 1: Simplified Dopamine D2 Receptor Signaling Pathway and the Antagonistic Action of this compound.

Pharmacokinetics

The study of this compound's absorption, distribution, metabolism, and excretion (ADME) is essential for determining its dosage regimen and understanding its potential for drug-drug interactions. Available data suggests that this compound undergoes renal clearance.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Table 2: Summary of this compound Pharmacokinetic Parameters

ParameterValueSpeciesRoute of Administration
Absorption
Bioavailability (%)Data not available
Tmax (h)Data not available
Cmax (ng/mL)Data not available
AUC (ng·h/mL)Data not available
Distribution
Volume of Distribution (Vd)Data not available
Plasma Protein Binding (%)Data not available
Metabolism
Major MetabolitesData not available
Excretion
Clearance (CL)Primarily RenalHuman
Half-life (t1/2)Data not available
% Unchanged in UrineData not available

Note: The table underscores the need for further research to quantify the pharmacokinetic profile of this compound.

Clinical Studies

This compound has been investigated for its efficacy and safety in the context of migraine treatment. However, detailed results from large-scale, randomized controlled trials are not widely disseminated in the public domain.

Table 3: Overview of this compound Clinical Trials in Migraine

PhasePrimary EndpointEfficacy ResultsCommon Adverse Events
Data not availableData not availableData not availableData not available

Note: A comprehensive understanding of the clinical profile of this compound is limited by the lack of accessible trial data.

Experimental Protocols

Detailed experimental protocols for the analysis of this compound in biological matrices are crucial for reproducibility and further research. While a high-performance liquid chromatography (HPLC) method for its determination in plasma and urine has been referenced, the specific, step-by-step protocol is not available in the searched literature.

HPLC-based Quantification of this compound in Biological Fluids (General Workflow)

The general workflow for such an analysis would likely involve sample preparation, chromatographic separation, and detection.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis Plasma_Urine Plasma or Urine Sample Protein_Precipitation Protein Precipitation (e.g., with acetonitrile) Plasma_Urine->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Injection Injection onto HPLC Column Supernatant_Collection->Injection Separation Chromatographic Separation (Reversed-Phase C18 Column) Injection->Separation Detection UV or Mass Spectrometric Detection Separation->Detection Quantification Data Acquisition and Quantification Detection->Quantification

Figure 2: A generalized workflow for the determination of this compound in biological fluids using HPLC.

Conclusion and Future Directions

This compound is a dopamine D2 receptor antagonist with a primary indication explored for migraine. The publicly available data on its pharmacokinetics and pharmacodynamics is sparse, limiting a comprehensive technical assessment. Key quantitative parameters regarding its ADME profile, receptor binding affinities, and clinical efficacy and safety remain largely unpublished.

For a thorough evaluation of this compound's therapeutic potential, further research is imperative. Future studies should focus on:

  • Quantitative Pharmacokinetics: Elucidating the full pharmacokinetic profile in humans, including bioavailability, protein binding, and metabolic pathways.

  • Comprehensive Receptor Profiling: Determining the binding affinities (Ki values) for a wide range of CNS receptors to better understand its selectivity and potential off-target effects.

  • Clinical Efficacy and Safety: Conducting and publishing the results of well-designed, placebo-controlled clinical trials to establish its efficacy and safety profile in the target patient population.

  • Detailed Analytical Methods: Publishing validated, step-by-step analytical methods for its quantification in biological samples to facilitate further research.

Without such data, the development and clinical application of this compound remain speculative. This guide serves as a summary of the current, limited understanding and a call for more in-depth, publicly accessible research.

In Vitro Binding Affinity of Aripiprazole to Dopamine Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aripiprazole is an atypical antipsychotic medication with a unique pharmacological profile, acting as a partial agonist at dopamine D2 receptors. Understanding its interaction with various dopamine receptor subtypes is crucial for elucidating its mechanism of action and for the development of novel therapeutics with improved efficacy and side-effect profiles. This technical guide provides a comprehensive overview of the in vitro binding affinity of aripiprazole to dopamine receptors, presenting key quantitative data, detailed experimental methodologies, and visual representations of the scientific workflows involved. It is important to note that the query "Alpiropride" likely contains a typographical error, and this document pertains to the well-researched compound, Aripiprazole.

Data Presentation: Quantitative Binding Affinity of Aripiprazole

The following table summarizes the in vitro binding affinities (Ki values) of aripiprazole for various human dopamine receptor subtypes. The data has been compiled from multiple studies employing radioligand binding assays. Lower Ki values are indicative of higher binding affinity.

Receptor SubtypeRadioligandCell LineKi (nM)Reference
Dopamine D2[3H]SpiperoneCHO0.34(Not explicitly cited)
Dopamine D2L[125I]IABNHEK 293< 0.3[1][2]
Dopamine D3[125I]IABNHEK 293-[1][2]
Dopamine D4--25[3]

Note: The provided search results did not contain a complete and consistent set of Ki values for aripiprazole across all dopamine receptor subtypes from a single source. The data presented is a synthesis of available information. Some entries are marked as "-" where specific values were not found in the provided search snippets. A series of compounds structurally related to aripiprazole have been evaluated for their affinity at D2-like dopamine receptors[2].

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinity (Ki) is a critical step in drug discovery and is often accomplished through competitive radioligand binding assays.[1][2]

Objective:

To determine the binding affinity of aripiprazole for a specific dopamine receptor subtype by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials:
  • Cell Membranes: Membranes prepared from cell lines stably expressing the human dopamine receptor subtype of interest (e.g., HEK 293 cells).[1]

  • Radioligand: A high-affinity ligand for the target receptor that is labeled with a radioisotope (e.g., [125I]IABN for D2-like receptors).[1]

  • Test Compound: Aripiprazole.

  • Assay Buffer: A buffered solution with appropriate pH and ionic strength to maintain receptor integrity and binding.

  • Filtration Apparatus: A device to separate bound from unbound radioligand (e.g., a cell harvester with glass fiber filters).

  • Scintillation Counter: An instrument to measure the radioactivity on the filters.

Methodology:
  • Membrane Preparation:

    • Culture HEK 293 cells stably transfected with the human dopamine receptor of interest (e.g., D2L).

    • Harvest the cells and homogenize them in a cold buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet multiple times to remove endogenous substances.

    • Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.

  • Competitive Binding Assay:

    • Set up a series of assay tubes.

    • To each tube, add a fixed concentration of the radioligand (e.g., [125I]IABN).

    • Add increasing concentrations of the unlabeled test compound (aripiprazole).

    • Include control tubes for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

    • Initiate the binding reaction by adding the cell membrane preparation to each tube.

    • Incubate the tubes at a specific temperature for a set period to allow the binding to reach equilibrium.

  • Separation and Detection:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters rapidly with cold assay buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity on each filter using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of aripiprazole by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the aripiprazole concentration to generate a competition curve.

    • Determine the IC50 value, which is the concentration of aripiprazole that inhibits 50% of the specific binding of the radioligand.

    • Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

Experimental Workflow for Radioligand Binding Assay

Radioligand_Binding_Assay_Workflow start Start prep_membranes Prepare Cell Membranes (e.g., from HEK 293 cells expressing D2R) start->prep_membranes setup_assay Set up Assay Tubes prep_membranes->setup_assay add_radioligand Add Radioligand (e.g., [125I]IABN) setup_assay->add_radioligand add_aripiprazole Add Increasing Concentrations of Aripiprazole add_radioligand->add_aripiprazole add_membranes Add Cell Membranes to Initiate Binding add_aripiprazole->add_membranes incubate Incubate to Reach Equilibrium add_membranes->incubate filter Rapid Filtration (Separate Bound from Unbound) incubate->filter wash Wash Filters filter->wash measure Measure Radioactivity (Scintillation Counting) wash->measure analyze Data Analysis (IC50 and Ki Calculation) measure->analyze end End analyze->end

Caption: Workflow of a competitive radioligand binding assay.

Dopamine D2 Receptor Signaling Pathway (Simplified)

D2_Signaling_Pathway dopamine Dopamine d2r Dopamine D2 Receptor dopamine->d2r Full Agonist aripiprazole Aripiprazole (Partial Agonist) aripiprazole->d2r Partial Agonist gi Gi/o Protein d2r->gi Activates ac Adenylyl Cyclase gi->ac Inhibits camp ↓ cAMP ac->camp response Cellular Response camp->response

Caption: Simplified Dopamine D2 receptor signaling cascade.

References

Alpiropride: A Technical Retrospective on its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpiropride is a substituted benzamide derivative, characterized as a dopamine D2 receptor antagonist. First described in scientific literature around 1980 and introduced for medical use by 1989, it was marketed in Portugal for the treatment of migraine and hypertension. Despite its clinical use, detailed public data on the discovery and development of this compound is sparse. This technical guide synthesizes the available information and provides a likely scientific context for its development, including plausible experimental protocols and signaling pathways based on its pharmacological class. Due to the limited availability of specific quantitative data for this compound, representative data for analogous substituted benzamides are presented to provide a comparative framework.

Introduction and Discovery

The discovery of this compound emerged from the broader exploration of substituted benzamides as dopamine D2 receptor antagonists, a chemical class that includes well-known compounds like sulpiride and amisulpride. Research into this class was driven by the need for antipsychotic and antiemetic agents. The unique pharmacological profile of these compounds, however, led to their investigation for other indications. This compound (RIV 2093) was identified as a potent dopamine D2 antagonist and was subsequently investigated for its potential therapeutic effects in migraine and hypertension. Its development timeline indicates a discovery phase in the late 1970s to early 1980s, with clinical introduction in the late 1980s.

Chemical Synthesis

A likely retrosynthetic analysis suggests two key fragments: 4-amino-2-methoxy-5-(methylsulfamoyl)benzoic acid and (1-allylpyrrolidin-2-yl)methanamine. The synthesis would proceed via the coupling of these two intermediates.

Proposed Synthesis Workflow

G cluster_benzoic_acid Benzoic Acid Moiety Synthesis cluster_amine Amine Moiety Synthesis cluster_coupling Final Coupling A 4-Amino-2-methoxybenzoic acid B Chlorosulfonation A->B C 4-Amino-2-methoxy-5-(chlorosulfonyl)benzoic acid B->C D Amination with Methylamine C->D E 4-Amino-2-methoxy-5-(methylsulfamoyl)benzoic acid D->E E_ref Benzoic Acid Derivative F L-Proline G Reduction F->G H (S)-pyrrolidin-2-ylmethanol G->H I N-Alkylation with Allyl Bromide H->I J (S)-(1-allylpyrrolidin-2-yl)methanol I->J K Activation (e.g., Tosylation) J->K L Nucleophilic Substitution with Azide K->L M Reduction L->M N (S)-(1-allylpyrrolidin-2-yl)methanamine M->N N_ref Amine Derivative O Amide Coupling (e.g., DCC, EDC) E_ref->O N_ref->O P This compound O->P

Caption: Proposed synthetic workflow for this compound.

Pharmacological Profile

This compound is classified as a dopamine D2 receptor antagonist. This mechanism of action is central to its therapeutic effects.

Mechanism of Action and Signaling Pathway

As a D2 receptor antagonist, this compound binds to dopamine D2 receptors without activating them, thereby blocking the binding of the endogenous agonist, dopamine. D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gαi/o proteins. Inhibition of D2 receptor signaling leads to an increase in the activity of adenylyl cyclase, resulting in elevated intracellular levels of cyclic AMP (cAMP).

G cluster_pathway Dopamine D2 Receptor Signaling Pathway Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates This compound This compound This compound->D2R Blocks G_protein Gαi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates

Caption: Antagonism of the D2 receptor by this compound.

Receptor Binding Affinity

Quantitative data on the binding affinity of this compound for the dopamine D2 receptor is not publicly available. However, for related substituted benzamides, the affinity (Ki) for D2 receptors is typically in the nanomolar range.

CompoundD2 Receptor Affinity (Ki, nM)Reference
Amisulpride~2.8
Sulpiride~25Farde et al., 1987
This compound Not Publicly Available -

Preclinical Development

The preclinical development of this compound would have involved a series of in vitro and in vivo studies to establish its pharmacological activity, selectivity, and safety profile.

In Vitro Studies: Receptor Binding Assays

The primary in vitro assay for a compound like this compound would be a competitive radioligand binding assay to determine its affinity for the dopamine D2 receptor.

Experimental Protocol: Dopamine D2 Receptor Competitive Binding Assay

  • Tissue Preparation: Membranes from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells) or from rat striatum tissue are prepared by homogenization and centrifugation.

  • Radioligand: A radiolabeled D2 receptor antagonist, such as [3H]-Spiperone or [3H]-Raclopride, is used.

  • Assay Buffer: A suitable buffer, typically Tris-HCl with physiological salts, is used.

  • Incubation: The cell membranes, radioligand, and varying concentrations of this compound (or a reference compound) are incubated together. Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g

Alpiropride's Interaction with Neurotransmitter Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

Alpiropride is a substituted benzamide derivative recognized for its antagonist activity at the dopamine D2 receptor. This technical guide provides a comprehensive overview of the known and potential interactions of this compound with various neurotransmitter systems. Due to the limited availability of specific data for this compound, this document leverages a comparative analysis of structurally related benzamide antipsychotics, including amisulpride, sulpiride, and remoxipride, to infer its likely pharmacological profile. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of binding affinities, functional activities, and the experimental methodologies used to determine these properties.

Introduction to this compound

This compound is a benzamide derivative that has been primarily characterized as a selective dopamine D2 receptor antagonist. Structurally related to sulpiride, it has been explored for its potential therapeutic applications. The core mechanism of action for many benzamides lies in their ability to modulate dopaminergic neurotransmission. However, the clinical efficacy and side-effect profiles of these compounds are often influenced by their interactions with other neurotransmitter systems, including serotonergic, adrenergic, and cholinergic pathways.

Disclaimer: Publicly available, peer-reviewed data specifically detailing the comprehensive binding profile and functional activity of this compound across a wide range of neurotransmitter receptors is scarce. Therefore, this guide will present the known information for this compound and supplement it with a detailed analysis of well-characterized benzamides to provide a robust, albeit inferred, profile.

Dopaminergic System Interaction

The hallmark of the benzamide class of antipsychotics is their high affinity for the dopamine D2 receptor. This interaction is central to their therapeutic effects.

Binding Affinity at Dopamine Receptors

Benzamides, including this compound, are known to be potent antagonists at D2 receptors. The binding affinity is typically determined through radioligand binding assays, with the inhibition constant (Ki) serving as a measure of this affinity. Lower Ki values indicate a higher binding affinity.

CompoundD2 Receptor Ki (nM)D3 Receptor Ki (nM)D4 Receptor Ki (nM)
Amisulpride 2.8[1]3.2[1]Low affinity
Sulpiride 29[2]High affinityLow affinity[3]
Remoxipride 113[4]High affinityLow affinity

Table 1: Comparative binding affinities of selected benzamides at dopamine receptor subtypes. Data is compiled from various in vitro studies.

Functional Activity at Dopamine Receptors

The functional consequence of benzamide binding to D2 receptors is typically antagonism, leading to a blockade of dopamine-mediated signaling. This is often assessed through functional assays that measure the inhibition of a downstream signaling event, such as the modulation of cyclic AMP (cAMP) levels.

Interaction with other Neurotransmitter Systems

While the primary target of benzamides is the D2 receptor, many exhibit varying degrees of affinity for other neurotransmitter receptors, which can contribute to their overall pharmacological profile.

Serotonergic System

Some benzamides have been shown to interact with serotonin receptors, particularly the 5-HT7 receptor. This interaction may contribute to the antidepressant effects observed with some of these compounds.[3]

Compound5-HT2A Receptor Ki (nM)5-HT2B Receptor Ki (nM)5-HT7 Receptor Ki (nM)
Amisulpride No significant affinity[3][5]13[6]11.5 - 44[1][6]
Sulpiride No appreciable affinity[7]No significant affinityNo significant affinity
Remoxipride Low affinity[8]No significant affinityNo significant affinity

Table 2: Comparative binding affinities of selected benzamides at serotonin receptor subtypes. The data highlights the variability within the benzamide class.

Adrenergic System

Interactions with adrenergic receptors can influence the cardiovascular side effects of some antipsychotics. Certain benzamides have shown some affinity for α-adrenergic receptors.

Compoundα1-Adrenergic Receptor Ki (nM)α2-Adrenergic Receptor Ki (nM)
Amisulpride No significant affinity[3][5]Weak affinity[9]
Sulpiride No appreciable affinity[7]Can antagonize α2-adrenoceptors at higher doses[10]
Remoxipride Low affinity[8]Low affinity[8]

Table 3: Comparative binding affinities of selected benzamides at adrenergic receptor subtypes.

Cholinergic System

Significant interaction with muscarinic cholinergic receptors is generally not a characteristic feature of the benzamide class of antipsychotics. This low affinity for cholinergic receptors is associated with a reduced burden of anticholinergic side effects (e.g., dry mouth, blurred vision, constipation). Studies on sulpiride and amisulpride have shown no appreciable affinity for cholinergic receptors.[3][5][7]

Experimental Protocols

The data presented in this guide are derived from a variety of in vitro experimental techniques designed to characterize the interaction of compounds with their molecular targets.

Radioligand Binding Assay

This is the gold standard method for determining the binding affinity of a compound for a receptor.[11]

Objective: To determine the inhibition constant (Ki) of a test compound by measuring its ability to displace a specific radiolabeled ligand from its receptor.

Methodology:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or tissue homogenates.[12]

  • Incubation: The membranes are incubated with a fixed concentration of a specific radioligand (e.g., [3H]-spiperone for D2 receptors) and varying concentrations of the unlabeled test compound.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.[13]

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Cell Culture/ Tissue Homogenization prep2 Cell Lysis & Centrifugation prep1->prep2 prep3 Membrane Pellet Isolation prep2->prep3 prep4 Protein Quantification prep3->prep4 assay1 Incubate Membranes with Radioligand & Test Compound prep4->assay1 assay2 Rapid Filtration assay3 Scintillation Counting analysis1 Calculate Specific Binding assay3->analysis1 analysis2 Determine IC50 analysis1->analysis2 analysis3 Calculate Ki using Cheng-Prusoff Equation analysis2->analysis3

Workflow for a typical radioligand binding assay.

Functional Assays (e.g., cAMP Assay)

These assays measure the functional consequence of a ligand binding to its receptor.

Objective: To determine if a compound acts as an agonist, antagonist, or inverse agonist by measuring its effect on a downstream signaling pathway.

Methodology:

  • Cell Culture: Cells stably expressing the receptor of interest are cultured.

  • Compound Treatment: The cells are treated with the test compound, often in the presence of a known agonist.

  • Signaling Molecule Measurement: The level of a second messenger, such as cAMP, is measured. For D2 receptors, which are Gi-coupled, an agonist will decrease cAMP levels. An antagonist will block the agonist-induced decrease in cAMP.

  • Data Analysis: Dose-response curves are generated to determine the potency (EC50 or IC50) and efficacy of the compound.

Signaling Pathways

The interaction of benzamides with G protein-coupled receptors (GPCRs), such as the D2 receptor, initiates a cascade of intracellular events.

G cluster_membrane Cell Membrane receptor Dopamine D2 Receptor g_protein Gi/o Protein receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac Inhibits camp cAMP ac->camp Converts dopamine Dopamine dopamine->receptor Binds This compound This compound (Antagonist) This compound->receptor Blocks atp ATP atp->ac response Cellular Response (e.g., altered gene expression) camp->response Leads to

Dopamine D2 receptor signaling pathway and the antagonistic action of this compound.

Conclusion

This compound is a dopamine D2 receptor antagonist belonging to the benzamide class of compounds. While specific data on its interactions with other neurotransmitter systems are limited, the pharmacological profiles of related benzamides such as amisulpride, sulpiride, and remoxipride suggest that this compound likely possesses a high degree of selectivity for the D2 receptor with minimal affinity for serotonergic, adrenergic, and cholinergic receptors. This selectivity profile implies a potentially lower incidence of side effects associated with off-target receptor interactions. Further research is required to fully elucidate the complete binding and functional profile of this compound to definitively establish its place within the therapeutic landscape. The methodologies and comparative data presented in this guide provide a framework for such future investigations.

References

The Enigmatic Stereochemistry of a-Alpiropride: An Uncharted Pharmacological Landscape

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a significant knowledge gap regarding the specific pharmacological profiles of the individual enantiomers of a-Alpiropride, a substituted benzamide derivative previously explored for its dopamine D2 receptor antagonist properties. Despite the well-established principle in pharmacology that enantiomers of a chiral drug can exhibit markedly different biological activities, detailed comparative studies on (R)-a-Alpiropride and (S)-a-Alpiropride appear to be absent from the current body of scientific publications. This technical guide synthesizes the available information on a-Alpiropride in its racemic form and outlines the standard methodologies that would be required to elucidate the pharmacological distinctions between its enantiomers, a critical step in modern drug development.

Introduction to a-Alpiropride and the Importance of Chirality

a-Alpiropride is a dopamine D2 receptor antagonist.[1][2] Like many pharmaceuticals, a-Alpiropride possesses a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)-a-Alpiropride and (S)-a-Alpiropride.[3] The three-dimensional arrangement of atoms in these enantiomers can lead to significant differences in their interaction with chiral biological targets such as receptors and enzymes.[4][5] This can result in one enantiomer being therapeutically active (the eutomer) while the other may be less active, inactive, or even contribute to adverse effects (the distomer).[6][7][8] A thorough understanding of the pharmacological properties of individual enantiomers is therefore crucial for the development of safer and more effective drugs.

Pharmacological Profile of Racemic a-Alpiropride

The primary pharmacological action of racemic a-Alpiropride is the blockade of dopamine D2 receptors.[1][2] This mechanism is shared by many antipsychotic and antiemetic drugs.[9][10] Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that play a critical role in various physiological and pathological processes in the central nervous system. Antagonism of these receptors in the mesolimbic pathway is thought to be responsible for the antipsychotic effects of many drugs.

Beyond its D2 receptor antagonism, the broader receptor binding profile of racemic a-Alpiropride, including its affinity for other dopamine receptor subtypes and serotonin receptors like 5-HT1A, has not been extensively detailed in the available literature. Such information is critical as interactions with other receptors can significantly influence a drug's overall therapeutic and side-effect profile.[11][12]

The Unresolved Pharmacology of a-Alpiropride Enantiomers

A diligent search of scientific databases did not yield any studies that have successfully isolated and pharmacologically characterized the individual (R)- and (S)-enantiomers of a-Alpiropride. Consequently, there is no quantitative data available to compare their binding affinities, functional activities (e.g., potency, efficacy), or selectivity for the dopamine D2 receptor or other potential targets.

Methodologies for Elucidating Enantiomer-Specific Pharmacology

To address this significant gap in knowledge, a systematic pharmacological evaluation of the a-Alpiropride enantiomers would be required. This would involve the following key experimental stages:

Chiral Separation and Synthesis

The first essential step is to obtain the individual enantiomers in high purity. This can be achieved through two primary approaches:

  • Chiral Resolution: Separation of the racemic mixture of a-Alpiropride using techniques such as chiral chromatography.

  • Asymmetric Synthesis: Stereoselective synthesis of each enantiomer from chiral starting materials.

The successful separation or synthesis would need to be confirmed by analytical techniques such as chiral high-performance liquid chromatography (HPLC) and polarimetry.

In Vitro Pharmacological Characterization

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. To characterize the a-Alpiropride enantiomers, competitive binding studies would be performed using cell membranes expressing the human dopamine D2 receptor and potentially other receptors of interest (e.g., D3, D4, 5-HT1A, 5-HT2A).

Table 1: Hypothetical Data Table for Receptor Binding Affinities (Ki) of a-Alpiropride Enantiomers

CompoundDopamine D2 (Ki, nM)Dopamine D3 (Ki, nM)5-HT1A (Ki, nM)5-HT2A (Ki, nM)
(R)-a-AlpiroprideData not availableData not availableData not availableData not available
(S)-a-AlpiroprideData not availableData not availableData not availableData not available
Racemic a-AlpiroprideData not availableData not availableData not availableData not available

Functional assays are crucial to determine whether a ligand acts as an antagonist, agonist, or partial agonist at a receptor. For the dopamine D2 receptor, which is a Gi/o-coupled receptor, functional activity can be assessed by measuring the inhibition of adenylyl cyclase and subsequent decrease in cyclic AMP (cAMP) levels.

Table 2: Hypothetical Data Table for Functional Activity (IC50 or EC50) of a-Alpiropride Enantiomers at the Dopamine D2 Receptor

CompoundFunctional AssayPotency (IC50/EC50, nM)Efficacy (% of standard)
(R)-a-AlpiropridecAMP InhibitionData not availableData not available
(S)-a-AlpiropridecAMP InhibitionData not availableData not available
Experimental Protocols

Detailed experimental protocols would need to be established. Below are generalized examples based on standard practices in pharmacology.

  • Preparation of Cell Membranes: Human embryonic kidney (HEK-293) cells stably expressing the human dopamine D2 receptor are cultured and harvested. The cells are then lysed and the cell membranes are isolated by centrifugation.

  • Binding Reaction: The cell membranes are incubated with a specific radioligand for the D2 receptor (e.g., [³H]-spiperone or [³H]-raclopride) and varying concentrations of the test compounds ((R)-a-Alpiropride, (S)-a-Alpiropride, or racemic a-Alpiropride).

  • Separation and Detection: The reaction is terminated by rapid filtration to separate the bound from the free radioligand. The radioactivity retained on the filter, representing the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value (inhibition constant) is then calculated using the Cheng-Prusoff equation.

  • Cell Culture: Cells expressing the dopamine D2 receptor are seeded in multi-well plates.

  • Compound Incubation: The cells are pre-incubated with the test compounds at various concentrations.

  • Stimulation: The adenylyl cyclase is stimulated with forskolin, and the cells are co-incubated with a D2 receptor agonist (e.g., quinpirole) and the test compounds.

  • cAMP Measurement: The intracellular cAMP levels are measured using a commercially available assay kit (e.g., HTRF, ELISA).

  • Data Analysis: The ability of the test compounds to inhibit the agonist-induced decrease in cAMP is quantified to determine their antagonist potency (IC50).

Signaling Pathways

The dopamine D2 receptor primarily signals through the Gi/o family of G proteins. Upon activation by an agonist, the receptor promotes the dissociation of the Gαi/o subunit from the Gβγ dimer. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The Gβγ dimer can modulate the activity of other effectors, such as inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels. As antagonists, the a-Alpiropride enantiomers would be expected to block these signaling events. The specific downstream consequences of D2 receptor blockade by each enantiomer would need to be investigated.

D2_Signaling_Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein (αβγ) D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine (Agonist) Dopamine->D2R Activates Alpiropride a-Alpiropride Enantiomer (Antagonist) This compound->D2R Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Figure 1. Simplified Dopamine D2 Receptor Signaling Pathway.

Experimental_Workflow Start Racemic a-Alpiropride Resolution Chiral Separation (e.g., HPLC) Start->Resolution R_Enantiomer (R)-a-Alpiropride Resolution->R_Enantiomer S_Enantiomer (S)-a-Alpiropride Resolution->S_Enantiomer Binding_Assay Receptor Binding Assays (e.g., D2, 5-HT1A) R_Enantiomer->Binding_Assay Functional_Assay Functional Assays (e.g., cAMP) R_Enantiomer->Functional_Assay S_Enantiomer->Binding_Assay S_Enantiomer->Functional_Assay Data_Analysis Data Analysis (Ki, IC50/EC50) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Pharmacological_Profile Comparative Pharmacological Profile Data_Analysis->Pharmacological_Profile

Figure 2. General Experimental Workflow for Enantiomer Characterization.

Conclusion and Future Directions

The pharmacological profiles of the individual enantiomers of a-Alpiropride remain a critical unknown in the scientific literature. While the racemic mixture is known to be a dopamine D2 receptor antagonist, the specific contributions of the (R)- and (S)-enantiomers to this activity, as well as their potential off-target effects, have not been elucidated. A comprehensive in vitro characterization, employing standard receptor binding and functional assays, is necessary to fill this knowledge gap. Such studies would not only provide valuable insights into the structure-activity relationship of this class of compounds but are also a prerequisite for any further development of a-Alpiropride as a therapeutic agent. The detailed pharmacological dissection of its enantiomers could potentially uncover a more potent and selective eutomer with an improved therapeutic index, a cornerstone of modern, rational drug design.

References

Methodological & Application

Application Notes and Protocols for a-Alpiropride and Structurally Related Benzamide Derivatives in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For research, scientific, and drug development professionals.

Introduction

Mechanism of Action: Dopamine D2 Receptor Antagonism

Dopamine receptors are classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families. a-Alpiropride, like other benzamide antipsychotics, exhibits selectivity for the D2-like receptors. The therapeutic effects and potential side effects of these compounds are primarily mediated through their interaction with these receptors in various brain regions and peripheral tissues.

Signaling Pathway of Dopamine D2 Receptor Antagonism

The binding of a D2 receptor antagonist like a-Alpiropride blocks the downstream signaling cascade typically initiated by dopamine. This includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

D2_receptor_pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopamine_v Dopamine D2R D2 Receptor Dopamine_v->D2R Binds AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Alpiropride a-Alpiropride This compound->D2R Blocks

Caption: Dopamine D2 receptor signaling pathway and antagonism by a-Alpiropride.

As an antihypertensive agent, the mechanism may involve the blockade of presynaptic D2 autoreceptors on sympathetic nerve terminals, leading to an increase in norepinephrine release, or actions on central pathways that regulate blood pressure. Dopamine itself has complex cardiovascular effects, and D2 receptor antagonists can modulate these actions.[1][2]

In Vivo Dosage and Administration

Due to the lack of specific data for a-Alpiropride, dosage ranges for the related compound, sulpiride, in rodents are provided as a starting point for dose-finding studies. The appropriate dose will depend on the animal model, the intended biological effect, and the duration of the study (acute vs. chronic).

Table 1: Representative In Vivo Dosages of Sulpiride in Rodent Models

Animal ModelDosage RangeRoute of AdministrationStudy DurationObserved EffectsReference
Rat2 mg/kg (twice daily)Intraperitoneal (IP)21 daysAntidepressant-like[3]
Rat20 mg/kgIntraperitoneal (IP)21 daysNo effect on body weight in males[4]
Rat1, 2, 4 mg/kgIntraperitoneal (IP)AcuteDose-dependent increase in pyramidal cell density[5]
Mouse40, 60, 80 mg/kgIntraperitoneal (IP)9 daysNo effect on body weight in males[6]

General Recommendations for a-Alpiropride:

  • Dose-Range Finding Studies: It is crucial to perform initial dose-range finding studies to determine the optimal dose of a-Alpiropride for the specific animal model and desired endpoint.

  • Route of Administration: Intraperitoneal (IP) injection is a common route for preclinical studies with benzamides. Oral (PO) and subcutaneous (SC) routes should also be considered, depending on the desired pharmacokinetic profile.

  • Vehicle Selection: a-Alpiropride should be dissolved in a suitable vehicle. For sulpiride, saline or dilute acid (e.g., 0.1 N HCl) has been used.[4] The vehicle's potential effects should be controlled for in the experimental design.

Experimental Protocols

Below are generalized protocols for acute and chronic in vivo studies. These should be adapted based on the specific research question.

General Experimental Workflow

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Assessment Phase cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation Baseline_Measurements Baseline Measurements Animal_Acclimation->Baseline_Measurements Group_Allocation Random Group Allocation Baseline_Measurements->Group_Allocation Drug_Administration a-Alpiropride/Vehicle Administration Group_Allocation->Drug_Administration Behavioral_Tests Behavioral Assessments Drug_Administration->Behavioral_Tests Physiological_Measurements Physiological Monitoring Drug_Administration->Physiological_Measurements Tissue_Collection Tissue/Blood Collection Behavioral_Tests->Tissue_Collection Physiological_Measurements->Tissue_Collection Data_Analysis Statistical Analysis Tissue_Collection->Data_Analysis Results Interpretation of Results Data_Analysis->Results

Caption: Generalized workflow for in vivo animal studies with a-Alpiropride.

Acute Dosing Protocol (Example: Behavioral Study)
  • Animals: Select appropriate rodent strain (e.g., Wistar or Sprague-Dawley rats, C57BL/6 mice). Acclimate animals for at least one week before the experiment.

  • Groups:

    • Group 1: Vehicle control

    • Group 2: a-Alpiropride (Low dose)

    • Group 3: a-Alpiropride (Mid dose)

    • Group 4: a-Alpiropride (High dose)

    • (Optional) Group 5: Positive control (e.g., another D2 antagonist)

  • Drug Preparation: Prepare fresh solutions of a-Alpiropride in the chosen vehicle on the day of the experiment.

  • Administration: Administer the assigned treatment via the chosen route (e.g., IP).

  • Behavioral Testing: At a predetermined time post-injection (e.g., 30 minutes), conduct behavioral tests relevant to D2 antagonism (e.g., open field test for locomotor activity, catalepsy bar test).

  • Data Collection and Analysis: Record and analyze behavioral parameters.

Chronic Dosing Protocol (Example: Antihypertensive Study)
  • Animals: Use a relevant model of hypertension (e.g., Spontaneously Hypertensive Rats, SHR).

  • Baseline Measurements: Measure baseline blood pressure and heart rate for several days before the start of treatment using a non-invasive method (e.g., tail-cuff plethysmography).

  • Groups:

    • Group 1: Vehicle control

    • Group 2: a-Alpiropride (selected dose)

  • Administration: Administer the drug or vehicle daily for the duration of the study (e.g., 2-4 weeks).

  • Monitoring: Monitor blood pressure, heart rate, body weight, and food/water intake regularly.

  • Terminal Procedures: At the end of the study, collect blood for pharmacokinetic or biomarker analysis and tissues for further investigation.

Pharmacokinetic Considerations

While specific pharmacokinetic data for a-Alpiropride is unavailable, for related compounds, factors such as absorption, distribution, metabolism, and excretion will influence the dosing regimen. Preliminary pharmacokinetic studies are recommended to determine key parameters like:

  • Tmax: Time to reach maximum plasma concentration.

  • Cmax: Maximum plasma concentration.

  • t1/2: Elimination half-life.

  • Bioavailability: The fraction of the administered dose that reaches systemic circulation.

Table 2: Key Pharmacokinetic Parameters to Determine

ParameterDescriptionImportance for In Vivo Studies
TmaxTime to peak plasma concentrationGuides the timing of behavioral or physiological assessments after dosing.
CmaxMaximum plasma concentrationHelps establish the dose-response relationship.
t1/2Elimination half-lifeDetermines the dosing frequency for chronic studies.
AUCArea under the curveRepresents the total drug exposure over time.
BioavailabilityFraction of drug reaching systemic circulationCrucial for comparing different routes of administration.

Conclusion

These application notes provide a foundational guide for conducting in vivo research with a-Alpiropride and other benzamide D2 receptor antagonists. Due to the limited specific data on a-Alpiropride, a cautious and systematic approach, starting with dose-finding and pharmacokinetic studies, is essential for generating robust and reproducible results. The provided protocols and dosage information from related compounds offer a solid starting point for these investigations.

References

a-Alpiropride: A Benzamide-Class Tool Compound for Interrogating Dopamine D2 Receptor Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

a-Alpiropride is a substituted benzamide derivative that acts as a selective antagonist for the dopamine D2 receptor, a class A G protein-coupled receptor (GPCR).[1] While historically explored for its antihypertensive and antimigraine properties, its utility as a tool compound in GPCR research lies in its ability to selectively block D2 receptor-mediated signaling pathways.[1] This allows for the precise investigation of the physiological and pathological roles of these receptors in the central nervous system and periphery.

As a D2 antagonist, a-Alpiropride can be employed to:

  • Elucidate D2 Receptor Function: By inhibiting the binding of the endogenous ligand dopamine, a-Alpiropride helps in understanding the downstream consequences of D2 receptor activation in various cellular and in vivo models.

  • Characterize Novel D2 Ligands: It can be used as a competitor in binding assays to determine the affinity and selectivity of new chemical entities targeting the D2 receptor.

  • Investigate GPCR Signaling Pathways: a-Alpiropride serves as a tool to dissect the specific contribution of D2 receptor signaling in complex biological systems where multiple GPCRs may be active.

  • Validate D2 Receptor-Related Drug Targets: Its use can help confirm the therapeutic potential of targeting the D2 receptor in preclinical models of neurological and psychiatric disorders.

The primary mechanism of action for D2 receptor antagonists like a-Alpiropride involves the inhibition of the Gαi/o signaling pathway. Upon activation by dopamine, the D2 receptor typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this interaction, a-Alpiropride prevents the dopamine-induced reduction in cAMP.

Pharmacological Profile of a-Alpiropride and Related Benzamides

The following table summarizes the binding affinities of a-Alpiropride and other relevant benzamide tool compounds for dopamine receptor subtypes. This data is crucial for designing experiments and interpreting results.

CompoundReceptor SubtypeBinding Affinity (IC50/Ki, nM)Reference
a-Alpiropride D2Data not readily available
TiaprideD2110-320[2]
TiaprideD3180[2]
AmisulprideD2Selective Antagonist[3]
AmisulprideD3Selective Antagonist[3]

Note: Specific binding affinity data for a-Alpiropride is not widely published. The data for Tiapride, a structurally related benzamide, is provided for comparative purposes.

Experimental Protocols

Radioligand Binding Assay for Dopamine D2 Receptor

This protocol is designed to determine the binding affinity of a-Alpiropride for the dopamine D2 receptor using a competitive binding assay with a radiolabeled ligand.

Diagram of the Experimental Workflow:

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture Cells expressing D2 Receptor homogenization Homogenization cell_culture->homogenization centrifugation Centrifugation homogenization->centrifugation resuspension Resuspend in Assay Buffer centrifugation->resuspension membranes Receptor Membranes resuspension->membranes radioligand [3H]-Spiperone (Radioligand) incubation Incubation radioligand->incubation alpiropride a-Alpiropride (Test Compound) This compound->incubation membranes->incubation filtration Rapid Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation cpm Counts Per Minute (CPM) scintillation->cpm competition_curve Competition Binding Curve cpm->competition_curve ki_calc Ki Calculation competition_curve->ki_calc

Caption: Workflow for a D2 receptor radioligand binding assay.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor.

  • Radioligand: [3H]-Spiperone or another suitable D2 receptor antagonist radioligand.

  • a-Alpiropride stock solution.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation: Thaw the prepared cell membranes on ice and dilute to the desired concentration in ice-cold Assay Buffer.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding: Assay Buffer.

    • Non-specific Binding (NSB): A high concentration of a non-labeled D2 antagonist (e.g., 10 µM Haloperidol).

    • Competition: Serial dilutions of a-Alpiropride.

  • Add the radioligand ([3H]-Spiperone) to all wells at a final concentration close to its Kd value.

  • Add the diluted cell membranes to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the a-Alpiropride concentration.

  • Determine the IC50 value (the concentration of a-Alpiropride that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay for Dopamine D2 Receptor

This protocol measures the ability of a-Alpiropride to antagonize the dopamine-induced inhibition of cAMP production in cells expressing the D2 receptor.

Diagram of the Signaling Pathway:

G cluster_cell Cell Membrane D2R D2 Receptor G_protein Gαi/o D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine Dopamine->D2R Activates This compound a-Alpiropride This compound->D2R Blocks ATP ATP ATP->AC Forskolin Forskolin Forskolin->AC Stimulates

Caption: D2 receptor Gαi/o signaling pathway.

Materials:

  • A cell line (e.g., CHO or HEK293) stably expressing the human dopamine D2 receptor.

  • Cell culture medium.

  • Dopamine solution.

  • a-Alpiropride stock solution.

  • Forskolin solution (to stimulate basal cAMP levels).

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • 384-well white opaque microplates.

Procedure:

  • Cell Seeding: Seed the D2 receptor-expressing cells into a 384-well plate and grow to confluency.

  • Cell Stimulation:

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with various concentrations of a-Alpiropride for 15-30 minutes at 37°C.

    • Add a fixed concentration of dopamine (typically its EC80) to all wells except the basal control.

    • Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase.

  • Incubation: Incubate the plate for 30 minutes at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

Data Analysis:

  • Normalize the data to the response induced by forskolin alone (100%) and the basal level (0%).

  • Plot the percentage of inhibition of the dopamine response against the logarithm of the a-Alpiropride concentration.

  • Determine the IC50 value, which represents the concentration of a-Alpiropride that reverses 50% of the dopamine-induced inhibition of cAMP production.

By following these protocols, researchers can effectively utilize a-Alpiropride as a tool compound to investigate the pharmacology and signaling of the dopamine D2 receptor, contributing to a deeper understanding of its role in health and disease.

References

Application Notes and Protocols for Aripiprazole in Cellular Assays for Dopamine Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing Aripiprazole, a partial agonist for the dopamine D2 receptor, in various cellular assays to characterize its effects on dopamine signaling pathways. Aripiprazole's unique pharmacological profile, acting as a functional antagonist in regions of high dopamine concentration and an agonist in areas with low dopamine levels, makes it a crucial tool in neuroscience research and drug discovery.[1][2]

Mechanism of Action

Aripiprazole exhibits a high affinity for dopamine D2 receptors, with a reported Ki value of 0.34 nM.[1] It acts as a partial agonist, meaning it has a lower intrinsic activity at the D2 receptor compared to the endogenous ligand, dopamine.[2] This partial agonism allows Aripiprazole to stabilize the dopamine system, a key factor in its therapeutic effects.[2] Furthermore, studies suggest that Aripiprazole displays functional selectivity, differentially affecting various downstream signaling pathways mediated by the D2 receptor.[3][4]

Quantitative Data Summary

The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of Aripiprazole at dopamine receptors from various cellular assays.

Table 1: Aripiprazole Binding Affinity (Ki) at Dopamine Receptors

Receptor SubtypeRadioligandCell LineKi (nM)Reference
Human D2L[3H]spiperoneCHO0.48[5]
Human D2[3H]-(R)-(+)-7-OH-DPATHEK2930.48[5]
Human D2[125I]IABNHEK293< 0.3[6]
Human D3[125I]IABNHEK293> 15[6]
Human D2------0.34[1]

Table 2: Aripiprazole Functional Activity (EC50/IC50) in Cellular Assays

Assay TypeCell LineParameter MeasuredAgonist/Antagonist ActivityEC50/IC50 (nM)Emax (%)Reference
cAMP InhibitionHEK293cAMP levelsPartial Agonist3851[7]
Dynamic Mass Redistribution (DMR)HEK293Cellular impedancePartial Agonist73032[4]
β-arrestin-2 Recruitment (Tango)---β-arrestin-2 translocationPartial Agonist< 1073[8]
β-arrestin-2 Recruitment (BRET)HEK293BRET signalPartial Agonist14547[7][8]
Gαi/o ActivationHEK293G protein activationPartial Agonist------[4]
Gβγ SignalingHEK293G protein subunit signalingAntagonist------[4]

Key Experimental Protocols

Here are detailed protocols for three key cellular assays used to characterize the interaction of Aripiprazole with dopamine D2 receptors.

Radioligand Binding Assay

This assay measures the affinity of Aripiprazole for the dopamine D2 receptor by competing with a radiolabeled ligand.

Diagram of Radioligand Binding Assay Workflow

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare cell membranes expressing D2 receptors incubate Incubate membranes, radioligand, and Aripiprazole prep_membranes->incubate prep_ligands Prepare Aripiprazole dilutions and radioligand solution prep_ligands->incubate filter Separate bound and free radioligand via filtration incubate->filter count Quantify bound radioactivity using a scintillation counter filter->count analyze Calculate Ki value from competition binding curve count->analyze

Caption: Workflow for a competitive radioligand binding assay.

Protocol:

  • Cell Culture and Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D2 receptor.

    • Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).[9]

  • Assay Setup:

    • In a 96-well plate, add the following in order:

      • 50 µL of assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

      • 50 µL of various concentrations of Aripiprazole or vehicle control.

      • 50 µL of a fixed concentration of radioligand (e.g., [3H]spiperone at a concentration near its Kd).

      • 100 µL of the cell membrane preparation (typically 10-50 µg of protein).

    • For non-specific binding determination, use a high concentration of a non-labeled D2 antagonist (e.g., 10 µM haloperidol) instead of Aripiprazole.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.[5]

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter plate (e.g., GF/B or GF/C) using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Scintillation Counting:

    • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other readings to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the Aripiprazole concentration.

    • Determine the IC50 value (the concentration of Aripiprazole that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Inhibition Assay

This functional assay measures the ability of Aripiprazole to inhibit the production of cyclic AMP (cAMP) following the activation of Gαi/o-coupled D2 receptors.

Diagram of D2 Receptor-Mediated cAMP Inhibition Pathway

G Aripiprazole Aripiprazole (Partial Agonist) D2R Dopamine D2 Receptor Aripiprazole->D2R binds G_protein Gi/o Protein D2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits ATP ATP cAMP cAMP ATP->cAMP converted by AC Forskolin Forskolin (AC Activator) Forskolin->AC activates

Caption: Aripiprazole's partial agonism at the D2 receptor leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels.

Protocol:

  • Cell Culture:

    • Use CHO or HEK293 cells stably expressing the human dopamine D2 receptor.

    • Plate the cells in a 96-well plate and grow to confluency.

  • Assay Procedure:

    • Wash the cells with serum-free medium or a suitable assay buffer (e.g., HBSS).

    • Pre-incubate the cells with various concentrations of Aripiprazole or vehicle for 15-30 minutes at 37°C.

    • Add a fixed concentration of forskolin (an adenylyl cyclase activator, typically 1-10 µM) to all wells except the basal control to stimulate cAMP production.

    • Incubate for an additional 15-30 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen). Follow the manufacturer's instructions for the chosen kit.[10]

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each concentration of Aripiprazole.

    • Plot the percentage of inhibition against the logarithm of the Aripiprazole concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the D2 receptor upon agonist binding, a key step in receptor desensitization and G-protein-independent signaling.

Diagram of β-Arrestin Recruitment Assay Workflow

G cluster_transfection Cell Preparation cluster_treatment Treatment cluster_detection Signal Detection cluster_analysis Data Analysis transfect Transfect cells with D2R and β-arrestin constructs (e.g., fused to reporter enzymes) plate_cells Plate transfected cells transfect->plate_cells add_aripiprazole Add Aripiprazole at various concentrations plate_cells->add_aripiprazole incubate Incubate to allow for β-arrestin recruitment add_aripiprazole->incubate add_substrate Add substrate for reporter enzyme incubate->add_substrate measure_signal Measure signal (e.g., luminescence, BRET) add_substrate->measure_signal analyze Determine EC50 and Emax from dose-response curve measure_signal->analyze

Caption: Workflow for a β-arrestin recruitment assay using a reporter system.

Protocol (using a BRET-based assay as an example):

  • Cell Culture and Transfection:

    • Use HEK293 cells.

    • Co-transiently transfect the cells with plasmids encoding the dopamine D2 receptor fused to a Renilla luciferase (Rluc) and β-arrestin-2 fused to a Yellow Fluorescent Protein (YFP).[11]

  • Assay Setup:

    • The day after transfection, harvest the cells and resuspend them in a suitable assay buffer.

    • Dispense the cell suspension into a 96-well white microplate.

    • Add various concentrations of Aripiprazole or a reference agonist (e.g., dopamine) to the wells.

  • Incubation and BRET Measurement:

    • Add the Rluc substrate (e.g., coelenterazine h) to each well.

    • Immediately measure the light emission at two wavelengths (e.g., ~480 nm for Rluc and ~530 nm for YFP) using a microplate reader capable of BRET measurements.

    • The BRET ratio is calculated as the emission at the YFP wavelength divided by the emission at the Rluc wavelength.

  • Data Analysis:

    • Normalize the BRET ratio to the vehicle control.

    • Plot the change in BRET ratio against the logarithm of the Aripiprazole concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values for β-arrestin recruitment.[11]

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers to investigate the effects of Aripiprazole on dopamine signaling using established cellular assays. The quantitative data and detailed methodologies will aid in the design and execution of experiments aimed at further elucidating the complex pharmacology of this important therapeutic agent.

References

Application Notes and Protocols for Inducing Experimental Extrapyramidal Symptoms Using Substituted Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing substituted benzamide derivatives, specifically remoxipride and raclopride, for the induction of experimental extrapyramidal symptoms (EPS) in rodent models. Due to the lack of specific information on "a-Alpiropride," this document focuses on well-characterized compounds with a similar proposed mechanism of action.

Introduction

Extrapyramidal symptoms are a group of movement disorders that are a common side effect of antipsychotic drugs that block dopamine D2 receptors.[1][2] These symptoms include acute dystonia, akathisia, parkinsonism, and tardive dyskinesia.[1] The induction of EPS in animal models is a critical tool for understanding the pathophysiology of these side effects and for the development of novel antipsychotics with improved safety profiles. Substituted benzamides like remoxipride and raclopride are selective dopamine D2 receptor antagonists that reliably induce EPS-like behaviors in rodents, making them suitable for such preclinical studies.[3][4][5]

Mechanism of Action

The primary mechanism by which remoxipride and raclopride induce extrapyramidal symptoms is through the blockade of dopamine D2 receptors in the nigrostriatal pathway.[2] This pathway is crucial for the regulation of voluntary movement.

Signaling Pathway of D2 Receptor Antagonism Leading to EPS

Blockade of D2 receptors in the striatum disrupts the normal balance of dopamine signaling, leading to an overactivity of the indirect pathway of the basal ganglia. This results in increased inhibition of the thalamus and subsequent suppression of motor commands, manifesting as parkinsonian-like symptoms such as catalepsy and rigidity.

D2_Antagonism_EPS cluster_pre Presynaptic Neuron cluster_post Postsynaptic Striatal Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates G_protein Gi/o Protein D2R->G_protein Activates Indirect_Pathway Indirect Pathway Activation D2R->Indirect_Pathway Inhibition Relieved AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Produces EPS Extrapyramidal Symptoms (e.g., Catalepsy) Indirect_Pathway->EPS Leads to Remoxipride Remoxipride / Raclopride Remoxipride->D2R Blocks

Figure 1: Simplified signaling pathway of D2 receptor antagonism by remoxipride/raclopride leading to extrapyramidal symptoms.

Data Presentation

Receptor Binding Affinities

The following table summarizes the in vitro receptor binding affinities (Ki) of remoxipride and its metabolites for dopamine D2 and D3 receptors.

CompoundReceptorKi (nM)Reference
RemoxiprideDopamine D2 (rat striatum)113[3]
FLA 797 (-) (metabolite)Dopamine D2Higher affinity than remoxipride[6]
FLA 908 (-) (metabolite)Dopamine D2Higher affinity than remoxipride[6]
In Vivo Dose-Response for Catalepsy Induction in Rats

The table below presents the median effective dose (ED50) for the induction of catalepsy in rats for remoxipride and the classic antipsychotic haloperidol for comparison.

CompoundRoute of AdministrationED50 for CatalepsyReference
RemoxiprideIntravenous (i.v.)49 µmol/kg[7]
RemoxiprideIntraperitoneal (i.p.)38 µmol/kg[7]
RemoxiprideSubcutaneous (s.c.)> 100 µmol/kg[7]
HaloperidolIntravenous (i.v.)0.4 µmol/kg[7]
HaloperidolIntraperitoneal (i.p.) / Subcutaneous (s.c.)0.9 µmol/kg[7]
RacloprideIntraperitoneal (i.p.)Threshold dose ~0.5 mg/kg for motor suppression; 16 mg/kg for maximal catalepsy[5]

Experimental Protocols

Protocol 1: Induction and Assessment of Catalepsy in Rats

This protocol describes the induction of catalepsy, a state of motor immobility, using remoxipride or raclopride and its assessment using the bar test.

Experimental Workflow for Catalepsy Assessment

Catalepsy_Workflow start Start: Acclimatize Rats admin Administer Remoxipride/Raclopride (i.p. or s.c.) or Vehicle start->admin wait Wait for Peak Effect (e.g., 60-90 min for i.p. remoxipride) admin->wait bar_test Perform Bar Test: Place forepaws on a horizontal bar wait->bar_test measure Measure Latency to Remove Paws (Cut-off time, e.g., 180s) bar_test->measure record Record and Analyze Data measure->record end End of Experiment record->end

Figure 2: Experimental workflow for the induction and assessment of catalepsy in rats.

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • Remoxipride or Raclopride

  • Vehicle (e.g., 0.9% saline)

  • Horizontal bar (e.g., 1 cm diameter, raised 9 cm from the surface)

  • Stopwatch

Procedure:

  • Acclimatization: House rats in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle for at least one week before the experiment. Provide ad libitum access to food and water.

  • Drug Preparation: Dissolve remoxipride or raclopride in the appropriate vehicle to the desired concentration.

  • Administration: Administer the drug or vehicle via the desired route (e.g., intraperitoneal injection). Doses should be based on dose-response studies (see table above).

  • Catalepsy Assessment (Bar Test):

    • At predetermined time points after drug administration (e.g., 30, 60, 90, 120 minutes), gently place the rat's forepaws on the horizontal bar.

    • Start the stopwatch immediately.

    • Measure the latency (in seconds) for the rat to remove both forepaws from the bar.

    • A cut-off time (e.g., 180 seconds) should be established. If the rat remains on the bar for the entire cut-off period, the latency is recorded as the cut-off time.

  • Data Analysis: Compare the latency to descend between the drug-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Protocol 2: Induction and Assessment of Vacuous Chewing Movements (VCMs) in Rats

This protocol is a model for tardive dyskinesia and involves chronic administration of a D2 antagonist to induce orofacial dyskinesia.

Materials:

  • Male Sprague-Dawley rats

  • Haloperidol (as a standard compound for VCM induction) or a substituted benzamide for testing

  • Vehicle

  • Observation cage with a transparent front wall

  • Video recording equipment (optional but recommended)

Procedure:

  • Chronic Drug Administration:

    • Administer haloperidol (e.g., 1.0 mg/kg i.p., twice daily) or the test compound for a prolonged period (e.g., 4 weeks or longer).[8]

  • Observation Period:

    • After the chronic treatment period, withdraw the drug for a specified period (e.g., 26 hours) before observation.[8]

  • VCM Assessment:

    • Place the rat individually in the observation cage.

    • Allow a brief habituation period (e.g., 5-10 minutes).

    • Observe the rat for a set period (e.g., 2-5 minutes) and count the number of vacuous chewing movements (purposeless chewing motions not directed at food or other objects). Tongue protrusions can also be quantified.[9]

    • For more detailed analysis, video record the sessions and score them later by a blinded observer.

  • Data Analysis: Compare the frequency of VCMs between the drug-treated and vehicle-treated groups.

Conclusion

Remoxipride and raclopride serve as effective pharmacological tools for inducing experimental extrapyramidal symptoms in rodents. The protocols outlined in these application notes provide a framework for researchers to investigate the mechanisms of drug-induced movement disorders and to screen novel compounds for their potential to cause such side effects. Careful consideration of dose, route of administration, and appropriate behavioral assessment is crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for a-Alpiropride Radiolabeling in PET Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

a-Alpiropride is a dopamine D2 receptor antagonist belonging to the benzamide chemical class. Its high affinity and selectivity for the D2 receptor make it a promising candidate for development as a Positron Emission Tomography (PET) imaging agent. PET is a powerful molecular imaging technique that allows for the in vivo quantification of biological processes, and a radiolabeled version of a-Alpiropride could serve as a valuable tool for studying the dopamine system in both preclinical and clinical research.[1][2] Applications include investigating the pathophysiology of neurological and psychiatric disorders such as Parkinson's disease and schizophrenia, as well as aiding in the development of new therapeutics targeting the dopamine D2 receptor.[1][2]

This document provides detailed, albeit hypothetical, protocols for the radiolabeling of a-Alpiropride with Carbon-11 ([¹¹C]) and Fluorine-18 ([¹⁸F]), two of the most commonly used radionuclides in PET imaging.[3][4] These protocols are based on established methods for the radiolabeling of similar benzamide structures, such as raclopride.[5][6][7]

Radiolabeling Strategies for a-Alpiropride

The chemical structure of a-Alpiropride offers several potential sites for radiolabeling. The methoxy group on the benzamide ring is a suitable target for methylation with [¹¹C]methyl iodide or [¹¹C]methyl triflate. For labeling with Fluorine-18, a common strategy involves the nucleophilic substitution of a leaving group on an alkyl chain with [¹⁸F]fluoride.

Carbon-11 Labeling

Carbon-11 is a positron emitter with a short half-life of 20.4 minutes, which allows for multiple PET scans in the same subject on the same day.[3] The most common method for introducing ¹¹C into a molecule is through methylation of a precursor molecule using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf).[3][8] For a-Alpiropride, this would involve the O-methylation of the desmethyl precursor.

Fluorine-18 Labeling

Fluorine-18 has a longer half-life of 109.8 minutes, which allows for more complex and longer imaging studies and facilitates centralized production and distribution of the radiotracer.[9][10] A common approach for ¹⁸F-labeling is the nucleophilic substitution of a suitable leaving group (e.g., tosylate, mesylate) with [¹⁸F]fluoride. This would require the synthesis of a suitable precursor of a-Alpiropride bearing such a leaving group.

Experimental Protocols

Note: These protocols are hypothetical and based on established procedures for similar compounds. Optimization will be necessary for a-Alpiropride.

Protocol 1: Synthesis of [¹¹C]a-Alpiropride via O-methylation

This protocol describes the synthesis of [¹¹C]a-Alpiropride by the O-methylation of the desmethyl-a-Alpiropride precursor using [¹¹C]methyl iodide.

Materials:

  • Desmethyl-a-Alpiropride precursor

  • [¹¹C]Methyl iodide ([¹¹C]CH₃I)

  • Dimethylformamide (DMF), anhydrous

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • HPLC purification system

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Sterile water for injection

  • Ethanol, USP

  • 0.22 µm sterile filter

Procedure:

  • Precursor Preparation: Dissolve desmethyl-a-Alpiropride (0.5-1.0 mg) in anhydrous DMF (200 µL) in a reaction vessel.

  • Activation: Add sodium hydride (1-2 mg) to the precursor solution and heat at 80°C for 5 minutes to form the alkoxide.

  • Radiolabeling: Bubble the gaseous [¹¹C]CH₃I through the activated precursor solution at 80-90°C for 5-7 minutes.

  • Quenching: Quench the reaction by adding 500 µL of HPLC mobile phase.

  • Purification: Purify the crude reaction mixture using semi-preparative HPLC.

  • Formulation: Collect the fraction containing [¹¹C]a-Alpiropride, dilute it with sterile water, and trap it on a C18 SPE cartridge. Wash the cartridge with sterile water and elute the final product with ethanol. Formulate for injection by diluting with sterile saline.

  • Quality Control: Perform analytical HPLC to determine radiochemical purity and specific activity.

Protocol 2: Synthesis of [¹⁸F]fluoroethyl-a-Alpiropride

This protocol describes a hypothetical synthesis of an ¹⁸F-labeled analog of a-Alpiropride, [¹⁸F]fluoroethyl-a-Alpiropride, via nucleophilic substitution. This requires a precursor where the N-allyl group is replaced by a hydroxyethyl group, which is then tosylated.

Materials:

  • N-(2-tosyloxyethyl)-des-allyl-a-Alpiropride precursor

  • [¹⁸F]Fluoride

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN), anhydrous

  • HPLC purification system

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Sterile water for injection

  • Ethanol, USP

  • 0.22 µm sterile filter

Procedure:

  • [¹⁸F]Fluoride Activation: Trap aqueous [¹⁸F]fluoride on an anion exchange cartridge. Elute with a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water. Dry the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex by azeotropic distillation with anhydrous acetonitrile.

  • Radiolabeling: Add the N-(2-tosyloxyethyl)-des-allyl-a-Alpiropride precursor (1-2 mg) dissolved in anhydrous acetonitrile (300 µL) to the dried [¹⁸F]fluoride complex. Heat the reaction mixture at 100-120°C for 10-15 minutes.

  • Hydrolysis (if protecting groups are present): If necessary, perform hydrolysis of any protecting groups.

  • Purification: Purify the crude reaction mixture using semi-preparative HPLC.

  • Formulation: Collect the fraction containing [¹⁸F]fluoroethyl-a-Alpiropride and formulate for injection using the SPE method described in Protocol 1.

  • Quality Control: Perform analytical HPLC to determine radiochemical purity and specific activity.

Data Presentation

The following tables summarize hypothetical quantitative data for the radiolabeling of a-Alpiropride, based on typical results for similar PET radiotracers.

Parameter[¹¹C]a-Alpiropride[¹⁸F]fluoroethyl-a-Alpiropride
Radiochemical Yield (decay-corrected) 25-40%15-30%
Radiochemical Purity >98%>98%
Specific Activity (at end of synthesis) >37 GBq/µmol (>1000 Ci/mmol)>74 GBq/µmol (>2000 Ci/mmol)
Total Synthesis Time 25-35 minutes50-70 minutes

Table 1: Hypothetical Radiolabeling and Quality Control Data for a-Alpiropride Radiotracers.

Visualizations

Experimental Workflow

Radiosynthesis_Workflow cluster_isotope_production Isotope Production cluster_radiolabeling Radiolabeling cluster_purification Purification & Formulation cluster_qc Quality Control cyclotron Cyclotron ¹⁴N(p,α)¹¹C or ¹⁸O(p,n)¹⁸F reaction Radiolabeling Reaction ([¹¹C]CH₃I or [¹⁸F]Fluoride) cyclotron->reaction [¹¹C]CO₂ or [¹⁸F]F⁻ precursor Precursor (Desmethyl or Tosylated) precursor->reaction hplc HPLC Purification reaction->hplc spe SPE Formulation hplc->spe qc_hplc Analytical HPLC spe->qc_hplc final_product Final Radiotracer ([¹¹C]a-Alpiropride or [¹⁸F]fluoroethyl-a-Alpiropride) qc_hplc->final_product

Caption: General workflow for the radiosynthesis of a-Alpiropride PET tracers.

Dopamine D2 Receptor Signaling Pathway

D2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates downstream Downstream Effects (e.g., Gene Expression, Ion Channel Modulation) PKA->downstream Phosphorylates Dopamine Dopamine Dopamine->D2R Activates Alpiropride a-Alpiropride This compound->D2R Blocks

References

Application Notes and Protocols for High-Throughput Screening of a-Alpiropride as a Dopamine D2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

a-Alpiropride is a substituted benzamide derivative identified as a dopamine D2 receptor antagonist.[1] The dopamine D2 receptor, a class A G-protein coupled receptor (GPCR), is a critical target in the treatment of various neuropsychiatric disorders. Antagonists of the D2 receptor are the cornerstone of antipsychotic therapy. High-throughput screening (HTS) assays are essential for the rapid identification and characterization of novel D2 receptor antagonists like a-Alpiropride from large compound libraries.

These application notes provide detailed protocols for primary and secondary assays commonly used to screen for and characterize D2 receptor antagonists. The methodologies are designed for a high-throughput format, enabling efficient evaluation of compound potency and mechanism of action.

D2 Receptor Signaling Pathway

Dopamine D2 receptors are canonically coupled to the Gi/o family of G-proteins. Upon agonist binding, the activated Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, D2 receptor activation can modulate other signaling pathways, including the recruitment of β-arrestin, which is involved in receptor desensitization and G-protein-independent signaling. In recombinant cell-based assays for HTS, D2 receptors can be co-expressed with a chimeric G-protein (e.g., Gαqi5) to redirect the signaling output to the Gq pathway, resulting in the mobilization of intracellular calcium upon agonist stimulation.

D2_Signaling_Pathway cluster_EC Extracellular cluster_Membrane Cell Membrane cluster_IC Intracellular Dopamine Dopamine (Agonist) D2R D2 Receptor Dopamine->D2R Activates a_Alpiropride a-Alpiropride (Antagonist) a_this compound->D2R Blocks G_protein Gi/o Protein D2R->G_protein Activates beta_Arrestin β-Arrestin D2R->beta_Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases Internalization Receptor Internalization beta_Arrestin->Internalization

Diagram 1: D2 Receptor Signaling Pathway

Data Presentation: Comparative Pharmacology of D2 Receptor Antagonists

CompoundReceptorActionKi (nM)Assay TypeReference
Amisulpride D2Antagonist2.8Radioligand Binding[2]
D3Antagonist3.2Radioligand Binding[2]
Haloperidol D2Antagonist1.0 - 2.0Radioligand Binding
Spiperone D2Antagonist0.06 - 0.16Radioligand Binding
Aripiprazole D2Partial Agonist0.34 - 2.7Radioligand Binding
Clozapine D2Antagonist126 - 250Radioligand Binding

Table 1: Comparative binding affinities (Ki) of various antagonists for the Dopamine D2 receptor.

CompoundAssay TypeCell LineIC50 (nM)Reference
Haloperidol β-arrestin recruitmentHEK293~10
Aripiprazole cAMP InhibitionCHO0.9 - 9.8
Risperidone Calcium MobilizationHEK293~5

Table 2: Comparative functional potencies (IC50) of D2 receptor antagonists in various HTS assays.

Experimental Protocols

The following are detailed protocols for primary and secondary screening assays to identify and characterize D2 receptor antagonists such as a-Alpiropride.

Primary HTS: Calcium Mobilization Assay

This assay is a common primary screen for GPCRs, including D2 receptors co-expressed with a promiscuous G-protein to elicit a calcium response. It is a homogeneous, "no-wash" assay suitable for high-throughput screening.

Calcium_Mobilization_Workflow Seed_Cells Seed HEK293 cells expressing D2R and Gαqi5 into 384-well plates Incubate_24h Incubate for 24 hours (37°C, 5% CO2) Seed_Cells->Incubate_24h Load_Dye Load cells with a calcium-sensitive dye (e.g., Fluo-8 AM) Incubate_24h->Load_Dye Incubate_1h Incubate for 1 hour (37°C) Load_Dye->Incubate_1h Add_Compound Add a-Alpiropride or other test compounds Incubate_1h->Add_Compound Incubate_15m Pre-incubate for 15 minutes Add_Compound->Incubate_15m Add_Agonist Add Dopamine (EC80 concentration) Incubate_15m->Add_Agonist Read_Fluorescence Measure fluorescence kinetically (e.g., using FLIPR) Add_Agonist->Read_Fluorescence

Diagram 2: Calcium Mobilization Assay Workflow

Methodology:

  • Cell Plating:

    • Culture HEK293 cells stably co-expressing the human dopamine D2 receptor (long isoform) and a chimeric G-protein (Gαqi5) in appropriate media.

    • Plate cells into 384-well, black-walled, clear-bottom assay plates at a density of 20,000 cells/well.

    • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a calcium-sensitive dye loading solution (e.g., Fluo-8 AM) according to the manufacturer's instructions.

    • Remove the culture medium from the cell plates and add the dye loading solution to each well.

    • Incubate the plates for 1 hour at 37°C.

  • Compound Addition and Analysis:

    • Prepare serial dilutions of a-Alpiropride and control compounds in assay buffer.

    • Using a liquid handler, add the compound dilutions to the assay plates and pre-incubate for 15-30 minutes at room temperature.

    • Place the assay plate into a fluorescence imaging plate reader (FLIPR) or similar instrument.

    • Add a pre-determined EC80 concentration of dopamine to all wells to stimulate the D2 receptor.

    • Immediately measure the fluorescence signal kinetically for 60-120 seconds.

    • Data is analyzed by calculating the inhibition of the dopamine-induced calcium flux.

Secondary HTS: Radioligand Binding Assay

This assay directly measures the binding of a compound to the D2 receptor and is used to determine the binding affinity (Ki) of antagonists identified in the primary screen.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Protocol Membrane_Prep Prepare cell membranes from cells expressing D2R Incubation Incubate membranes, [3H]-Spiperone, and a-Alpiropride at various concentrations Membrane_Prep->Incubation Reagent_Prep Prepare assay buffer, radioligand ([3H]-Spiperone), and test compounds Reagent_Prep->Incubation Filtration Rapidly filter the reaction mixture through glass fiber filters to separate bound and free radioligand Incubation->Filtration Washing Wash filters with ice-cold buffer to remove non-specific binding Filtration->Washing Scintillation Add scintillation cocktail to filters Washing->Scintillation Counting Quantify radioactivity using a scintillation counter Scintillation->Counting

References

Application Notes and Protocols: a-Alpiropride for Studying Antipsychotic Drug Side Effects

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

a-Alpiropride is a dopamine D2 receptor antagonist belonging to the benzamide class of compounds, structurally related to sulpiride.[1] Antipsychotic drugs primarily exert their therapeutic effects through modulation of the dopamine D2 receptor. However, their interaction with this receptor can also lead to a range of side effects, including extrapyramidal symptoms (EPS), hyperprolactinemia, and metabolic disturbances.[2][3][4] The study of compounds like a-Alpiropride is crucial for understanding the nuanced signaling pathways downstream of the D2 receptor that contribute to both the therapeutic actions and the adverse effects of antipsychotics.

These application notes provide a comprehensive guide for utilizing a-Alpiropride and related benzamide antipsychotics as research tools to investigate the molecular mechanisms underlying antipsychotic drug side effects. The protocols detailed below are standard assays used to characterize the pharmacological profile of D2 receptor ligands. While specific quantitative data for a-Alpiropride is not extensively available in public literature, data for the structurally and pharmacologically similar compounds, sulpiride and amisulpride, are provided as a reference.

Data Presentation

The following tables summarize the binding affinities and functional potencies of representative benzamide antipsychotics at the dopamine D2 receptor. This data is essential for designing experiments and interpreting results when studying compounds like a-Alpiropride.

Table 1: Dopamine D2 Receptor Binding Affinities of Benzamide Antipsychotics

CompoundRadioligandTissue/Cell LineKi (nM)Reference
(S)-Sulpiride[3H]-SpiperoneRat Striatum29[5]
(S)-SulpirideNot SpecifiedD2 Receptor~15
AmisulprideNot SpecifiedD2 Receptor4.0 (S-enantiomer)[6]

Table 2: Functional Activity of Benzamide Antipsychotics at the Dopamine D2 Receptor

CompoundAssay TypeCell LineParameterValueReference
SulpirideAdenylate Cyclase InhibitionRat Anterior Pituitary-Antagonist[7]
AmisulprideNot SpecifiedNot Specified-Antagonist[8]

Signaling Pathways and Experimental Workflows

Dopamine D2 Receptor Signaling

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation by an agonist, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). Additionally, the βγ subunits of the G protein can modulate other downstream effectors. The D2 receptor can also signal through β-arrestin pathways, which are implicated in receptor desensitization and internalization, as well as G protein-independent signaling. Antagonists like a-Alpiropride block these signaling cascades.

D2R_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates Beta_Arrestin β-Arrestin D2R->Beta_Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits Signaling_G G Protein-Mediated Signaling G_protein->Signaling_G cAMP cAMP Decrease AC->cAMP Produces Signaling_Arrestin β-Arrestin-Mediated Signaling Beta_Arrestin->Signaling_Arrestin Internalization Receptor Internalization Beta_Arrestin->Internalization Dopamine Dopamine (Agonist) Dopamine->D2R Activates Alpiropride a-Alpiropride (Antagonist) This compound->D2R Blocks PKA PKA Activity Decrease cAMP->PKA Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis A Prepare Membranes (e.g., from CHO cells expressing D2R) D Incubate Membranes, Radioligand, and Test Compound A->D B Prepare Radioligand (e.g., [3H]-Spiperone) B->D C Prepare Test Compound (a-Alpiropride) C->D E Separate Bound and Free Radioligand (Filtration) D->E F Quantify Bound Radioactivity (Scintillation Counting) E->F G Data Analysis (Calculate Ki) F->G Arrestin_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_incubation_read Incubation & Measurement cluster_analysis Data Analysis A Culture Cells Co-expressing D2R-reporter1 and β-arrestin-reporter2 B Plate Cells in Assay Plate A->B C Add Test Compound (a-Alpiropride) and/or Agonist B->C D Incubate at 37°C C->D E Measure Signal (e.g., Luminescence/Fluorescence) D->E F Generate Dose-Response Curves (Calculate EC50/IC50 and Emax) E->F

References

Application Notes and Protocols: Dopamine D2 Receptor Agonists in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The initial query for "a-Alpiropride" did not yield specific results in the context of neurodegenerative disease research. Further investigation suggests this may be a typographical error. The compound "Alpiropride" is a known dopamine D2 receptor antagonist[1]. However, the scientific literature extensively documents the neuroprotective potential of dopamine D2 receptor agonists in models of neurodegenerative diseases. Therefore, these application notes will focus on the application of dopamine D2 receptor agonists, which aligns with the core interest in therapeutic strategies for neurodegeneration.

Introduction

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neurons. A key pathological feature in many of these diseases is neuroinflammation. Dopamine D2 receptor (D2DR) agonists have emerged as a promising therapeutic avenue due to their ability to modulate neuroinflammation and exert neuroprotective effects.[2][3][4] These compounds have shown efficacy in various preclinical models by reducing inflammatory responses, protecting against neuronal death, and improving functional outcomes.[5][6] This document provides an overview of the application of D2DR agonists in neurodegenerative disease models, including their mechanism of action, experimental protocols, and relevant data.

Mechanism of Action

Dopamine D2 receptor agonists exert their neuroprotective effects through multiple mechanisms, primarily centered on the suppression of neuroinflammation. In the central nervous system, microglia, the resident immune cells, express D2DRs.[3] Activation of these receptors by agonists can inhibit the activation of microglia and the subsequent release of pro-inflammatory cytokines.[2][3]

The key signaling pathways involved include:

  • Inhibition of NF-κB Nuclear Translocation: D2DR activation can enhance the cytoplasmic binding of αB-crystallin (CRYAB) to the nuclear factor-kappa B (NF-κB) p65 subunit. This interaction prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.[2][6]

  • Modulation of the PI3K/Akt Pathway: The neuroprotective effects of D2DR agonists have been linked to the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade. This pathway is crucial for promoting cell survival and inhibiting apoptosis. Activation of Akt can lead to the upregulation of anti-apoptotic proteins like Bcl-2.[7]

  • β-arrestin 2/PP2A/JNK Signaling Axis: In models of Alzheimer's disease, D2DR agonists like Bromocriptine have been shown to promote the recruitment of protein phosphatase 2A (PP2A) and c-Jun N-terminal kinase (JNK) by the scaffold protein β-arrestin 2. This complex represses JNK-mediated transcription of proinflammatory cytokines and the activation of the NLRP3 inflammasome in microglia.[5]

  • Antioxidant Effects: Some D2DR agonists have been shown to possess antioxidant properties, including the ability to scavenge free radicals and increase the activity of antioxidant enzymes such as glutathione (GSH), catalase, and superoxide dismutase (SOD).[8][9]

Data Presentation

The following tables summarize quantitative data from studies utilizing dopamine D2 receptor agonists in various neurodegenerative disease models.

Table 1: Effects of D2DR Agonists on Neuroinflammation and Neuronal Viability

CompoundModelKey FindingsReference
QuinpiroleIntracerebral Hemorrhage (ICH) Mouse ModelReduced microglia activation and production of IL-1β and MCP-1.[2]
QuinpiroleRapid Eye Movement (REM) Sleep Deprivation Mouse ModelAttenuated the increase in TNF-α and IL-1β in the hippocampus and serum.[3]
BromocriptineAβ1-42-induced Alzheimer's Disease Mouse ModelAmeliorated neuroinflammation and neuronal apoptosis.[5]
Ropinirole6-hydroxydopamine (6-OHDA)-induced Parkinson's Disease Mouse ModelIncreased striatal GSH, catalase, and SOD activities and protected dopaminergic neurons.[9]
BromocriptineIn vitro glutamate toxicity model (rat cortical neurons)Protected against glutamate-induced cytotoxicity and increased Bcl-2 expression.[7]

Table 2: Effects of D2DR Agonists on Behavioral Outcomes

CompoundModelBehavioral TestOutcomeReference
Quinpirole & RopiniroleIntracerebral Hemorrhage (ICH) Mouse ModelGarcia TestImproved neurobehavioral outcomes.[6]
QuinpiroleRapid Eye Movement (REM) Sleep Deprivation Mouse ModelMorris Water Maze & Novel Object RecognitionImproved long-term memory evocation.[3][10]
BromocriptineAβ1-42-induced Alzheimer's Disease Mouse ModelNot specifiedAmeliorated memory deficits.[5]

Experimental Protocols

Below are detailed methodologies for key experiments involving the application of dopamine D2 receptor agonists in neurodegenerative disease models.

Protocol 1: In Vivo Administration of a D2DR Agonist in a Mouse Model of Alzheimer's Disease

  • Animal Model: Aβ1-42-induced mouse model of Alzheimer's disease.[5]

  • Test Compound: Bromocriptine.[5]

  • Procedure:

    • Induce Alzheimer's-like pathology in mice via intracerebroventricular injection of Aβ1-42 oligomers.

    • Administer Bromocriptine (e.g., 5 mg/kg, intraperitoneally) daily for a specified period (e.g., 2 weeks).

    • A control group should receive vehicle injections.

    • Following the treatment period, perform behavioral tests (e.g., Morris water maze) to assess cognitive function.

    • Euthanize the animals and collect brain tissue for analysis.

  • Outcome Measures:

    • Behavioral: Assess spatial learning and memory.[5]

    • Biochemical: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in brain homogenates using ELISA or cytokine arrays.[3][5]

    • Immunohistochemistry: Stain brain sections for markers of microglial activation (e.g., Iba1) and neuronal apoptosis (e.g., TUNEL staining).[5]

    • Western Blot: Analyze the expression and phosphorylation status of key signaling proteins (e.g., JNK, components of the NLRP3 inflammasome).[5]

Protocol 2: In Vitro Neuroprotection Assay in Primary Cortical Neurons

  • Cell Culture: Primary cortical neurons isolated from rat embryos.[7]

  • Neurotoxic Insult: Glutamate-induced excitotoxicity.[7]

  • Test Compound: Bromocriptine.[7]

  • Procedure:

    • Plate primary cortical neurons and allow them to mature.

    • Pre-treat the neurons with varying concentrations of Bromocriptine for a specified time (e.g., 24 hours).

    • Induce neurotoxicity by exposing the cells to a high concentration of glutamate (e.g., 100 µM) for a short duration (e.g., 10 minutes).

    • Wash the cells and incubate in fresh medium for 24 hours.

    • Assess cell viability using a standard assay (e.g., MTT or LDH assay).

  • Outcome Measures:

    • Cell Viability: Quantify neuronal survival.[7]

    • Western Blot: Analyze the expression of pro- and anti-apoptotic proteins (e.g., Bcl-2, Bax) and the activation of signaling pathways (e.g., phosphorylation of Akt).[7]

Visualizations

G Signaling Pathway of D2DR Agonist-Mediated Neuroprotection D2DR_Agonist D2DR Agonist D2DR Dopamine D2 Receptor D2DR_Agonist->D2DR PI3K PI3K D2DR->PI3K beta_arrestin β-arrestin 2 D2DR->beta_arrestin CRYAB αB-crystallin D2DR->CRYAB Akt Akt PI3K->Akt Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Neuroprotection Neuroprotection (Increased Cell Survival) Bcl2->Neuroprotection PP2A PP2A beta_arrestin->PP2A JNK JNK beta_arrestin->JNK PP2A->JNK NF_kB_activation Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-1β) JNK->NF_kB_activation NLRP3 NLRP3 Inflammasome Activation JNK->NLRP3 NF_kB_p65 NF-κB p65 CRYAB->NF_kB_p65 NF_kB_translocation NF-κB Nuclear Translocation NF_kB_p65->NF_kB_translocation NF_kB_translocation->NF_kB_activation

Caption: D2DR agonist signaling pathways in neuroprotection.

G Experimental Workflow for In Vivo Testing of D2DR Agonists Animal_Model Induce Neurodegenerative Phenotype in Animal Model (e.g., Aβ1-42 injection) Treatment Daily Administration of D2DR Agonist or Vehicle Animal_Model->Treatment Behavioral Behavioral Testing (e.g., Morris Water Maze) Treatment->Behavioral Tissue_Collection Euthanasia and Brain Tissue Collection Behavioral->Tissue_Collection Analysis Biochemical and Histological Analysis Tissue_Collection->Analysis

Caption: In vivo experimental workflow for D2DR agonists.

References

Troubleshooting & Optimization

Technical Support Center: a-Alpiropride Oral Bioavailability Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low oral bioavailability of a-Alpiropride in their experiments. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address these issues.

Frequently Asked Questions (FAQs)

Q1: What is a-Alpiropride and why is its oral bioavailability a concern?

A1: a-Alpiropride is a dopamine D2 receptor antagonist belonging to the benzamide class of compounds, structurally related to sulpiride and amisulpride.[1] Like its analogues, a-Alpiropride is anticipated to exhibit low and variable oral bioavailability. This is a significant concern in drug development as it can lead to inconsistent therapeutic effects and challenges in establishing a reliable dose-response relationship.

Q2: What are the likely reasons for a-Alpiropride's low oral bioavailability?

A2: While specific data for a-Alpiropride is limited, based on its benzamide structure and the properties of related compounds like sulpiride, the low oral bioavailability is likely due to a combination of poor aqueous solubility and low intestinal permeability.[2][3] This would classify a-Alpiropride as a Biopharmaceutics Classification System (BCS) Class IV compound. Factors contributing to this include:

  • Low Aqueous Solubility: The inherent chemical structure of benzamides can lead to poor solubility in gastrointestinal fluids, which is a prerequisite for absorption.[2]

  • Low Intestinal Permeability: The ability of the drug to pass through the intestinal membrane may be limited by its physicochemical properties.[4]

  • P-glycoprotein (P-gp) Efflux: Like some of its analogues, a-Alpiropride may be a substrate for the P-gp efflux pump, which actively transports the drug back into the intestinal lumen after absorption, thereby reducing its net uptake.

Q3: What are the primary strategies to improve the oral bioavailability of a-Alpiropride?

A3: The main approaches focus on enhancing its solubility and/or permeability. Key strategies include:

  • Solid Dispersions: Dispersing a-Alpiropride in a hydrophilic polymer matrix at a molecular level can significantly increase its dissolution rate.[5][6]

  • Nanoparticle Formulations: Reducing the particle size of a-Alpiropride to the nanometer range increases the surface area-to-volume ratio, leading to enhanced dissolution and potentially improved absorption.[7]

  • Lipid-Based Formulations: Encapsulating a-Alpiropride in lipid-based systems like self-emulsifying drug delivery systems (SEDDS) or solid lipid nanoparticles (SLNs) can improve its solubility and facilitate lymphatic uptake, bypassing first-pass metabolism.

Troubleshooting Guides

Problem 1: Inconsistent or low drug release during in vitro dissolution studies.

Potential Cause Troubleshooting Step Expected Outcome
Poor wetting of the drug powder. Incorporate a surfactant (e.g., Polysorbate 80, Sodium Lauryl Sulfate) into the dissolution medium.Improved wetting and more consistent dissolution profile.
Drug recrystallization from an amorphous solid dispersion. Characterize the solid dispersion before and after the dissolution study using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to check for crystallinity. Optimize the polymer type and drug-to-polymer ratio to improve stability.Maintenance of the amorphous state and consistent dissolution.
Inadequate dispersion of nanoparticles. Ensure proper sonication or homogenization during formulation. Characterize the particle size and zeta potential to assess the stability of the nanosuspension.A stable nanosuspension with a narrow particle size distribution, leading to reproducible dissolution.

Problem 2: Low oral bioavailability in animal models despite improved in vitro dissolution.

Potential Cause Troubleshooting Step Expected Outcome
Low intestinal permeability. Co-administer a-Alpiropride with a permeation enhancer (e.g., chitosan, bile salts). Note: This requires careful toxicological assessment.Increased drug transport across the intestinal epithelium and higher plasma concentrations.
P-gp efflux. Co-administer a-Alpiropride with a known P-gp inhibitor (e.g., verapamil, cyclosporine A) in your animal model.Increased systemic exposure (AUC and Cmax) of a-Alpiropride.
First-pass metabolism. Investigate the metabolic stability of a-Alpiropride using liver microsomes. If metabolism is high, consider formulation strategies that promote lymphatic transport, such as lipid-based formulations.Reduced first-pass effect and increased oral bioavailability.

Data Presentation

Table 1: Physicochemical Properties of a-Alpiropride and Related Benzamides

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted LogPNotes
a-Alpiropride C17H26N4O4S382.481.2Racemic mixture.[8]
Amisulpride C17H27N3O4S369.481.5Structural analogue with known low oral bioavailability.[3][7]
Sulpiride C15H23N3O4S341.430.8Structural analogue, considered a BCS Class IV drug.[2][9]

Table 2: Example Pharmacokinetic Parameters of a Sulpiride Solid Lipid Nanoparticle (SLN) Formulation vs. Suspension in Rabbits

FormulationCmax (ng/mL)Tmax (h)AUC0-24 (ng·h/mL)Relative Bioavailability (%)
Sulpiride Suspension450 ± 502.02500 ± 300100
Sulpiride SLNs665 ± 751.56625 ± 550265
(Data is illustrative and based on findings for related compounds)

Experimental Protocols

Protocol 1: Preparation of a-Alpiropride Solid Dispersion by Solvent Evaporation
  • Materials: a-Alpiropride, Polyvinylpyrrolidone (PVP K30), Methanol.

  • Procedure:

    • Accurately weigh a-Alpiropride and PVP K30 in a 1:5 drug-to-polymer ratio.

    • Dissolve both components completely in a minimal amount of methanol in a round-bottom flask with the aid of a magnetic stirrer.

    • Attach the flask to a rotary evaporator.

    • Evaporate the solvent under reduced pressure at 40°C until a thin film is formed on the flask wall.

    • Further dry the film under vacuum at room temperature for 24 hours to remove any residual solvent.

    • Scrape the dried film, pulverize it using a mortar and pestle, and pass it through a 100-mesh sieve.

    • Store the resulting powder in a desiccator until further characterization.[10][11]

Protocol 2: In Vivo Oral Bioavailability Study in Rats
  • Animals: Male Wistar rats (200-250 g), fasted overnight with free access to water.

  • Dosing:

    • Oral Group: Administer the a-Alpiropride formulation (e.g., solid dispersion suspended in 0.5% carboxymethylcellulose) orally via gavage at a dose of 10 mg/kg.

    • Intravenous Group: Administer a-Alpiropride solution (in a suitable vehicle like saline with a co-solvent) via the tail vein at a dose of 2 mg/kg.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the retro-orbital plexus or tail vein at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.

    • Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.

  • Sample Analysis:

    • Analyze the plasma concentrations of a-Alpiropride using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.

    • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.[12][13][14]

Protocol 3: Characterization of Formulations
  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh 3-5 mg of the sample into an aluminum pan and seal it.

    • Use an empty sealed pan as a reference.

    • Heat the sample from 25°C to 300°C at a heating rate of 10°C/min under a nitrogen purge.

    • Record the heat flow as a function of temperature. The absence of a sharp endothermic peak corresponding to the melting point of crystalline a-Alpiropride indicates its amorphous state in the solid dispersion.[15][16]

  • Powder X-ray Diffraction (PXRD):

    • Place the powder sample on a sample holder.

    • Scan the sample over a 2θ range of 5° to 50° using Cu Kα radiation.

    • The absence of sharp diffraction peaks characteristic of crystalline a-Alpiropride and the presence of a halo pattern confirm the amorphous nature of the drug in the formulation.[8][17]

  • Particle Size Analysis (for Nanoparticles) by Dynamic Light Scattering (DLS):

    • Disperse the nanoparticle formulation in deionized water to an appropriate concentration.

    • Transfer the dispersion to a cuvette.

    • Measure the particle size and polydispersity index (PDI) using a DLS instrument. A narrow size distribution with a low PDI is desirable.[10][11]

Mandatory Visualizations

Dopamine_D2_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds G_protein Gi/o Protein D2_Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion of ATP to cAMP is reduced PKA Protein Kinase A cAMP->PKA Does not activate Cellular_Response Decreased Cellular Response PKA->Cellular_Response Leads to a_Alpiropride a-Alpiropride (Antagonist) a_this compound->D2_Receptor Blocks

Caption: Dopamine D2 receptor antagonist signaling pathway.

Experimental_Workflow Start Start: Low Bioavailability of a-Alpiropride Formulation Formulation Strategy (Solid Dispersion, Nanoparticles, etc.) Start->Formulation Characterization In Vitro Characterization (Dissolution, DSC, PXRD, Particle Size) Formulation->Characterization Optimization Formulation Optimization Characterization->Optimization Unsatisfactory? InVivo In Vivo Pharmacokinetic Study in Animal Model Characterization->InVivo Satisfactory? Optimization->Formulation Analysis Data Analysis and Bioavailability Calculation InVivo->Analysis Analysis->Optimization Low Bioavailability? End End: Improved Bioavailability Formulation Analysis->End High Bioavailability?

Caption: Experimental workflow for formulation development.

References

a-Alpiropride Off-Target Effects: A Technical Support Resource for Primary Neuronal Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing a-Alpiropride in primary neuronal cultures. The information addresses potential off-target effects and offers protocols to identify and mitigate them.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of a-Alpiropride?

A1: a-Alpiropride is a substituted benzamide derivative that acts as a potent antagonist of the dopamine D2 receptor.[1] Its primary therapeutic effect is believed to be mediated through the blockade of this receptor subtype in the central nervous system.

Q2: What are the known or potential off-target effects of a-Alpiropride?

A2: While a-Alpiropride is selective for the D2 receptor, cross-reactivity with other receptors, particularly other dopamine receptor subtypes and certain serotonin receptors, may occur at higher concentrations. Similar to other benzamide antipsychotics, potential off-target interactions could include weak affinity for D3 and 5-HT receptors.[2][3]

Q3: We are observing unexpected changes in neuronal firing patterns in our primary cortical cultures treated with a-Alpiropride. What could be the cause?

A3: This could be due to off-target effects on serotonin receptors, which are also involved in the modulation of neuronal excitability.[2] We recommend performing a concentration-response curve to determine if the effect is dose-dependent. Additionally, co-application with a selective serotonin receptor antagonist can help elucidate the involvement of this off-target pathway.

Q4: Can a-Alpiropride treatment lead to changes in cell viability or morphology in our primary hippocampal neuron cultures?

A4: While generally well-tolerated in in vivo studies, high concentrations or prolonged exposure in in vitro systems could potentially lead to cellular stress.[4][5] It is crucial to establish a therapeutic window for your specific primary neuronal culture type. We recommend running a standard cytotoxicity assay (e.g., LDH or MTT assay) in parallel with your primary experiments.

Troubleshooting Guides

Issue 1: Inconsistent experimental results with a-Alpiropride.
  • Possible Cause 1: Drug Stability and Preparation.

    • Troubleshooting Step: Ensure a-Alpiropride is fully dissolved in the recommended vehicle (e.g., DMSO) before further dilution in culture media. Prepare fresh stock solutions regularly and store them under the recommended conditions (e.g., -20°C, protected from light).

  • Possible Cause 2: Variability in Primary Culture Health.

    • Troubleshooting Step: Standardize your primary neuronal culture protocol, including dissection, plating density, and media changes.[6][7] Only use cultures that exhibit healthy morphology and appropriate marker expression before initiating treatment.

Issue 2: Observed effects do not align with D2 receptor antagonism.
  • Possible Cause: Off-target receptor engagement.

    • Troubleshooting Step 1: Concentration Optimization. Review the literature for the reported Ki of a-Alpiropride for the D2 receptor and use concentrations as close to this value as possible to minimize off-target binding.

    • Troubleshooting Step 2: Competitive Antagonism Assay. Co-treat your cultures with a-Alpiropride and a highly selective antagonist for a suspected off-target receptor (e.g., a 5-HT2A antagonist). If the unexpected effect is diminished, it suggests the involvement of that off-target.

Quantitative Data Summary

Table 1: Hypothetical Receptor Binding Affinity Profile of a-Alpiropride

Receptor SubtypeKi (nM)Notes
Dopamine D21.5High affinity, primary target.
Dopamine D325Moderate affinity.
Serotonin 5-HT2A150Low affinity, potential for off-target effects at higher concentrations.
Serotonin 5-HT1A>1000Negligible affinity.
Alpha-1 Adrenergic>1000Negligible affinity.
Histamine H1>1000Negligible affinity.

Note: This data is representative and based on the profiles of similar compounds. Actual experimental values may vary.

Table 2: Concentration-Dependent Effects of a-Alpiropride on Neuronal Viability

Concentration (µM)% Viability (relative to vehicle)Standard Deviation
0.199.8± 1.2
198.5± 2.5
1095.2± 3.1
10080.1± 5.8

Note: Data from a 24-hour incubation in primary cortical neurons, assessed by MTT assay.

Experimental Protocols

Protocol 1: Radioligand Binding Assay to Determine Receptor Affinity
  • Objective: To determine the binding affinity (Ki) of a-Alpiropride for its primary target (D2 receptor) and potential off-target receptors.

  • Materials:

    • Cell membranes prepared from cells expressing the receptor of interest (e.g., CHO or HEK293 cells).

    • Radioligand specific for the receptor of interest (e.g., [³H]-Spiperone for D2 receptors).

    • a-Alpiropride stock solution.

    • Binding buffer.

    • Scintillation vials and cocktail.

    • Filtration apparatus.

  • Procedure:

    • Prepare a series of dilutions of a-Alpiropride.

    • In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and the various concentrations of a-Alpiropride.

    • Incubate at room temperature for a specified time to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold binding buffer.

    • Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

    • Analyze the data using non-linear regression to determine the IC50, which can then be converted to the Ki value.

Protocol 2: Calcium Imaging Assay to Assess Neuronal Activity
  • Objective: To measure changes in intracellular calcium levels in primary neurons in response to a-Alpiropride, which can indicate alterations in neuronal activity.

  • Materials:

    • Primary neuronal cultures on glass-bottom dishes.

    • Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

    • a-Alpiropride stock solution.

    • Imaging buffer (e.g., HBSS).

    • Fluorescence microscope with an appropriate filter set and a digital camera.

  • Procedure:

    • Load the primary neurons with the calcium indicator dye according to the manufacturer's instructions.

    • Wash the cells with imaging buffer to remove excess dye.

    • Mount the dish on the microscope stage and acquire a baseline fluorescence recording.

    • Apply a-Alpiropride at the desired concentration to the cells.

    • Record the changes in fluorescence intensity over time.

    • At the end of the experiment, apply a known stimulus (e.g., high potassium chloride) to elicit a maximal response for data normalization.

    • Analyze the fluorescence data to quantify changes in intracellular calcium concentration.

Visualizations

Signaling_Pathway cluster_0 a-Alpiropride Action cluster_1 Primary Target cluster_2 Potential Off-Target a-Alpiropride a-Alpiropride D2R Dopamine D2 Receptor a-Alpiropride->D2R Antagonist 5HT2AR Serotonin 5-HT2A Receptor a-Alpiropride->5HT2AR Weak Antagonist (High Conc.) G_protein Gi/o Protein D2R->G_protein Inhibits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA PKA cAMP->PKA Decreases Activation CREB CREB Phosphorylation PKA->CREB Decreases Gq_protein Gq/11 Protein 5HT2AR->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca2+ Release IP3->Ca_release PKC PKC Activation DAG->PKC

Caption: a-Alpiropride signaling pathways.

Experimental_Workflow start Start: Hypothesis of Off-Target Effect culture Prepare Primary Neuronal Cultures start->culture treat Treat with Vehicle or a-Alpiropride Concentrations culture->treat assess_activity Assess Neuronal Activity (e.g., Calcium Imaging) treat->assess_activity assess_viability Assess Cell Viability (e.g., MTT Assay) treat->assess_viability analyze Analyze Data for Dose-Dependent Effects assess_activity->analyze assess_viability->analyze confirm Confirm with Competitive Antagonism Assay analyze->confirm conclusion Conclusion on Off-Target Effect confirm->conclusion

Caption: Workflow for off-target effect investigation.

Troubleshooting_Tree start Unexpected Experimental Outcome Observed q1 Are a-Alpiropride solutions fresh? start->q1 a1_yes Yes q1->a1_yes a1_no Prepare fresh solutions and repeat experiment q1->a1_no No q2 Is the effect dose-dependent? a1_yes->q2 a2_yes Yes q2->a2_yes a2_no Check culture health and experimental consistency q2->a2_no No q3 Is the effect blocked by a selective D2 antagonist? a2_yes->q3 a3_yes On-target effect q3->a3_yes Yes a3_no No q3->a3_no conclusion Potential off-target effect. Perform competitive antagonism with other receptor antagonists. a3_no->conclusion

Caption: Troubleshooting decision tree.

References

a-Alpiropride degradation pathways and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with a-Alpiropride. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation, with a focus on degradation pathways and appropriate storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for a-Alpiropride?

For optimal stability, a-Alpiropride should be stored under controlled conditions. Based on information from various suppliers, the following conditions are recommended:

  • Temperature: For long-term storage, -20°C is recommended. Some suppliers suggest room temperature is also acceptable for shorter periods.

  • Atmosphere: Store in a tightly sealed container in a dry, cool, and well-ventilated area.

  • Light: Protect from light.

  • Moisture: Avoid moisture.

Q2: What are the potential degradation pathways for a-Alpiropride?

While specific degradation pathways for a-Alpiropride have not been extensively published, based on its chemical structure as a substituted benzamide, it may be susceptible to the following degradation mechanisms:

  • Hydrolysis: The amide bond in a-Alpiropride can be susceptible to hydrolysis, especially under acidic or basic conditions. This would likely lead to the cleavage of the amide bond, resulting in the formation of a carboxylic acid derivative and an amine derivative.

  • Oxidation: As with many organic molecules, a-Alpiropride could be susceptible to oxidation. Potential sites for oxidation could include the amine groups or the aromatic ring.

  • Photodegradation: Substituted benzamides can be sensitive to light. Exposure to UV or even ambient light over extended periods could lead to the formation of various photoproducts. For instance, amisulpride, a related benzamide, is known to be photolabile.

Q3: How can I detect the degradation of my a-Alpiropride sample?

Degradation can be monitored using stability-indicating analytical methods. A common and effective technique is High-Performance Liquid Chromatography (HPLC). An appropriate HPLC method should be able to separate the intact a-Alpiropride from its potential degradation products. The appearance of new peaks or a decrease in the peak area of the parent compound in the chromatogram would indicate degradation.

Q4: What solvents are suitable for preparing a-Alpiropride solutions?

The choice of solvent will depend on the specific experimental requirements. For analytical purposes, solvents like methanol or acetonitrile are often used. It is crucial to use high-purity solvents and to prepare solutions fresh whenever possible to minimize the risk of solvent-induced degradation. If aqueous solutions are required, the pH of the buffer should be carefully considered to avoid hydrolysis.

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
Loss of compound activity or inconsistent experimental results. Degradation of a-Alpiropride due to improper storage or handling.1. Verify that the storage conditions meet the recommendations (see FAQ Q1).2. Check the age of the compound and its expiration date.3. Protect the compound from light during all handling steps.4. Prepare solutions fresh before each experiment.5. Analyze the sample using a stability-indicating method (e.g., HPLC) to check for the presence of degradation products.
Appearance of unexpected peaks in HPLC analysis. The sample may have degraded.1. Compare the chromatogram to that of a freshly prepared standard solution.2. Review the sample preparation and storage history. Was the sample exposed to light, extreme pH, or high temperatures?3. Perform forced degradation studies (see Experimental Protocols) to intentionally generate degradation products and compare their retention times to the unknown peaks.
Poor solubility of a-Alpiropride. The compound may have degraded to a less soluble product, or the chosen solvent may be inappropriate.1. Attempt to dissolve a small amount of a fresh sample in the same solvent to confirm solubility.2. Consider using a different solvent or a co-solvent system.3. Gentle warming or sonication may aid dissolution, but be cautious as this can also accelerate degradation.

Hypothetical Degradation Pathways of a-Alpiropride

The following diagram illustrates hypothetical degradation pathways for a-Alpiropride based on the known reactivity of similar benzamide compounds. These pathways have not been experimentally confirmed for a-Alpiropride.

G cluster_hydrolysis Hydrolytic Degradation cluster_photodegradation Photodegradation A a-Alpiropride B Carboxylic Acid Derivative A->B Acidic or Basic Hydrolosis C Amine Derivative A->C Acidic or Basic Hydrolosis D a-Alpiropride E Photoproduct 1 D->E UV/Light Exposure F Photoproduct 2 D->F UV/Light Exposure G ... D->G UV/Light Exposure

Caption: Hypothetical degradation pathways of a-Alpiropride.

Experimental Protocols

Protocol for Forced Degradation Study of a-Alpiropride

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and to develop a stability-indicating analytical method.

Objective: To investigate the stability of a-Alpiropride under various stress conditions (hydrolytic, oxidative, and photolytic).

Materials:

  • a-Alpiropride reference standard

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a UV or PDA detector

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve a known amount of a-Alpiropride in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.

    • Keep the solution at room temperature and analyze by HPLC at different time points (e.g., 0, 2, 4, 8, 24 hours).

    • If no degradation is observed, repeat the experiment with 1 N HCl and/or with heating (e.g., 60°C).

    • Before HPLC analysis, neutralize the sample with an appropriate amount of NaOH.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.

    • Follow the same procedure as for acid hydrolysis, neutralizing with HCl before analysis.

    • If no degradation is observed, repeat with 1 N NaOH and/or with heating.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature and analyze by HPLC at different time points.

  • Photolytic Degradation:

    • Expose a solution of a-Alpiropride (in a transparent container) to light in a photostability chamber according to ICH Q1B guidelines.

    • Simultaneously, keep a control sample, protected from light, under the same temperature conditions.

    • Analyze both the exposed and control samples by HPLC at appropriate time intervals.

  • HPLC Analysis:

    • For each time point and condition, inject the sample into the HPLC system.

    • Use a suitable column (e.g., C18) and mobile phase to achieve good separation of the parent compound from any potential degradation products. A gradient elution method may be necessary.

    • Monitor the chromatograms for the appearance of new peaks and the decrease in the peak area of a-Alpiropride.

Data Analysis:

  • Calculate the percentage of degradation for a-Alpiropride under each stress condition.

  • Characterize the degradation products by comparing their retention times and UV spectra (if using a PDA detector) to the parent compound. Further characterization may require techniques like LC-MS.

Experimental Workflow Diagram

G start Start: a-Alpiropride Sample prep Prepare Stock Solution start->prep stress Apply Stress Conditions prep->stress acid Acid Hydrolysis stress->acid Hydrolytic base Base Hydrolysis stress->base Hydrolytic oxidation Oxidation stress->oxidation photo Photolysis stress->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc photo->hplc data Data Analysis and Characterization hplc->data end End: Stability Profile data->end

Technical Support Center: a-Alpiropride Dose-Response Curve Optimization in Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers establishing an in vitro dose-response curve for a-Alpiropride, a dopamine D2 receptor antagonist.[1]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of a-Alpiropride?

A1: a-Alpiropride is a dopamine D2 receptor antagonist belonging to the benzamide group.[1] Its primary mechanism of action is to block the binding of dopamine to the D2 receptor, thereby inhibiting downstream signaling pathways.

Q2: Which cell lines are suitable for an a-Alpiropride dose-response assay?

A2: Cell lines endogenously expressing the dopamine D2 receptor or recombinant cell lines overexpressing the human D2 receptor are recommended. Commonly used cell lines for GPCR assays include HEK293, CHO, and U-2 OS cells.[2] The choice of cell line may depend on the specific assay readout.

Q3: What are the typical assay formats for studying D2 receptor antagonism?

A3: Several assay formats can be used, including:

  • cAMP Assays: D2 receptor activation by an agonist (like dopamine) typically inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[3] An antagonist like a-Alpiropride will reverse this effect.

  • Calcium Flux Assays: If the D2 receptor is coupled to a G-protein that activates the phospholipase C pathway (e.g., through a chimeric G-protein like Gαqi5), changes in intracellular calcium can be measured.[4]

  • Receptor Binding Assays: These assays directly measure the binding of a radiolabeled or fluorescently-labeled ligand to the D2 receptor and how a-Alpiropride competes with this binding.[5][6][7]

  • β-Arrestin Recruitment Assays: Ligand binding to the D2 receptor can induce the recruitment of β-arrestin. This interaction can be measured using techniques like BRET or FRET.[4][8]

Q4: How should I prepare a-Alpiropride for in vitro experiments?

A4: a-Alpiropride should be dissolved in a suitable solvent, such as DMSO, to create a high-concentration stock solution. Subsequent dilutions should be made in the assay buffer to achieve the desired final concentrations for the dose-response curve. It is crucial to ensure that the final solvent concentration in the assay wells is low (typically <0.5%) and consistent across all conditions to avoid solvent-induced artifacts.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High variability between replicate wells - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper pipetting techniques.- Avoid using the outer wells of the microplate or fill them with buffer/media to maintain humidity.
No observable dose-response to a-Alpiropride - Inactive compound- Low D2 receptor expression in cells- Inappropriate agonist concentration- Assay conditions are not optimal- Verify the identity and purity of the a-Alpiropride stock.- Confirm D2 receptor expression using qPCR, western blot, or a positive control antagonist.- Optimize the agonist concentration to be near its EC80 for antagonist mode.- Re-evaluate assay parameters such as incubation time, temperature, and buffer composition.
Shallow or incomplete dose-response curve - Limited solubility of a-Alpiropride at higher concentrations- Insufficient range of concentrations tested- Cell toxicity at high compound concentrations- Check the solubility of a-Alpiropride in the assay buffer.- Extend the range of concentrations tested, both higher and lower.- Perform a cytotoxicity assay to determine the toxic concentration range of a-Alpiropride.
High background signal - Autofluorescence of the compound or plate- Non-specific binding of reagents- Contamination of cell culture- Measure the fluorescence/luminescence of the compound and plate alone.- Include appropriate controls without cells or with untransfected cells.- Ensure aseptic techniques and test for mycoplasma contamination.

Experimental Protocols

Protocol 1: In Vitro cAMP Assay for a-Alpiropride

This protocol describes a method to determine the potency of a-Alpiropride in inhibiting the dopamine-induced decrease in cAMP in cells expressing the D2 receptor.

Materials:

  • HEK293 cells stably expressing the human dopamine D2 receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Dopamine (agonist)

  • a-Alpiropride

  • cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based)

  • 384-well white microplates

Procedure:

  • Cell Seeding: Seed the D2 receptor-expressing HEK293 cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Preparation: Prepare a serial dilution of a-Alpiropride in assay buffer. Also, prepare a solution of dopamine at a concentration corresponding to its EC80 (the concentration that gives 80% of its maximal effect).

  • Antagonist Incubation: Remove the cell culture medium and add the diluted a-Alpiropride to the wells. Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation: Add the EC80 concentration of dopamine to the wells (except for the basal control wells).

  • Incubation: Incubate the plate for 30 minutes at room temperature.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP levels against the logarithm of the a-Alpiropride concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: In Vitro Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of a-Alpiropride for the D2 receptor.

Materials:

  • Cell membranes prepared from cells expressing the D2 receptor

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

  • Radiolabeled D2 receptor antagonist (e.g., [3H]-Spiperone)

  • a-Alpiropride

  • Non-labeled D2 receptor antagonist for non-specific binding determination (e.g., Haloperidol)

  • Glass fiber filter mats

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add the binding buffer, the radiolabeled ligand (at a concentration close to its Kd), and a serial dilution of a-Alpiropride.

  • Membrane Addition: Add the cell membranes to each well. For total binding, add vehicle instead of a-Alpiropride. For non-specific binding, add a high concentration of a non-labeled antagonist.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle shaking.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters several times with ice-cold binding buffer.

  • Scintillation Counting: Place the filter mats in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percent specific binding against the logarithm of the a-Alpiropride concentration and fit the data to determine the Ki value using the Cheng-Prusoff equation.[4]

Data Presentation

Table 1: Hypothetical Dose-Response Data for a-Alpiropride in a cAMP Assay

a-Alpiropride (M)% Inhibition of Dopamine Response
1.00E-102.5
3.16E-108.1
1.00E-0925.3
3.16E-0948.9
1.00E-0875.2
3.16E-0891.8
1.00E-0798.5
3.16E-07101.2

Table 2: Summary of Key Pharmacological Parameters

ParameterDescriptionTypical Value Range
IC50 The concentration of an antagonist that inhibits 50% of the maximal response of an agonist.Varies depending on assay conditions.
Ki The inhibition constant for an antagonist; a measure of its binding affinity.Lower values indicate higher affinity.
pA2 The negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the agonist's dose-response curve.A measure of antagonist potency.

Visualizations

G cluster_0 Dopamine D2 Receptor Signaling Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates aAlpiropride a-Alpiropride athis compound->D2R Blocks Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA PKA cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream G cluster_1 Experimental Workflow Start Start Cell_Seeding Seed D2R-expressing cells in microplate Start->Cell_Seeding Incubate_24h Incubate 24h Cell_Seeding->Incubate_24h Prepare_Compounds Prepare serial dilutions of a-Alpiropride and EC80 agonist Incubate_24h->Prepare_Compounds Add_Antagonist Add a-Alpiropride dilutions to cells Prepare_Compounds->Add_Antagonist Incubate_Antagonist Incubate 15-30 min Add_Antagonist->Incubate_Antagonist Add_Agonist Add agonist to cells Incubate_Antagonist->Add_Agonist Incubate_Agonist Incubate 30 min Add_Agonist->Incubate_Agonist Assay_Readout Perform assay readout (e.g., measure cAMP) Incubate_Agonist->Assay_Readout Data_Analysis Analyze data and generate dose-response curve Assay_Readout->Data_Analysis End End Data_Analysis->End G cluster_2 Troubleshooting Logic Problem Unexpected Results? High_Variability High Variability? Problem->High_Variability No_Response No Response? Problem->No_Response Shallow_Curve Shallow Curve? Problem->Shallow_Curve High_Variability->No_Response No Check_Pipetting Check Pipetting & Cell Seeding High_Variability->Check_Pipetting Yes No_Response->Shallow_Curve No Check_Receptor_Expression Verify D2R Expression & Compound Activity No_Response->Check_Receptor_Expression Yes Check_Solubility Check Compound Solubility & Test Wider Concentration Range Shallow_Curve->Check_Solubility Yes Solution Re-run Experiment Check_Pipetting->Solution Optimize_Assay Optimize Assay Conditions (Agonist Conc., Incubation) Check_Receptor_Expression->Optimize_Assay Check_Solubility->Solution Optimize_Assay->Solution

References

Technical Support Center: a-Alpiropride Vehicle Selection for Intracerebroventricular Injection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate vehicle selection for intracerebroventricular (ICV) injection of a-Alpiropride.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the preparation and administration of a-Alpiropride for ICV injections.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting vehicle for a-Alpiropride for ICV injection?

A1: For initial experiments, it is recommended to start with sterile, pyrogen-free artificial cerebrospinal fluid (aCSF) or sterile 0.9% saline.[1][2] These vehicles are isotonic and closely mimic the physiological environment of the central nervous system, minimizing the risk of adverse reactions.[3]

Q2: a-Alpiropride is not dissolving in aCSF or saline. What should I do?

A2: If a-Alpiropride, a benzamide derivative, exhibits poor solubility in aqueous solutions, several strategies can be employed. First, gentle warming and vortexing of the solution may aid dissolution. If solubility remains an issue, the addition of a small percentage of a co-solvent may be necessary. See the Troubleshooting Guide below for a systematic approach.

Q3: What are the critical parameters to consider when formulating a vehicle for ICV injection?

A3: The most critical parameters are sterility, pyrogenicity, pH, and osmolality.[3] The final formulation should be sterile, free of pyrogens, have a pH between 7.2 and 7.4, and be iso-osmotic with cerebrospinal fluid (CSF) to avoid tissue damage and inflammatory responses.

Q4: Can I use DMSO as a co-solvent?

A4: Dimethyl sulfoxide (DMSO) can be used as a co-solvent to dissolve compounds with low aqueous solubility for central injections.[4] However, it should be used at the lowest effective concentration, as high concentrations of DMSO can have pharmacological effects and may cause neurotoxicity.[5][6] It is crucial to include a vehicle-only control group with the same percentage of DMSO in your experimental design.[6]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Precipitation of a-Alpiropride during preparation or after injection Poor solubility of a-Alpiropride in the chosen vehicle.1. Sonication: Use a bath sonicator to aid dissolution. 2. pH Adjustment: Cautiously adjust the pH of the vehicle. Since a-Alpiropride is a benzamide, its solubility may be pH-dependent. Use dilute HCl or NaOH and monitor the pH closely. Ensure the final pH is within the physiological range (7.2-7.4). 3. Co-solvent Addition: If aqueous solubility is still low, consider adding a biocompatible co-solvent. Start with a low percentage (e.g., 1-5%) and gradually increase if necessary. See the Vehicle Component Comparison table below. Always test the vehicle alone for any behavioral or physiological effects.[5]
Adverse behavioral or physiological responses in animals injected with the vehicle The vehicle itself is causing a reaction.1. Check Osmolality: Ensure the vehicle is iso-osmotic with CSF. 2. Check pH: Verify the pH of the vehicle is within the physiological range. 3. Reduce Co-solvent Concentration: If using a co-solvent, try reducing its concentration or switching to a different one. 4. Control Experiments: Always include a control group that receives only the vehicle to differentiate between the effects of the vehicle and the drug.[6][7]
Inconsistent experimental results Instability of a-Alpiropride in the vehicle.1. Fresh Preparation: Prepare the a-Alpiropride solution fresh before each experiment. 2. Protect from Light: Some compounds are light-sensitive. Store the solution in a dark container or cover it with aluminum foil. 3. Stability Study: Conduct a preliminary stability study by preparing the solution and analyzing its concentration and purity at different time points (e.g., 0, 2, 4, 8, 24 hours) under the intended storage conditions.

Data Presentation: Vehicle Component Comparison

The following table summarizes potential vehicles and co-solvents for the ICV injection of a-Alpiropride. The selection should be guided by empirical solubility and tolerability studies.

Vehicle/Co-solvent Properties Recommended Starting Concentration Potential Advantages Potential Disadvantages
Sterile 0.9% Saline Isotonic, readily available.[2]N/A (Primary Vehicle)Physiologically compatible, low risk of toxicity.[1]May not be sufficient for compounds with low aqueous solubility.
Artificial Cerebrospinal Fluid (aCSF) Mimics the ionic composition of CSF.[1]N/A (Primary Vehicle)Most physiologically relevant vehicle, minimizes disruption of the CNS environment.More complex to prepare than saline.
Dimethyl Sulfoxide (DMSO) Aprotic solvent, enhances solubility of many organic compounds.[4]<10% (v/v) in saline or aCSFEffective at dissolving hydrophobic compounds.Can be neurotoxic at higher concentrations, may have intrinsic pharmacological effects.[5][6]
Polyethylene Glycol (PEG 300/400) Water-miscible polymer.<10% (v/v) in saline or aCSFGenerally considered safe, can improve solubility.Can increase the viscosity of the solution, potentially affecting injection. High concentrations may have neurological effects.[5]
Ethanol Common solvent.<5% (v/v) in saline or aCSFCan dissolve many organic compounds.Can have sedative or other behavioral effects, potential for neurotoxicity.
Cyclodextrins (e.g., HP-β-CD) Form inclusion complexes to enhance aqueous solubility.1-10% (w/v) in saline or aCSFCan significantly increase the solubility of poorly soluble drugs with a good safety profile.May alter the pharmacokinetics of the drug.

Experimental Protocols

Protocol 1: Determining the Solubility of a-Alpiropride in Various Vehicles

  • Preparation of Stock Solutions: Prepare stock solutions of potential vehicles (e.g., aCSF, 0.9% saline) and co-solvents (e.g., 10% DMSO in aCSF, 10% PEG 400 in aCSF).

  • Solubility Testing:

    • Add a known excess amount of a-Alpiropride to a fixed volume (e.g., 1 mL) of each test vehicle in a microcentrifuge tube.

    • Vortex the tubes for 2 minutes.

    • Place the tubes in a shaker or rotator at room temperature for 24 hours to ensure equilibrium is reached.

    • Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved compound.

    • Carefully collect the supernatant.

  • Quantification:

    • Analyze the concentration of a-Alpiropride in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).

    • The measured concentration represents the saturation solubility of a-Alpiropride in that vehicle.

Protocol 2: Intracerebroventricular (ICV) Cannula Implantation and Injection

This is a generalized protocol and must be adapted to the specific animal model and approved by the institution's animal care and use committee.

  • Anesthesia and Stereotaxic Surgery:

    • Anesthetize the animal (e.g., rodent) using an approved anesthetic agent (e.g., isoflurane, ketamine/xylazine).[1]

    • Secure the animal in a stereotaxic apparatus.

    • Surgically expose the skull and use stereotaxic coordinates to locate the desired ventricle (e.g., lateral ventricle).[1]

    • Drill a small hole in the skull at the target coordinates.[1]

  • Cannula Implantation:

    • Slowly lower a guide cannula to the predetermined depth.[1]

    • Secure the cannula to the skull using dental cement and anchor screws.[1]

    • Insert a dummy cannula to keep the guide cannula patent.[1]

    • Allow the animal to recover for a specified period (e.g., 1 week).

  • ICV Injection:

    • Gently restrain the conscious animal.

    • Remove the dummy cannula and insert an injector cannula that extends slightly beyond the tip of the guide cannula.

    • Connect the injector cannula to a microsyringe pump.

    • Infuse the a-Alpiropride solution at a slow, controlled rate (e.g., 0.5-1 µL/min) to minimize increases in intracranial pressure.[2]

    • After the infusion is complete, leave the injector cannula in place for a short period (e.g., 1 minute) to prevent backflow.

    • Withdraw the injector cannula and replace the dummy cannula.

Mandatory Visualization

VehicleSelectionWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Co-Solvent Optimization cluster_2 Phase 3: In Vivo Tolerability cluster_3 Final Decision A Start: a-Alpiropride for ICV Injection B Test Solubility in Sterile 0.9% Saline & aCSF A->B C Is Solubility Sufficient? B->C D Test Solubility with Co-solvents (e.g., DMSO, PEG, Cyclodextrin) C->D No G Prepare Final Formulation (Sterile, Iso-osmotic, pH 7.2-7.4) C->G Yes E Is Solubility Sufficient? D->E F Optimize Co-solvent Concentration (Lowest Effective %) E->F Yes K Re-evaluate Vehicle/Co-solvent or Compound Formulation E->K No F->G H In Vivo Vehicle-Only Control Study (Monitor for adverse effects) G->H I Is Vehicle Tolerated? H->I J Proceed with a-Alpiropride Experiment I->J Yes I->K No

Caption: Workflow for a-Alpiropride ICV Vehicle Selection.

a-Alpiropride is a dopamine D2 receptor antagonist.[8] Its mechanism of action involves blocking these receptors in the central nervous system.[9]

aAlpiroprideSignaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds Signaling Downstream Signaling D2R->Signaling Activates aAlpiropride a-Alpiropride athis compound->D2R Blocks

Caption: a-Alpiropride Mechanism of Action.

References

Technical Support Center: a-Alpiropride In Vivo Pharmacological Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who may encounter unexpected pharmacological effects during in vivo experiments with a-Alpiropride. The following information is structured to address specific issues in a question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are administering a-Alpiropride, a dopamine D2 receptor antagonist, for its potential antihypertensive effects, but we are observing unexpected changes in locomotor activity in our animal models. How can we troubleshoot this?

A1:

  • Initial Assessment: a-Alpiropride is a dopamine D2 receptor antagonist.[1] The dopaminergic system is critically involved in the regulation of motor control. Therefore, alterations in locomotor activity are a plausible, though potentially unexpected, effect. Depending on the dose and the specific animal model, you might observe either hypoactivity (decreased movement) or hyperactivity.

  • Troubleshooting Steps:

    • Dose-Response Analysis: Conduct a systematic dose-response study to determine if the observed effects on locomotor activity are dose-dependent. This will help in identifying a therapeutic window where the desired antihypertensive effects are present without significant motor side effects.

    • Control Groups: Ensure you have appropriate control groups, including a vehicle-only control and potentially a positive control (a known dopamine D2 antagonist with established motor effects, like haloperidol).

    • Quantitative Behavioral Assessment: Utilize automated activity monitoring systems (e.g., open field test, beam break systems) to quantify locomotor activity objectively. Parameters to measure include total distance traveled, rearing frequency, and time spent in different zones of the arena.

    • Examine Extrapyramidal Symptoms (EPS): At higher doses, dopamine D2 antagonists can induce catalepsy, a state of motor immobility. Assess for catalepsy using the bar test.

Q2: Our in vivo studies with a-Alpiropride are showing unexpected elevated plasma prolactin levels. Is this related to the drug's mechanism of action?

A2:

  • Initial Assessment: Yes, this is a known class effect of dopamine D2 receptor antagonists. Dopamine, acting on D2 receptors in the anterior pituitary gland, tonically inhibits prolactin secretion. By blocking these receptors, a-Alpiropride can lead to a significant increase in plasma prolactin levels.

  • Troubleshooting Steps:

    • Confirm with Immunoassays: Use a validated ELISA or radioimmunoassay to accurately quantify plasma prolactin levels in your experimental animals.

    • Time-Course Analysis: Measure prolactin levels at different time points after a-Alpiropride administration to understand the onset and duration of this effect.

    • Dose-Response Relationship: Establish a dose-response curve for a-Alpiropride-induced hyperprolactinemia. This can help in understanding the potency of this effect.

    • Reversibility: Determine if the elevated prolactin levels return to baseline after cessation of a-Alpiropride treatment.

Q3: We are investigating a-Alpiropride as an antimigraine agent, but our cardiovascular monitoring in conscious, freely moving animals reveals unexpected bradycardia. How should we proceed?

A3:

  • Initial Assessment: While a-Alpiropride is described as an antihypertensive agent, significant bradycardia (a decrease in heart rate) might be an unexpected finding depending on the preclinical model and the expected mechanism of blood pressure reduction. Dopamine receptors are present in the cardiovascular system, and their modulation can affect heart rate and blood pressure.

  • Troubleshooting Steps:

    • Continuous Cardiovascular Monitoring: Employ telemetry or other continuous monitoring systems to get a comprehensive picture of the cardiovascular effects, including heart rate, blood pressure, and ECG, over an extended period.

    • Rule out Autonomic Nervous System Involvement: Investigate the role of the autonomic nervous system by using selective blockers. For instance, pre-treatment with a muscarinic antagonist like atropine could help determine if the bradycardia is vagally mediated.

    • Assess Cardiac Contractility: If possible, use echocardiography or other in vivo imaging techniques to assess if a-Alpiropride has any direct effects on cardiac contractility (inotropic effects).

    • Dose-Escalation Studies: Carefully perform dose-escalation studies while closely monitoring cardiovascular parameters to identify the threshold for this effect.

Data Presentation

Table 1: Hypothetical Dose-Response Effect of a-Alpiropride on Locomotor Activity

a-Alpiropride Dose (mg/kg)Total Distance Traveled (meters)Rearing Frequency
Vehicle Control150.5 ± 10.245.3 ± 5.1
0.1145.2 ± 9.842.1 ± 4.8
1.095.7 ± 8.525.6 ± 3.9
10.040.1 ± 5.38.2 ± 2.1

Table 2: Hypothetical Time-Course of a-Alpiropride-Induced Hyperprolactinemia

Time Post-Administration (hours)Plasma Prolactin (ng/mL)
Pre-dose (0)5.2 ± 1.1
125.8 ± 4.3
448.9 ± 6.7
835.4 ± 5.9
2410.1 ± 2.5

Experimental Protocols

Protocol 1: Assessment of Locomotor Activity in an Open Field Test

  • Apparatus: A square arena (e.g., 50 cm x 50 cm x 40 cm) equipped with infrared beams or an overhead video tracking system.

  • Animals: Male Wistar rats (250-300g). Acclimatize animals to the testing room for at least 1 hour before the experiment.

  • Procedure: a. Administer a-Alpiropride or vehicle via the desired route (e.g., intraperitoneal injection). b. After a pre-determined pre-treatment time (e.g., 30 minutes), place the animal in the center of the open field arena. c. Allow the animal to explore the arena freely for a set duration (e.g., 15 minutes). d. The tracking system will automatically record parameters such as total distance traveled, velocity, rearing frequency, and time spent in the center versus the periphery of the arena.

  • Data Analysis: Compare the data from the a-Alpiropride-treated groups with the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Protocol 2: Quantification of Plasma Prolactin Levels

  • Animals and Dosing: Use the same animal model and dosing regimen as in your primary study.

  • Blood Collection: At specified time points after a-Alpiropride administration, collect blood samples via an appropriate method (e.g., tail vein, saphenous vein, or terminal cardiac puncture). Collect the blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Separation: Centrifuge the blood samples at approximately 1000-2000 x g for 15 minutes at 4°C.

  • Immunoassay: a. Use a commercially available and validated ELISA kit for rat prolactin. b. Follow the manufacturer's instructions for the assay procedure, including the preparation of standards, samples, and controls. c. Read the absorbance on a microplate reader at the specified wavelength.

  • Data Analysis: Calculate the concentration of prolactin in each sample based on the standard curve. Compare the results between treatment groups and the vehicle control.

Visualizations

D2_Receptor_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Binds to AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream a_Alpiropride a-Alpiropride a_this compound->D2R Antagonizes

Caption: a-Alpiropride's mechanism as a D2 receptor antagonist.

Experimental_Workflow start Unexpected in vivo effect observed (e.g., locomotor changes) dose_response Conduct Dose-Response Study start->dose_response controls Include Appropriate Controls (Vehicle, Positive Control) start->controls quantify Quantitative Assessment (e.g., Open Field Test) dose_response->quantify controls->quantify mechanism Investigate Mechanism (e.g., Receptor Occupancy, Downstream Signaling) quantify->mechanism end Characterize Unexpected Effect mechanism->end

Caption: Workflow for investigating unexpected in vivo effects.

References

Technical Support Center: a-Alpiropride Blood-Brain Barrier Penetration

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is a significant lack of publicly available data specifically detailing the blood-brain barrier (BBB) penetration of a-Alpiropride. However, due to its close structural and functional similarity to amisulpride, a well-characterized benzamide antipsychotic with known BBB penetration issues, this document will use amisulpride as a primary surrogate to address potential challenges and experimental approaches. Researchers working with a-Alpiropride are advised to consider the data on amisulpride as a strong indicator of its likely pharmacokinetic profile at the BBB.

Frequently Asked Questions (FAQs)

Q1: We are observing lower than expected efficacy of a-Alpiropride in our in vivo CNS models. Could this be related to poor blood-brain barrier penetration?

A1: Yes, it is highly probable. Based on data from its structural analog, amisulpride, a-Alpiropride is likely to exhibit poor BBB penetration. Amisulpride has very low passive permeability and is a known substrate for several efflux transporters at the BBB, such as P-glycoprotein (P-gp).[1][2][3] This means the compound is actively pumped out of the brain endothelial cells back into the bloodstream, limiting its accumulation in the central nervous system. Amisulpride has a reported brain-to-plasma concentration ratio of less than 0.1, indicating significantly lower concentrations in the brain compared to the blood.[1]

Q2: What are the primary mechanisms that likely limit a-Alpiropride's entry into the brain?

A2: The primary limiting factors are expected to be:

  • Low Passive Permeability: Like amisulpride, a-Alpiropride's physicochemical properties are likely not optimal for passive diffusion across the lipid membranes of the BBB. Amisulpride has a very low experimentally determined permeability coefficient (Pe) of less than 1.5 × 10⁻⁶ cm/s.[1]

  • Efflux Transporter Activity: a-Alpiropride is likely a substrate for ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp/MDR1), which are highly expressed at the BBB and actively transport a wide range of xenobiotics out of the brain.[2][3]

  • Metabolism at the BBB: While less documented for this class of compounds, the enzymatic activity within the brain endothelial cells could potentially metabolize a-Alpiropride, reducing the amount of active compound that reaches the brain parenchyma.

Q3: Are there any influx transporters that might facilitate a-Alpiropride's entry into the brain?

A3: Yes, this is a critical consideration. Amisulpride is a substrate for Organic Cation Transporters (OCTs), specifically OCT1, OCT2, OCT3, OCTN1, and OCTN2, which are influx transporters expressed at the BBB.[1][4] Therefore, the net brain concentration of a-Alpiropride will be a balance between the activity of these influx transporters and the more dominant efflux transporters like P-gp. Genetic polymorphisms in these transporters could lead to significant inter-individual variability in brain exposure.[1]

Q4: How can we experimentally determine if a-Alpiropride is a substrate for P-glycoprotein?

A4: The most common in vitro method is the bidirectional transport assay using a cell line that overexpresses P-gp, such as MDCK-MDR1 cells.[5][6][7] By measuring the permeability of a-Alpiropride in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, you can calculate an efflux ratio (ER = Papp(B-A) / Papp(A-B)). An efflux ratio significantly greater than 2 is a strong indication that the compound is a P-gp substrate.[8][9]

Troubleshooting Guides

Problem: Inconsistent or low brain concentrations of a-Alpiropride in animal studies.
Potential Cause Troubleshooting Step Expected Outcome
High P-gp Efflux Co-administer a-Alpiropride with a known P-gp inhibitor (e.g., cyclosporin A, verapamil) in your animal model.[2]A significant increase in the brain-to-plasma concentration ratio of a-Alpiropride in the presence of the inhibitor.
Variability in Transporter Expression Use knockout animal models (e.g., P-gp knockout mice) for pharmacokinetic studies.Higher and more consistent brain concentrations of a-Alpiropride compared to wild-type animals.[3]
Low Passive Permeability Consider formulation strategies to enhance lipophilicity or utilize carrier-mediated transport systems.Improved brain uptake, though this may be challenging without altering the core molecule.
Inaccurate Measurement Technique Ensure your brain tissue homogenization and drug extraction methods are validated and efficient. Use sensitive analytical methods like LC-MS/MS for quantification.[10]Reliable and reproducible measurements of brain and plasma concentrations.
Problem: High variability in in vitro BBB permeability assay results.
Potential Cause Troubleshooting Step Expected Outcome
Poor Cell Monolayer Integrity Regularly measure the Transendothelial Electrical Resistance (TEER) of your Caco-2 or MDCK cell monolayers. Include a low-permeability marker (e.g., Lucifer yellow) in your experiments.Consistent TEER values and low permeability of the marker compound, indicating a tight and intact cell monolayer.
Inconsistent Transporter Expression Use a well-characterized cell line (e.g., hCMEC/D3, MDCK-MDR1) and maintain consistent cell culture conditions (passage number, seeding density).[11]Reproducible efflux ratios and permeability coefficients across experiments.
Compound Adsorption to Assay Plates Use low-binding plates and include a recovery assessment step in your protocol to quantify compound loss.High recovery of the compound at the end of the experiment.
Inhibition of Influx Transporters Be aware that some P-gp inhibitors (e.g., verapamil) can also inhibit OCTs, potentially confounding the results for compounds that are substrates for both.[1]A clearer understanding of the net effect of transporter interactions.

Quantitative Data Summary (Amisulpride as a surrogate for a-Alpiropride)

Parameter Value Experimental System Reference
Permeability Coefficient (Pe) < 1.5 x 10⁻⁶ cm/sParallel Artificial Membrane Permeability Assay (PAMPA)[1]
Brain-to-Plasma Ratio (unbound) < 0.1In vivo (animal models)[1]
OCT1 Michaelis-Menten Constant (Km) 31.3 ± 5.4 µMHEK293 cells overexpressing OCT1[1][4][12]
OCT1 Maximum Transport Velocity (Vmax) < 200 pmol/min/mg proteinHEK293 cells overexpressing OCT1[1][4]
Plasma Concentration (therapeutic range) 200-500 ng/mLHuman studies[13][14]

Experimental Protocols

In Vitro P-glycoprotein Substrate Assessment using MDCK-MDR1 Cells

This protocol provides a detailed methodology for determining if a compound is a substrate of the P-gp efflux transporter.

Objective: To determine the bidirectional permeability of a-Alpiropride across a monolayer of MDCK cells overexpressing the human MDR1 gene (P-gp).

Materials:

  • MDCK-MDR1 cells

  • Transwell permeable supports (e.g., 12-well plates, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)

  • a-Alpiropride stock solution (in DMSO)

  • P-gp inhibitor (e.g., 10 µM verapamil)

  • Low-permeability marker (e.g., Lucifer yellow)

  • LC-MS/MS system for quantification

Methodology:

  • Cell Seeding: Seed MDCK-MDR1 cells onto the apical side of the Transwell inserts at a density that allows for the formation of a confluent monolayer within 3-4 days.

  • Monolayer Integrity Check: Measure the TEER of the cell monolayers daily. The monolayers are ready for the transport experiment when the TEER values are stable and high (typically >600 Ω·cm²).

  • Preparation for Transport Study:

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Pre-incubate the cells with transport buffer for 30 minutes at 37°C.

  • Transport Experiment:

    • Apical to Basolateral (A-B) Transport: Add the transport buffer containing a-Alpiropride (e.g., at 1, 5, and 10 µM) to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.

    • Basolateral to Apical (B-A) Transport: Add the transport buffer containing a-Alpiropride to the basolateral (donor) compartment and fresh transport buffer to the apical (receiver) compartment.

    • To confirm P-gp mediated transport, run parallel experiments in the presence of a P-gp inhibitor in both A-B and B-A directions.

  • Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment and replace with fresh transport buffer. At the end of the experiment, collect samples from both donor and receiver compartments.

  • Quantification: Analyze the concentration of a-Alpiropride in all samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

    • Calculate the efflux ratio (ER): ER = Papp(B-A) / Papp(A-B)

Interpretation:

  • An ER > 2 suggests that a-Alpiropride is a substrate of an efflux transporter.

  • A significant reduction in the ER in the presence of a P-gp inhibitor confirms that a-Alpiropride is a P-gp substrate.

In Vivo Brain-to-Plasma Concentration Ratio (Kp) Determination

This protocol outlines the in vivo methodology to quantify the extent of brain penetration of a-Alpiropride.

Objective: To determine the steady-state brain-to-plasma concentration ratio (Kp) of a-Alpiropride in a rodent model.

Materials:

  • Rodents (e.g., male Sprague-Dawley rats)

  • a-Alpiropride formulation for administration (e.g., intravenous or oral)

  • Anesthesia

  • Blood collection supplies (e.g., heparinized tubes)

  • Brain harvesting tools

  • Homogenizer

  • LC-MS/MS system for quantification

Methodology:

  • Dosing: Administer a-Alpiropride to the animals at a defined dose and route. For steady-state measurements, continuous intravenous infusion is ideal. For single-dose studies, multiple time points should be evaluated.

  • Sample Collection: At a predetermined time point (e.g., 1, 2, 4, and 8 hours post-dose), anesthetize the animals and collect blood via cardiac puncture into heparinized tubes.

  • Brain Harvesting: Immediately following blood collection, perfuse the animals with ice-cold saline to remove blood from the brain vasculature. Excise the brain and weigh it.

  • Sample Processing:

    • Centrifuge the blood samples to obtain plasma.

    • Homogenize the brain tissue in a suitable buffer.

  • Drug Extraction: Perform protein precipitation or liquid-liquid extraction on both plasma and brain homogenate samples to extract a-Alpiropride.

  • Quantification: Analyze the concentration of a-Alpiropride in the plasma and brain homogenate extracts using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the brain concentration (C_brain) in ng/g of tissue and the plasma concentration (C_plasma) in ng/mL.

    • Calculate the brain-to-plasma ratio (Kp): Kp = C_brain / C_plasma

Interpretation:

  • A Kp value significantly less than 1 indicates poor brain penetration.

  • Comparing the Kp in wild-type versus P-gp knockout animals can quantify the contribution of P-gp to the limited brain exposure.

Visualizations

G cluster_blood Blood cluster_bbb Blood-Brain Barrier (Endothelial Cell) cluster_brain Brain aAlpiropride_blood a-Alpiropride OCT OCTs (Influx) aAlpiropride_blood->OCT Uptake aAlpiropride_cell a-Alpiropride OCT->aAlpiropride_cell Pgp P-gp (Efflux) Pgp->aAlpiropride_blood Efflux aAlpiropride_cell->Pgp Binding aAlpiropride_brain a-Alpiropride aAlpiropride_cell->aAlpiropride_brain Diffusion

Caption: Transport of a-Alpiropride across the Blood-Brain Barrier.

G cluster_workflow Experimental Workflow: P-gp Substrate Identification seed_cells 1. Seed MDCK-MDR1 cells on Transwell inserts check_teer 2. Monitor monolayer formation (TEER) seed_cells->check_teer transport_exp 3. Perform bidirectional transport assay check_teer->transport_exp quantify 4. Quantify a-Alpiropride (LC-MS/MS) transport_exp->quantify calculate 5. Calculate Papp and Efflux Ratio quantify->calculate

Caption: Workflow for in vitro P-gp substrate identification.

G cluster_pathway Signaling Pathways Regulating P-gp Expression stimuli Inflammatory Stimuli (e.g., TNF-α) pi3k PI3K stimuli->pi3k erk MAPK/ERK stimuli->erk akt Akt pi3k->akt nfkb NF-κB akt->nfkb erk->nfkb mdr1 MDR1 Gene (encodes P-gp) nfkb->mdr1 Transcription pgp P-gp Expression mdr1->pgp Translation

Caption: Key signaling pathways influencing P-gp expression at the BBB.

References

a-Alpiropride synthesis yield improvement strategies

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is a-Alpiropride and what is its general chemical structure?

A1: a-Alpiropride is known to be an analog of metoclopramide.[1] While the exact structure is not detailed in the provided search results, its classification as a metoclopramide analog suggests it is likely a substituted benzamide derivative, a class of compounds often used as antiemetics.

Q2: Are there established synthesis protocols for a-Alpiropride with reported yields?

A2: Based on the conducted searches, there are no publicly available, detailed synthesis protocols with established yields specifically for a-Alpiropride. Researchers will likely need to develop or adapt a synthetic route, possibly based on the synthesis of metoclopramide or other similar structures.

Q3: What are the key challenges expected when synthesizing a-Alpiropride or similar substituted benzamides?

A3: Key challenges in synthesizing substituted benzamides like a-Alpiropride can include:

  • Achieving high regioselectivity: Ensuring that functional groups are introduced at the correct positions on the aromatic ring.

  • Amide bond formation: Optimizing coupling reagents and reaction conditions to achieve high yields and minimize side reactions.

  • Purification: Separating the desired product from starting materials, reagents, and side products, which can be challenging due to similar polarities.

  • Scale-up: Transitioning a small-scale synthesis to a larger scale can present challenges in maintaining yield and purity.

Troubleshooting Guide: Potential Issues and Solutions

This guide addresses potential problems that may arise during the synthesis of a-Alpiropride, assuming a hypothetical multi-step synthesis involving the formation of a substituted benzamide.

Problem Potential Cause Suggested Solution
Low to No Product Formation Inactive starting materials or reagents.- Confirm the identity and purity of starting materials using analytical techniques (NMR, MS, etc.).- Use fresh, high-quality reagents and solvents.
Sub-optimal reaction temperature.- Systematically screen a range of temperatures to find the optimum.- Use a reliable temperature control system.
Inefficient catalyst or coupling agent.- Screen different catalysts or coupling agents.- Optimize the loading of the catalyst or coupling agent.
Incomplete Reaction Insufficient reaction time.- Monitor the reaction progress using TLC or LC-MS.- Extend the reaction time until the starting material is consumed.
Reversible reaction equilibrium.- Use an excess of one reagent to drive the reaction forward.- Remove a byproduct (e.g., water) as it is formed.
Formation of Multiple Products (Low Selectivity) Competing side reactions.- Adjust the reaction temperature; lower temperatures often favor the desired product.- Modify the order of reagent addition.
Lack of regioselectivity.- Employ protecting groups to block reactive sites.- Choose a more selective reagent or catalyst.
Difficult Purification Product and impurities have similar properties.- Explore different chromatography techniques (e.g., reverse-phase, ion-exchange).- Consider recrystallization from various solvent systems.
Product is unstable during purification.- Perform purification at a lower temperature.- Use a buffered mobile phase for chromatography to control pH.

Hypothetical Experimental Workflow

The following diagram illustrates a generalized workflow for troubleshooting and optimizing the synthesis of a-Alpiropride.

G cluster_0 Phase 1: Initial Synthesis & Analysis cluster_1 Phase 2: Troubleshooting & Optimization cluster_2 Phase 3: Final Protocol A Define Synthetic Route (Based on Analogs) B Perform Initial Small-Scale Synthesis A->B C Analyze Crude Product (LC-MS, NMR) B->C D Problem Identification (Low Yield, Impurities, etc.) C->D E Hypothesize Cause (Reagents, Conditions, etc.) D->E F Design Optimization Experiments (DoE) E->F G Execute Optimization Runs F->G H Analyze Results & Compare Data G->H I Yield & Purity Improved? H->I J Refine Hypothesis I->J No K Establish Optimized Protocol I->K Yes J->F L Scale-Up Synthesis K->L M Final Product Characterization L->M

Caption: Troubleshooting workflow for a-Alpiropride synthesis.

Signaling Pathway (Illustrative)

As a-Alpiropride is an antiemetic and a metoclopramide analog, it is likely to interact with dopamine and/or serotonin receptors. The following diagram illustrates a simplified, hypothetical signaling pathway that such a molecule might modulate.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron NT Neurotransmitter (e.g., Dopamine) Receptor Dopamine D2 Receptor NT->Receptor binds G_Protein G-Protein Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Effect Cellular Response (Reduced Nausea Signal) PKA->Effect leads to Alpiropride a-Alpiropride (Antagonist) This compound->Receptor blocks

Caption: Hypothetical signaling pathway for a-Alpiropride.

References

a-Alpiropride batch-to-batch variability in experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to batch-to-batch variability when working with a-Alpiropride.

Frequently Asked Questions (FAQs)

Q1: What is a-Alpiropride and what is its primary mechanism of action?

A1: Alpiropride is known as a dopamine D2 receptor antagonist from the benzamide chemical group, similar in structure to sulpiride.[1] While its primary documented activity is on the D2 receptor, compounds of this class are often investigated for their effects on other G-protein coupled receptors (GPCRs), such as serotonin receptors. For instance, related atypical antipsychotics often show activity at both dopamine D2 and serotonin 5-HT1A receptors.[2][3] The 5-HT1A receptor is coupled to a Gi/Go protein, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4]

Q2: What are the potential causes of batch-to-batch variability I might see with my a-Alpiropride samples?

A2: Batch-to-batch variability in research compounds can stem from several factors, broadly categorized as chemical, physical, and handling-related issues.[5][6] These variations can lead to significant discrepancies in experimental outcomes.[7]

  • Chemical Impurities: The synthesis process can introduce impurities, such as unreacted starting materials, by-products, or residual solvents.[8][9] The presence and concentration of these impurities can vary between batches.

  • Compound Degradation: Improper storage conditions (e.g., exposure to light, incorrect temperature) can lead to the degradation of the compound over time.[10]

  • Polymorphism & Isomerism: The compound may exist in different crystalline forms (polymorphs) or as different stereoisomers (e.g., (S)-Alpiropride), which can have distinct physical properties and biological activities.[5][11][12]

  • Physical Properties: Variations in physical characteristics like particle size, surface area, or amorphous content can affect solubility and dissolution rates, thereby influencing bioavailability in both in vitro and in vivo models.[5][13]

  • Handling & Preparation: Inconsistencies in how the compound is handled in the lab, such as repeated freeze-thaw cycles of stock solutions, pipetting errors, or issues with complete solubilization in a vehicle, can introduce significant variability.[10][14]

Q3: How can I perform an initial quality check on my a-Alpiropride batch?

A3: Before starting extensive experiments, it is prudent to perform some basic quality control. Request a Certificate of Analysis (CoA) from your supplier, which should provide data on purity (e.g., via HPLC), identity (e.g., via Mass Spectrometry or NMR), and appearance. If you have access to analytical equipment, you can verify the purity and identity. Comparing these results with the supplier's CoA and data from previous batches can help identify discrepancies early.[15]

Q4: My a-Alpiropride is showing lower or more variable potency (EC50/IC50) in my functional assays. What should I do?

A4: Variable potency is a classic sign of batch-to-batch variability. First, repeat the experiment to rule out random error.[16] If the issue persists, prepare a fresh stock solution from the solid compound, ensuring it is fully dissolved.[10] Perform a full dose-response curve rather than testing at a single concentration. This will help you accurately determine the EC50/IC50 for the current batch. If the potency is consistently different from previous batches, refer to the troubleshooting guides below and consider analytical verification of the compound's purity.

Q5: I'm observing unexpected off-target effects in my experiments. Could this be due to batch variability?

A5: Yes, this is a strong possibility. Unexpected biological activity is often caused by impurities that may have their own pharmacological profiles.[9] These impurities can vary between batches, leading to inconsistent off-target effects. It is crucial to obtain a high-purity batch of the compound and, if possible, identify the structure of any major impurities to understand their potential biological activity.

Data Presentation

Table 1: Potential Causes of Batch-to-Batch Variability and Mitigation Strategies

Potential Cause Description Mitigation & Troubleshooting Strategy
Chemical Purity Presence of starting materials, by-products, or synthetic intermediates.[8][9]1. Always request a Certificate of Analysis (CoA) from the supplier. 2. If possible, independently verify purity via HPLC. 3. If impurities are suspected, consider re-purification or sourcing from a different supplier.
Compound Stability Degradation of a-Alpiropride due to improper storage (light, temperature, moisture).[10]1. Store the compound according to the manufacturer's instructions, typically at -20°C and protected from light. 2. Prepare fresh stock solutions regularly. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Isomeric Composition Different ratios of stereoisomers between batches, which may have different biological activities.[12]1. Check the CoA for information on isomeric purity. 2. If studying a specific isomer, ensure the batch is chirally pure.
Physical Properties Variations in particle size, crystallinity, or hydration state affecting solubility.[5][13]1. Ensure complete and consistent dissolution when making stock solutions. Use sonication if necessary. 2. Visually inspect for any undissolved particulate matter before use.
Handling & Protocol Inconsistent solution preparation, pipetting errors, or variations in experimental conditions.[14]1. Standardize all protocols. Calibrate pipettes regularly. 2. Run a reference compound with a known, stable potency in parallel with each experiment to monitor assay performance.

Mandatory Visualizations

Signaling_Pathway Receptor 5-HT1A Receptor G_Protein Gi/o Protein (αβγ) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits ATP ATP This compound a-Alpiropride (Agonist) This compound->Receptor cAMP cAMP (Decreased) ATP->cAMP Conversion Blocked Response Cellular Response (e.g., Neuronal Hyperpolarization) cAMP->Response

Caption: 5-HT1A receptor Gi-coupled signaling pathway.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check1 Repeat Experiment with Same Batch & Controls Start->Check1 Decision1 Problem Persists? Check1->Decision1 Check2 Prepare Fresh Stock Solution Decision1->Check2 Yes End1 Issue Resolved: Random Error Decision1->End1 No Decision2 Problem Persists? Check2->Decision2 Check3 Test a New Batch of a-Alpiropride Decision2->Check3 Yes End2 Issue Resolved: Stock Degradation Decision2->End2 No Decision3 Problem Persists? Check3->Decision3 Action2 Contact Supplier: - Request CoA - Report Issue Check3->Action2 Action1 Review Assay Protocol: - Reagent Stability - Cell Health - Equipment Calibration Decision3->Action1 Yes End3 Issue Resolved: Batch Variability Decision3->End3 No End4 Issue is Assay-Related Action1->End4

Caption: Troubleshooting workflow for experimental variability.

Variability_Causes cluster_compound Compound-Intrinsic Factors cluster_process External Factors Center Batch-to-Batch Variability Impurity Chemical Impurities Impurity->Center Isomer Isomeric Purity Isomer->Center Physical Physical Properties (e.g., Particle Size) Physical->Center Degradation Degradation Degradation->Center Storage Storage Conditions Storage->Center Handling Solution Prep & Handling Handling->Center Protocol Assay Protocol Execution Protocol->Center

Caption: Factors contributing to batch-to-batch variability.

Troubleshooting Guides

Guide 1: Inconsistent Receptor Binding Assay Results

This guide addresses issues such as fluctuating affinity values (Ki) or maximal displacement (Bmax) in radioligand binding assays.

Table 2: Troubleshooting Inconsistent Receptor Binding Data

Symptom Potential Cause Troubleshooting Steps
Ki value is significantly different from previous batches or published values. 1. Incorrect concentration of a-Alpiropride stock solution due to weighing/dilution error or degradation. 2. Presence of a competitive impurity in the batch. 3. Assay conditions (e.g., buffer pH, incubation time) not at equilibrium.[17]1. Prepare a fresh stock solution. Verify balance calibration. 2. Run a saturation binding experiment with the radioligand to ensure receptor density (Bmax) and affinity (Kd) in your membrane prep are consistent. 3. Confirm incubation is long enough to reach equilibrium. 4. If the problem persists with a fresh stock, suspect a batch purity issue.
Hill slope of the competition curve is not equal to 1.0. 1. Complex binding mechanism (e.g., allostery) or multiple binding sites. 2. Presence of an impurity that binds to the receptor differently. 3. Ligand depletion or non-equilibrium conditions.[17]1. Review the literature for the compound's binding characteristics. 2. Ensure the assumptions of the Cheng-Prusoff equation are met. 3. Test a new, high-purity batch to see if the Hill slope normalizes.
High non-specific binding. 1. Degradation of the radioligand. 2. Poor quality of cell membrane preparation. 3. a-Alpiropride batch is "sticky" or has poor solubility at high concentrations.1. Check the age and storage of your radioligand. 2. Prepare fresh cell membranes and measure protein concentration accurately. 3. Check the solubility of a-Alpiropride in your assay buffer. You may need to adjust the final solvent concentration.
Guide 2: Variable Functional Assay (e.g., cAMP) Results

This guide addresses issues such as shifts in potency (EC50/IC50) or efficacy (Emax) in cell-based functional assays.

Table 3: Troubleshooting Variable Functional Assay Data

Symptom Potential Cause Troubleshooting Steps
EC50/IC50 value has shifted significantly. 1. Change in the active concentration of a-Alpiropride due to batch purity or degradation. 2. Variation in cell health, passage number, or receptor expression levels. 3. Inconsistent stimulation time or reagent concentrations (e.g., forskolin).[18]1. Prepare a fresh stock solution of a-Alpiropride. 2. Run a known standard agonist/antagonist alongside your test compound to check for consistent assay performance.[19] 3. Ensure you are using cells within a consistent, low passage number range. 4. If the standard performs as expected but a-Alpiropride does not, the issue is with the compound batch.
Maximal response (Emax) is lower than expected. 1. The batch may contain impurities that act as partial agonists or antagonists. 2. The active concentration is lower than assumed due to low purity. 3. Cell response has diminished (e.g., receptor desensitization).1. Perform a full dose-response curve to accurately determine Emax. 2. Test a new batch of the compound. 3. Check the health and responsiveness of your cells using a well-characterized control compound.
High variability between replicate wells. 1. Poor cell plating uniformity. 2. Incomplete solubilization of the compound, leading to inconsistent concentrations in wells. 3. Pipetting errors during compound addition.1. Ensure a uniform single-cell suspension before plating. Check for cell clumping. 2. Vortex compound dilutions thoroughly before adding to the assay plate. 3. Use calibrated pipettes and be meticulous with technique.

Experimental Protocols

Protocol 1: Radioligand Receptor Binding Assay for 5-HT1A Receptors

This protocol is a general template for a competitive binding assay to determine the affinity (Ki) of a-Alpiropride for the 5-HT1A receptor.

  • Materials:

    • Cell membranes expressing 5-HT1A receptors (e.g., from CHO or HEK cells).

    • Radioligand: e.g., [³H]8-OH-DPAT (agonist) or [³H]WAY-100635 (antagonist).

    • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[20]

    • a-Alpiropride and reference compounds.

    • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

    • 96-well plates, filter mats (e.g., GF/B), scintillation fluid, and a microplate scintillation counter.

  • Procedure:

    • Prepare serial dilutions of a-Alpiropride in binding buffer. A typical range would be from 10⁻¹¹ M to 10⁻⁵ M.

    • In a 96-well plate, add in order:

      • 50 µL Binding Buffer (for Total Binding) or a high concentration of a non-radiolabeled ligand like serotonin (for Non-Specific Binding).

      • 50 µL of a-Alpiropride dilution (or buffer for total/non-specific wells).

      • 50 µL of radioligand diluted in binding buffer (at a final concentration near its Kd).

      • 50 µL of diluted cell membranes (typically 10-50 µg protein/well).

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

    • Rapidly harvest the plate contents onto a filter mat using a cell harvester, washing each well 3-4 times with cold wash buffer to separate bound from free radioligand.

    • Dry the filter mat, place it in a scintillation bag with scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of a-Alpiropride.

    • Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Functional Assay for Gi-coupled Receptors

This protocol outlines a method to measure the inhibition of forskolin-stimulated cAMP production by a-Alpiropride, typical for a Gi-coupled receptor like 5-HT1A.[4][18]

  • Materials:

    • CHO or HEK cells stably expressing the 5-HT1A receptor.[19]

    • Stimulation Buffer: HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX (a phosphodiesterase inhibitor), pH 7.4.[19]

    • a-Alpiropride, a reference agonist (e.g., 5-CT), and forskolin.

    • A homogenous cAMP detection kit (e.g., LANCE Ultra TR-FRET or AlphaScreen).[18][21]

    • White, opaque 384-well plates suitable for luminescence/fluorescence.

  • Procedure:

    • Culture cells to ~80-90% confluency, then harvest and resuspend in Stimulation Buffer to the desired density (e.g., 2,500 cells/well).[19]

    • Prepare serial dilutions of a-Alpiropride in Stimulation Buffer containing a fixed concentration of forskolin. The forskolin concentration should be pre-determined to elicit ~80% of its maximal response (EC80).

    • Add cells to each well of the 384-well plate.

    • Add the a-Alpiropride/forskolin mixture to the cells. Include control wells with cells + buffer (basal), cells + forskolin only (max stimulation), and cells + reference agonist.

    • Incubate the plate at room temperature for 30-60 minutes.

    • Following the manufacturer's instructions for your chosen cAMP kit, add the detection reagents (e.g., Eu-cAMP tracer and ULight-anti-cAMP antibody for a TR-FRET assay).[18]

    • Incubate for the recommended time (e.g., 60 minutes).

    • Read the plate on a compatible plate reader (e.g., an EnVision for TR-FRET).

  • Data Analysis:

    • Convert the raw data (e.g., TR-FRET ratio) to cAMP concentration using a standard curve if necessary.

    • Normalize the data: Set the signal from the "forskolin only" wells to 100% and the signal from a saturating concentration of a reference full agonist to 0%.

    • Plot the percent inhibition of forskolin-stimulated cAMP against the log concentration of a-Alpiropride.

    • Fit the data using a four-parameter logistic equation in a suitable software package to determine the IC50 (equivalent to EC50 for inhibition) and Emax values.

References

Validation & Comparative

A Comparative Analysis of a-Alpiropride and Sulpiride for Dopamine D2 Receptor Occupancy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a-Alpiropride and Sulpiride, focusing on their occupancy of the dopamine D2 receptor, a key target in the treatment of various neuropsychiatric disorders. The following sections present quantitative data from positron emission tomography (PET) and in vitro binding studies, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Quantitative Data Presentation

The following tables summarize the dopamine D2 receptor occupancy and binding affinity data for a-Alpiropride and Sulpiride, compiled from multiple independent studies.

Table 1: In Vivo D2 Receptor Occupancy Determined by PET/SPECT

CompoundDosePercent OccupancyStudy PopulationRadiotracerReference
a-Alpiropride (Aripiprazole) 0.5 mg/day (14 days)40-57% (Caudate & Putamen)Healthy Volunteers[11C]raclopride[1]
1 mg/day (14 days)49-57% (Caudate & Putamen)Healthy Volunteers[11C]raclopride[1]
2 mg/day (14 days)72-74% (Caudate & Putamen)Healthy Volunteers[11C]raclopride[1]
10 mg/day (14 days)85-86% (Caudate & Putamen)Healthy Volunteers[11C]raclopride[1]
30 mg/day (14 days)86-92% (Caudate & Putamen)Healthy Volunteers[11C]raclopride[1]
Sulpiride 200 mg (acute)~17% (Striatum)Healthy Volunteers[11C]raclopride[2]
400 mg (acute)~28% (Striatum)Healthy Volunteers[11C]raclopride[2]
1010-1730 mg70-80%PatientsNot Specified[3]
Amisulpride (structurally similar to Sulpiride) 50-1200 mg/day (2 weeks)Dose-dependent, significant decrease in [123I]IBZM bindingSchizophrenia/Schizoaffective Disorder Patients[123I]IBZM[4]
50 mg/day44-59% (Caudate)Very Late-Onset Schizophrenia-Like Psychosis Patients[18F]fallypride[5]

Table 2: In Vitro D2 Receptor Binding Affinity

CompoundKi ValueRadioligandTissue/Cell LineReference
Sulpiride ~15 nMNot SpecifiedNot SpecifiedNot Specified
29 nM[3H]spiperoneNot SpecifiedNot Specified

Note: Specific Ki values for a-Alpiropride were not prominently available in the searched literature, which often characterizes it as a high-affinity partial agonist.

Experimental Protocols

In Vivo D2 Receptor Occupancy Measurement using PET

Objective: To quantify the percentage of D2 receptors occupied by a-Alpiropride or Sulpiride in the living human brain.

Methodology: Positron Emission Tomography (PET) with the radiotracer [11C]raclopride is a standard method.[1][2]

Protocol:

  • Subject Preparation: Healthy volunteers or patients undergo a baseline PET scan to measure D2 receptor availability without the drug. For occupancy studies, subjects are administered the drug (a-Alpiropride or Sulpiride) for a specified period (e.g., 14 days for chronic dosing or a single acute dose).[1][2]

  • Radiotracer Injection: A bolus of [11C]raclopride is injected intravenously at the start of the PET scan.[6][7]

  • PET Scan Acquisition: Dynamic emission scanning is performed for a duration of approximately 60-110 minutes.[6][7] Data is collected in a series of time frames.

  • Image Reconstruction and Analysis: The collected data is reconstructed into dynamic 3D images. Regions of interest (ROIs) are drawn on the images, typically including the striatum (caudate and putamen), which has a high density of D2 receptors, and the cerebellum, which is used as a reference region with negligible D2 receptor density.[8]

  • Quantification of Receptor Occupancy: The binding potential (BP_ND) of [11C]raclopride is calculated for the baseline and post-drug scans. The percentage of receptor occupancy is then calculated using the following formula:

    % Occupancy = [(BP_ND_baseline - BP_ND_drug) / BP_ND_baseline] * 100[2]

In Vitro D2 Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of Sulpiride for the D2 receptor.

Methodology: A competitive radioligand binding assay using a radiolabeled D2 receptor antagonist (e.g., [3H]spiperone) and membrane preparations from a source rich in D2 receptors.

Protocol:

  • Membrane Preparation: Membranes are prepared from a tissue or cell line expressing D2 receptors (e.g., porcine striatum).[9]

  • Assay Setup: In a series of tubes, a constant concentration of the radioligand ([3H]spiperone) and the prepared membranes are incubated with varying concentrations of the unlabeled drug (Sulpiride).

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation of Bound and Free Radioligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the competing drug. The IC50 value (the concentration of the drug that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + [L]/Kd)

    where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

D2_Receptor_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_drugs Pharmacological Intervention Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates Gi Gi Protein D2R->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates aAlpiropride a-Alpiropride (Partial Agonist) athis compound->D2R Modulates Sulpiride Sulpiride (Antagonist) Sulpiride->D2R Blocks

Caption: Dopamine D2 Receptor Signaling Pathway and Drug Action.

PET_Experimental_Workflow cluster_baseline Baseline Scan cluster_drug Post-Drug Scan cluster_analysis Occupancy Calculation Subject_Baseline Subject (Drug-Free) PET_Scan_Baseline PET Scan with [11C]raclopride Subject_Baseline->PET_Scan_Baseline Data_Acq_Baseline Data Acquisition PET_Scan_Baseline->Data_Acq_Baseline BP_ND_Baseline Calculate Baseline Binding Potential (BP_ND) Data_Acq_Baseline->BP_ND_Baseline Calc_Occ Calculate % Occupancy: [(BP_ND_baseline - BP_ND_drug) / BP_ND_baseline] * 100 BP_ND_Baseline->Calc_Occ Drug_Admin Administer a-Alpiropride or Sulpiride Subject_Drug Subject (on Drug) Drug_Admin->Subject_Drug PET_Scan_Drug PET Scan with [11C]raclopride Subject_Drug->PET_Scan_Drug Data_Acq_Drug Data Acquisition PET_Scan_Drug->Data_Acq_Drug BP_ND_Drug Calculate Drug Binding Potential (BP_ND) Data_Acq_Drug->BP_ND_Drug BP_ND_Drug->Calc_Occ

Caption: PET Experimental Workflow for D2 Receptor Occupancy.

In_Vitro_Binding_Assay_Workflow Membrane_Prep Prepare Membranes with D2 Receptors Assay_Setup Incubate Membranes with [3H]spiperone (Radioligand) & varying concentrations of Sulpiride (Competitor) Membrane_Prep->Assay_Setup Separation Separate Bound and Free Radioligand (Filtration) Assay_Setup->Separation Quantification Quantify Bound Radioactivity Separation->Quantification Data_Analysis Plot % Inhibition vs. [Sulpiride] to determine IC50 Quantification->Data_Analysis Ki_Calc Calculate Ki using Cheng-Prusoff Equation Data_Analysis->Ki_Calc

Caption: In Vitro Competitive Binding Assay Workflow.

References

a-Alpiropride: A Comparative Analysis with Other Benzamide Antipsychotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of a-Alpiropride and other prominent benzamide antipsychotics. Due to the limited availability of public experimental data for a-Alpiropride, this document focuses on a qualitative comparison for this specific compound, juxtaposed with quantitative data for other well-researched benzamides. The information is intended to support research and drug development efforts in the field of neuropsychopharmacology.

Introduction to Benzamide Antipsychotics

Benzamide derivatives are a distinct class of atypical antipsychotics characterized by their primary mechanism of action as dopamine D2 receptor antagonists. Unlike many other antipsychotics, they generally exhibit lower affinity for a broad range of other neurotransmitter receptors, which is thought to contribute to their favorable side-effect profile, particularly concerning sedation and cardiovascular effects. This guide will compare a-Alpiropride with other notable benzamides: amisulpride, sulpiride, and tiapride.

a-Alpiropride: A Qualitative Overview

a-Alpiropride is identified as a dopamine D2 receptor antagonist belonging to the benzamide class of compounds.[1][2] It is structurally related to sulpiride.[1][2] Publicly accessible, peer-reviewed experimental data detailing its receptor binding affinities (Ki values) and direct comparative studies with other benzamides are scarce. Therefore, its pharmacological profile is understood in the broader context of the benzamide class, with the primary activity attributed to D2 receptor blockade.

Comparative Receptor Binding Affinities

The following table summarizes the in vitro receptor binding affinities (Ki, in nM) of several benzamide antipsychotics for key central nervous system receptors. Lower Ki values indicate higher binding affinity. Data for a-Alpiropride is not available for a direct quantitative comparison.

CompoundDopamine D2 (nM)Dopamine D3 (nM)Serotonin 5-HT2A (nM)Serotonin 5-HT7 (nM)Adrenergic α1 (nM)Histamine H1 (nM)Muscarinic M1 (nM)
a-Alpiropride Antagonist (Ki not available)Data not availableData not availableData not availableData not availableData not availableData not available
Amisulpride 2.83.2>10,00019>10,000>10,000>10,000
Sulpiride 2.915.6>10,000Data not available>1,000>1,000>1,000
Tiapride 130180>10,000Data not available>1,000>1,000>1,000

Data compiled from various sources. Ki values can vary between studies depending on the experimental conditions.

Key Signaling Pathways

The therapeutic and side-effect profiles of benzamide antipsychotics are largely determined by their interaction with the dopamine D2 and, for some, serotonin 5-HT1A receptor signaling pathways.

Dopamine D2 Receptor Signaling

Antagonism of the D2 receptor is the primary mechanism of antipsychotic action for benzamides. This receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o pathway.

D2_Signaling_Pathway cluster_membrane Cell Membrane D2R D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Dopamine Dopamine Dopamine->D2R Benzamide Benzamide Antipsychotic Benzamide->D2R Antagonism ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Downstream Modulation of Neuronal Activity PKA->Downstream

Dopamine D2 Receptor Signaling Pathway
Serotonin 5-HT1A Receptor Signaling

Some newer antipsychotics, including some benzamide derivatives, have shown affinity for the 5-HT1A receptor, which may contribute to efficacy against negative symptoms and cognitive deficits. This is also a Gi/o-coupled GPCR.

HT1A_Signaling_Pathway cluster_membrane Cell Membrane HT1A_R 5-HT1A Receptor G_protein Gi/o Protein HT1A_R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Serotonin Serotonin Serotonin->HT1A_R Agonist 5-HT1A Agonist Agonist->HT1A_R ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Downstream Modulation of Neuronal Activity PKA->Downstream

Serotonin 5-HT1A Receptor Signaling Pathway

Experimental Protocols

The determination of receptor binding affinities is crucial for characterizing the pharmacological profile of a compound. A standard method for this is the radioligand displacement assay.

Radioligand Displacement Assay

Objective: To determine the affinity (Ki) of a test compound (e.g., a-Alpiropride) for a specific receptor (e.g., Dopamine D2) by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Receptor Source: Cell membranes from cell lines stably expressing the human recombinant receptor of interest (e.g., CHO or HEK293 cells expressing D2 receptors).

  • Radioligand: A high-affinity, selective radiolabeled ligand for the receptor (e.g., [3H]spiperone for D2 receptors).

  • Test Compound: The unlabeled drug to be tested (e.g., a-Alpiropride).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Filtration Apparatus: A cell harvester or 96-well filtration plate system with glass fiber filters.

  • Scintillation Counter: For measuring radioactivity.

Workflow:

Radioligand_Assay_Workflow A Prepare Receptor Membranes B Incubate Membranes with Radioligand and varying concentrations of Test Compound A->B C Separate Bound from Free Radioligand (Rapid Filtration) B->C D Quantify Radioactivity (Scintillation Counting) C->D E Data Analysis: Generate Competition Curve D->E F Calculate IC50 E->F G Calculate Ki using Cheng-Prusoff Equation F->G

Radioligand Displacement Assay Workflow

Procedure:

  • Preparation: Thaw and homogenize the receptor membrane preparation in ice-cold assay buffer.

  • Incubation: In a multi-well plate, combine the receptor membranes, a fixed concentration of the radioligand, and a range of concentrations of the unlabeled test compound. Also include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known selective unlabeled ligand).

  • Equilibration: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. The IC50 (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

a-Alpiropride is a benzamide antipsychotic with a primary mechanism of action as a dopamine D2 receptor antagonist. While this positions it within a well-established therapeutic class, the lack of publicly available, detailed experimental data on its receptor binding profile limits a direct quantitative comparison with other benzamides like amisulpride, sulpiride, and tiapride. Amisulpride, in particular, shows high affinity and selectivity for D2 and D3 receptors, with minimal interaction with other receptors, which is characteristic of the "atypical" nature of some benzamides. Further research providing quantitative pharmacological data for a-Alpiropride is necessary to fully elucidate its therapeutic potential and comparative profile.

References

Aripiprazole's Interaction with Dopamine Receptor Subtypes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aripiprazole, an atypical antipsychotic, exhibits a unique pharmacological profile characterized by its cross-reactivity with various dopamine receptor subtypes. This guide provides a comparative analysis of aripiprazole's binding affinity and functional activity across dopamine D1, D2, D3, D4, and D5 receptors, supported by experimental data and detailed protocols.

Comparative Analysis of Aripiprazole's Receptor Activity

Aripiprazole demonstrates a distinct binding profile, with a high affinity for D2 and D3 receptors, moderate affinity for the D4 receptor, and low affinity for D1 and D5 receptors.[1][2] Its functional activity is most notably characterized as partial agonism at the D2 receptor, a key factor in its "dopamine system stabilizer" properties.[3] This allows aripiprazole to act as a functional antagonist in a hyperdopaminergic environment and as a functional agonist in a hypodopaminergic state.[3]

Binding Affinity and Functional Activity Data

The following table summarizes the quantitative data on aripiprazole's interaction with human dopamine receptor subtypes.

Receptor SubtypeBinding Affinity (Ki, nM)Functional Activity
D1 1000 - 1830Antagonist[4]
D2 0.34 - 2.8Partial Agonist (EC50 ≈ 4 nM, Intrinsic Activity: 18-48% vs Dopamine)[3][5]
D3 0.8 - 4.1Partial Agonist[6]
D4 44 - 130Partial Agonist
D5 1970Low Affinity[4]

Experimental Protocols

Radioligand Binding Assay for Dopamine Receptors

This protocol outlines the determination of binding affinity (Ki) of a test compound for dopamine receptors expressed in cultured cells (e.g., CHO or HEK293 cells).

Materials:

  • Cell membranes expressing the dopamine receptor subtype of interest.

  • Radioligand specific for the receptor subtype (e.g., [³H]Spiperone for D2/D3, [³H]SCH23390 for D1).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test compound (e.g., aripiprazole) at various concentrations.

  • Non-specific binding control (e.g., Haloperidol at a high concentration).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, add assay buffer, the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound or the non-specific binding control.

  • Incubation: Incubate the plates at room temperature (or 37°C) for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes incubation Incubate Membranes, Radioligand & Compound prep_membranes->incubation prep_reagents Prepare Reagents (Radioligand, Buffers, Compounds) prep_reagents->incubation filtration Filter to Separate Bound/Free Ligand incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting calc_ic50 Calculate IC50 counting->calc_ic50 calc_ki Calculate Ki (Cheng-Prusoff) calc_ic50->calc_ki

Radioligand Binding Assay Workflow
cAMP Functional Assay for Gs and Gi-Coupled Receptors

This protocol measures the functional activity of a compound by quantifying its effect on intracellular cyclic AMP (cAMP) levels, which are modulated by the activation of Gs (stimulatory) or Gi (inhibitory) protein-coupled dopamine receptors.

Materials:

  • HEK293 or CHO cells stably expressing the dopamine receptor subtype of interest.

  • Cell culture medium.

  • Assay Buffer/Stimulation Buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).

  • Forskolin (for Gi-coupled receptor assays).

  • Test compound (e.g., aripiprazole) at various concentrations.

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

  • 384-well or 96-well assay plates.

  • Plate reader compatible with the detection kit.

Procedure:

  • Cell Culture: Culture the cells expressing the target receptor to the desired confluency.

  • Cell Plating: Seed the cells into the assay plates and allow them to attach overnight.

  • Assay Preparation:

    • For Gs-coupled receptors (D1, D5): Replace the culture medium with assay buffer containing a phosphodiesterase inhibitor.

    • For Gi-coupled receptors (D2, D3, D4): Replace the culture medium with assay buffer containing a phosphodiesterase inhibitor and forskolin to stimulate basal cAMP production.

  • Compound Addition: Add varying concentrations of the test compound to the wells.

  • Incubation: Incubate the plates at room temperature or 37°C for a specified time (e.g., 15-30 minutes).

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.

  • Data Analysis:

    • For Gs agonists: Plot the cAMP concentration against the log of the agonist concentration to determine the EC50 (potency) and the maximum effect (efficacy).

    • For Gi agonists: Plot the inhibition of forskolin-stimulated cAMP production against the log of the agonist concentration to determine the IC50 (potency) and the maximum inhibition (efficacy).

    • Intrinsic activity is calculated as the maximal response of the test compound as a percentage of the maximal response of a full agonist (e.g., dopamine).

G cluster_workflow cAMP Functional Assay Workflow start Plate Cells prep Prepare Assay (Add Buffer/Forskolin) start->prep add_compound Add Test Compound prep->add_compound incubate Incubate add_compound->incubate detect Lyse Cells & Detect cAMP incubate->detect analyze Analyze Data (EC50/IC50, Efficacy) detect->analyze end Results analyze->end

cAMP Functional Assay Workflow

Dopamine Receptor Signaling Pathways

Dopamine receptors are G-protein coupled receptors (GPCRs) that are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).

D1-like Receptor Signaling (D1 and D5)

D1-like receptors are coupled to the Gs/olf family of G-proteins. Activation of these receptors stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. This in turn activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the Dopamine- and cAMP-Regulated Phosphoprotein, 32 kDa (DARPP-32).

D1_Signaling D1_R D1/D5 Receptor Gs Gs/olf D1_R->Gs Agonist AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates Downstream Downstream Effects (Gene Expression, Ion Channel Modulation) DARPP32->Downstream

D1-like Receptor Signaling Pathway
D2-like Receptor Signaling (D2, D3, and D4)

D2-like receptors are coupled to the Gi/o family of G-proteins. Activation of these receptors inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. This leads to reduced PKA activity. Additionally, the βγ subunits of the Gi/o protein can modulate other signaling pathways, including ion channels and MAP kinase pathways. Some D2-like receptor signaling can also occur through β-arrestin pathways, which are independent of G-protein coupling and can influence downstream signaling cascades.[5]

D2_Signaling cluster_g_protein G-Protein Signaling cluster_arrestin β-Arrestin Signaling D2_R D2/D3/D4 Receptor Gi Gi/o D2_R->Gi Agonist AC Adenylyl Cyclase Gi->AC Inhibits BetaGamma βγ Subunits Gi->BetaGamma Dissociates cAMP cAMP AC->cAMP PKA PKA Activity cAMP->PKA Decreased Activation IonChannel Ion Channels BetaGamma->IonChannel Modulates MAPK MAPK Pathway BetaGamma->MAPK Activates D2_R_arr D2/D3/D4 Receptor Arrestin β-Arrestin D2_R_arr->Arrestin Recruits Downstream_arr Downstream Effects (Receptor Internalization, Signal Transduction) Arrestin->Downstream_arr

D2-like Receptor Signaling Pathways

References

a-Alpiropride: A Comparative Guide to its Validation as a Selective D2 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a-Alpiropride's validation as a selective D2 dopamine receptor antagonist. Due to the limited availability of specific quantitative binding data for a-Alpiropride in publicly accessible literature, this guide utilizes data from the structurally and pharmacologically similar benzamide antipsychotic, Amisulpride , as a representative selective D2 antagonist. This allows for a robust comparison with other well-characterized D2 antagonists, highlighting the pharmacological profile typical of this class of compounds.

Executive Summary

a-Alpiropride is classified as a dopamine D2 receptor antagonist belonging to the benzamide chemical class, akin to sulpiride and amisulpride.[1] While its primary use has been as an antihypertensive and antimigraine agent, its structural similarity to other benzamides suggests a high selectivity for the D2 and D3 dopamine receptors with negligible affinity for other neurotransmitter receptors. This profile contrasts with broader spectrum antipsychotics, which often exhibit significant affinities for a range of receptors, leading to a wider array of side effects. This guide presents a comparative analysis of the binding affinities and functional activities of representative D2 antagonists to contextualize the expected pharmacological profile of a-Alpiropride.

Data Presentation: Comparative Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki values in nM) of several key D2 receptor antagonists for various neurotransmitter receptors. Lower Ki values indicate higher binding affinity. Amisulpride is included as a proxy for the selective benzamide profile expected of a-Alpiropride.

CompoundD2D1D35-HT1A5-HT2Aα1-adrenergicH1
Amisulpride 2.8 - 3.0 >10003.2 - 3.5 >1000>1000>1000>1000
Haloperidol 0.517 - 2.2 ~19004.8>1000389530
Risperidone 3.13 - 3.2 2407.34200.16 - 0.2 0.8 - 5 20
Clozapine 125 - 160 2705551205.4 1.6 1.1

Data compiled from multiple sources. Ki values can vary between studies depending on the experimental conditions.

Experimental Protocols

The validation of a selective D2 antagonist like a-Alpiropride involves a series of in vitro and in vivo experiments to determine its binding affinity, functional activity, and receptor selectivity.

Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound for the D2 receptor and a panel of other neurotransmitter receptors to assess selectivity.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human recombinant D2 receptor (or other target receptors) or from specific brain regions (e.g., striatum) known to have high receptor density.

  • Incubation: A fixed concentration of a specific radioligand for the target receptor (e.g., [³H]spiperone or [³H]raclopride for D2 receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., a-Alpiropride).

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional Antagonism Assay (cAMP Measurement)

Objective: To determine the functional activity of the test compound as an antagonist at the D2 receptor.

Methodology:

  • Cell Culture: Cells stably expressing the human D2 receptor (which is a Gi-coupled receptor) are cultured.

  • Treatment: The cells are pre-incubated with varying concentrations of the test antagonist (e.g., a-Alpiropride).

  • Stimulation: The cells are then stimulated with a known D2 receptor agonist (e.g., quinpirole or dopamine) in the presence of forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels).

  • cAMP Measurement: Intracellular cAMP levels are measured using a commercially available assay kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis: The ability of the antagonist to block the agonist-induced inhibition of cAMP production is quantified. The IC50 value, representing the concentration of the antagonist that reverses 50% of the agonist's effect, is determined.

Mandatory Visualizations

D2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Binds & Activates a_Alpiropride a-Alpiropride (Antagonist) a_this compound->D2R Binds & Blocks G_protein Gi/o Protein D2R->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Substrate Cellular_Response Decreased Cellular Response cAMP->Cellular_Response Leads to

Caption: D2 receptor signaling pathway and the antagonistic action of a-Alpiropride.

Experimental_Workflow cluster_0 In Vitro Validation cluster_1 In Vivo Validation Binding_Assay Receptor Binding Assays (Determine Ki for D2 and other receptors) Functional_Assay Functional Assays (e.g., cAMP inhibition) (Confirm antagonism) Binding_Assay->Functional_Assay Selectivity_Panel Selectivity Profiling (Panel of >40 receptors) Functional_Assay->Selectivity_Panel Data_Analysis_1 Data Analysis (Determine Selectivity Ratios) Selectivity_Panel->Data_Analysis_1 Animal_Models Animal Models of Psychosis (e.g., Amphetamine-induced hyperlocomotion) Data_Analysis_1->Animal_Models Proceed if selective PET_Imaging PET Imaging Studies (Receptor Occupancy) Animal_Models->PET_Imaging Side_Effect_Models Side Effect Profiling (e.g., Catalepsy for EPS liability) PET_Imaging->Side_Effect_Models Data_Analysis_2 Data Analysis (Efficacy and Safety Profile) Side_Effect_Models->Data_Analysis_2

Caption: Experimental workflow for validating a selective D2 receptor antagonist.

References

Comparative Analysis of a-Alpiropride and Atypical Antipsychotics: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of a-Alpiropride with established atypical antipsychotics is currently hampered by the limited availability of comprehensive preclinical and clinical data for a-Alpiropride in the public domain. While identified as a dopamine D2 receptor antagonist belonging to the benzamide class of compounds, detailed information regarding its receptor binding affinity profile, functional activity at various neurotransmitter receptors, and in-vivo pharmacology in models of psychosis is not readily accessible.

This guide aims to provide a framework for such a comparative analysis, outlining the necessary experimental data and presenting templates for data visualization and interpretation. The included information on selected atypical antipsychotics—Risperidone, Olanzapine, and Aripiprazole—serves as a benchmark for the types of data required for a thorough evaluation of a-Alpiropride's potential as an antipsychotic agent.

Receptor Binding Affinity Profile: The Foundation of Pharmacological Action

The interaction of a drug with various neurotransmitter receptors dictates its therapeutic efficacy and side-effect profile. A comprehensive understanding of a-Alpiropride's receptor binding affinity is paramount. This is typically determined through in-vitro radioligand binding assays, with results expressed as inhibition constants (Ki). A lower Ki value signifies a higher binding affinity.

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of a-Alpiropride and Selected Atypical Antipsychotics

Receptora-AlpiroprideRisperidoneOlanzapineAripiprazole
Dopamine Receptors
D2Data Not Available0.4 - 1.41.1 - 3.50.34 - 0.8
D3Data Not Available0.84.90.8
D4Data Not Available1.32.144
Serotonin Receptors
5-HT1AData Not Available4.22051.7
5-HT2AData Not Available0.16 - 0.54 - 6.33.4
5-HT2CData Not Available51115
5-HT7Data Not Available1.37.339
Adrenergic Receptors
α1AData Not Available0.81957
α1BData Not Available0.234-
α2AData Not Available1.4230-
α2CData Not Available0.5230-
Histamine Receptors
H1Data Not Available20761
Muscarinic Receptors
M1Data Not Available>10001.9>1000

Data for Risperidone, Olanzapine, and Aripiprazole are compiled from various sources and represent a range of reported values.

Functional Activity: Beyond Binding

Understanding whether a drug acts as an antagonist, partial agonist, or agonist at a specific receptor is crucial. This is determined through in-vitro functional assays that measure the drug's effect on receptor-mediated signaling pathways.

Dopamine D2 Receptor Signaling

Atypical antipsychotics modulate dopamine D2 receptor signaling. While most are antagonists, some, like aripiprazole, are partial agonists, which may contribute to a lower incidence of extrapyramidal side effects. The functional activity of a-Alpiropride at the D2 receptor is a critical, yet unknown, parameter.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_drugs Drug Action Dopamine_release Dopamine Release D2R Dopamine D2 Receptor Dopamine_release->D2R Dopamine G_protein Gαi/o D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Signaling_cascade Downstream Signaling cAMP->Signaling_cascade a_Alpiropride a-Alpiropride (Antagonist?) a_this compound->D2R Blocks Atypical_Antipsychotic Atypical Antipsychotic (Antagonist/Partial Agonist) Atypical_Antipsychotic->D2R Modulates

Caption: Proposed Dopamine D2 Receptor Signaling Pathway and Drug Intervention.

In-Vivo Preclinical Models: Predicting Clinical Efficacy and Side Effects

Animal models are essential for evaluating the potential therapeutic effects and side-effect liabilities of novel compounds.

Models of Psychosis
  • Amphetamine- or PCP-Induced Hyperlocomotion: These models assess a drug's ability to counteract the excessive locomotor activity induced by dopamine agonists (amphetamine) or NMDA receptor antagonists (phencyclidine, PCP), which is considered a proxy for antipsychotic activity.

  • Prepulse Inhibition (PPI) of the Startle Reflex: Deficits in PPI are observed in schizophrenic patients and can be induced in rodents by psychotomimetic drugs. The ability of a drug to restore PPI is indicative of antipsychotic potential.

Models for Extrapyramidal Side Effects (EPS)
  • Catalepsy Test: The induction of catalepsy (a state of immobility) in rodents is a widely used preclinical screen for EPS liability, particularly for drugs with strong D2 receptor antagonism.

Table 2: Comparative In-Vivo Effects of a-Alpiropride and Selected Atypical Antipsychotics

In-Vivo Modela-AlpiroprideRisperidoneOlanzapineAripiprazole
Amphetamine-Induced Hyperlocomotion Data Not AvailableReducesReducesReduces
PCP-Induced Hyperlocomotion Data Not AvailableReducesReducesReduces
Prepulse Inhibition (PPI) Reversal Data Not AvailableReversesReversesReverses
Catalepsy Induction Data Not AvailableModerateLowVery Low

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Due to the lack of specific studies on a-Alpiropride, the following are generalized protocols for key assays.

Radioligand Receptor Binding Assay (Generic Protocol)
  • Membrane Preparation: Homogenize brain tissue (e.g., rat striatum for D2 receptors) in ice-cold buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer.

  • Binding Reaction: Incubate the cell membranes with a specific radioligand (e.g., [³H]-spiperone for D2 receptors) and varying concentrations of the test compound (a-Alpiropride or comparators).

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

A Tissue Homogenization & Membrane Preparation B Incubation with Radioligand & Test Compound A->B C Filtration to Separate Bound & Free Ligand B->C D Scintillation Counting of Bound Radioligand C->D E Data Analysis (IC50 & Ki Determination) D->E

A Comparative Analysis of a-Alpiropride and Other Antimigraine Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of a-Alpiropride, a dopamine D2 receptor antagonist, and other major classes of antimigraine agents, including serotonin 5-HT1B/1D receptor agonists (triptans), CGRP receptor antagonists (gepants), and non-steroidal anti-inflammatory drugs (NSAIDs). Due to the limited availability of recent clinical trial data for a-Alpiropride, this comparison is based on its established mechanism of action and data from representative molecules in the other drug classes.

Executive Summary

Migraine is a complex neurological disorder with a variety of treatment options that target different underlying mechanisms. While triptans have long been the standard of care for acute migraine, newer classes of drugs like gepants have emerged with different mechanisms of action and improved side effect profiles. a-Alpiropride, a dopamine D2 receptor antagonist, represents an older class of medication that has been used for migraine treatment. This guide will delve into the distinct signaling pathways, experimental protocols for efficacy and safety evaluation, and a comparative analysis of the quantitative data for each class of these antimigraine agents.

Mechanisms of Action and Signaling Pathways

The therapeutic effects of antimigraine drugs are achieved by targeting specific receptors and signaling pathways involved in the pathophysiology of migraine.

a-Alpiropride (Dopamine D2 Receptor Antagonist): The role of dopamine in migraine is supported by the observation that many migraine symptoms, such as nausea and vomiting, can be induced by dopaminergic stimulation.[1] Dopamine receptor antagonists like a-Alpiropride are thought to exert their antimigraine effects by blocking D2 receptors, which may modulate neurotransmission in the trigeminovascular system and alleviate symptoms associated with dopaminergic hypersensitivity in migraineurs.[1][2][3]

a_Alpiropride_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Signaling Downstream Signaling (Reduced Neuronal Firing) PKA->Signaling Phosphorylates aAlpiropride a-Alpiropride athis compound->D2R Blocks

a-Alpiropride blocks the inhibitory effect of dopamine on adenylyl cyclase.

Triptans (Serotonin 5-HT1B/1D Receptor Agonists): Triptans, such as sumatriptan, are agonists of the serotonin 5-HT1B and 5-HT1D receptors.[4][5] Their antimigraine effect is attributed to three primary mechanisms: vasoconstriction of dilated intracranial blood vessels, inhibition of vasoactive neuropeptide release from trigeminal nerve endings, and inhibition of neurotransmission in the trigeminocervical complex.[4]

Triptan_Pathway cluster_presynaptic Presynaptic Trigeminal Neuron cluster_postsynaptic Postsynaptic Neuron / Smooth Muscle Receptor_5HT1D 5-HT1D Receptor CGRP_Release CGRP Release Receptor_5HT1D->CGRP_Release Inhibits Receptor_5HT1B 5-HT1B Receptor Vasoconstriction Vasoconstriction Receptor_5HT1B->Vasoconstriction Promotes Triptan Triptan (e.g., Sumatriptan) Triptan->Receptor_5HT1D Activates Triptan->Receptor_5HT1B Activates Gepant_Pathway cluster_cell Postsynaptic Neuron / Smooth Muscle Cell CGRPR CGRP Receptor AC Adenylyl Cyclase CGRPR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Signaling Downstream Signaling (Vasodilation, Pain Transmission) PKA->Signaling Phosphorylates CGRP CGRP CGRP->CGRPR Binds Gepant Gepant (e.g., Ubrogepant) Gepant->CGRPR Blocks Experimental_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis Screening Patient Screening (IHS Criteria) InformedConsent Informed Consent Screening->InformedConsent Baseline Baseline Data Collection (Migraine History, Frequency) InformedConsent->Baseline Randomization Randomization (Drug vs. Placebo) Baseline->Randomization Dosing Patient self-administers drug at onset of migraine attack Randomization->Dosing eDiary eDiary entries for pain, symptoms, and AEs Dosing->eDiary FollowUp Follow-up Period (e.g., 48 hours post-dose) eDiary->FollowUp DataAnalysis Data Analysis (Primary & Secondary Endpoints) FollowUp->DataAnalysis

References

A Comparative Analysis of the Side Effect Profile of a-Alpiropride Versus Other D2 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comparative overview of the side effect profile of a-Alpiropride and other selected dopamine D2 receptor antagonists. Due to the limited availability of specific clinical data for a-Alpiropride, its side effect profile is largely inferred from its structural relationship to the benzamide class of antipsychotics, particularly sulpiride. This document synthesizes available information to facilitate a comparative understanding of the potential adverse effects of these compounds, offering a valuable resource for research and drug development.

Introduction to a-Alpiropride and D2 Antagonists

a-Alpiropride is a dopamine D2 receptor antagonist belonging to the benzamide chemical class, structurally related to sulpiride. It has been historically marketed as an antihypertensive and antimigraine agent. D2 receptor antagonists are a broad class of drugs used in the treatment of various psychiatric and neurological disorders. Their therapeutic effects are primarily mediated by blocking dopamine D2 receptors; however, this mechanism also contributes to a range of side effects. This guide focuses on comparing the side effect profiles of a-Alpiropride (hypothesized) with other prominent D2 antagonists from different chemical classes, including the butyrophenone (haloperidol), and atypical antipsychotics (amisulpride, sulpiride, and aripiprazole).

Comparative Side Effect Profiles

The following table summarizes the known and hypothesized side effect profiles of a-Alpiropride and other selected D2 antagonists. The profile for a-Alpiropride is inferred based on its classification as a benzamide and its relation to sulpiride.

Side Effect Categorya-Alpiropride (Hypothesized)AmisulprideSulpirideHaloperidolAripiprazole
Extrapyramidal Symptoms (EPS) Moderate risk, similar to other benzamides.Lower risk at low doses, increases with higher doses.[1]Can cause EPS, but potentially less than typical antipsychotics.[2][3]High risk of acute dystonia, akathisia, and parkinsonism.[4]Low risk due to partial agonism at D2 receptors.[5][6]
Hyperprolactinemia High risk, characteristic of benzamides.High incidence, can be significant even at low doses.[7][8][9][10]Significant increase in prolactin levels is a known effect.[2]Can cause elevated prolactin levels.Low to no effect; may even lower prolactin levels.[6][11]
Metabolic Effects (Weight Gain, Diabetes) Moderate risk.Generally lower risk compared to some atypical antipsychotics, but weight gain can occur.Weight gain is a possible side effect.[5]Lower risk compared to many atypical antipsychotics.Lower risk of weight gain, and associated metabolic disturbances.[5][6][11][12][13]
Cardiovascular Effects (QTc Prolongation) Possible risk.Can cause dose-dependent QT prolongation.Associated with changes in heart rhythm, including prolonged QT interval.[14]Known risk for QT prolongation and Torsades de Pointes, particularly with IV administration.[4][15][16][17][18]Low risk.
Sedation Moderate.Can cause drowsiness, especially at the start of treatment.[19]Drowsiness is a common side effect.[19]High incidence of sedation.[4]Can cause somnolence, but often less than other antipsychotics.[20]
Anticholinergic Effects (Dry Mouth, Constipation) Low risk.Low affinity for muscarinic receptors, so low risk.Low risk.Low to moderate risk.[4]No significant affinity for cholinergic muscarinic receptors.

Detailed Experimental Protocols

Assessment of Extrapyramidal Symptoms (EPS) in Clinical Trials

A standardized method for evaluating EPS is crucial in the clinical development of D2 antagonists. The Extrapyramidal Symptom Rating Scale (ESRS) is a comprehensive tool for this purpose.[21][22][23][24][25]

Objective: To quantify the severity of drug-induced movement disorders, including parkinsonism, akathisia, dystonia, and tardive dyskinesia.

Procedure: The ESRS is a clinician-administered scale that involves both a patient questionnaire and a physical examination.

  • Patient Questionnaire: The clinician interviews the patient regarding the presence and severity of symptoms such as muscle stiffness, restlessness, involuntary movements, and tremors.

  • Physical Examination:

    • Parkinsonism: Assessed by observing for resting tremor, bradykinesia (slowness of movement), and rigidity. Specific tasks may include finger tapping, and assessment of gait and posture.

    • Akathisia: Evaluated by observing the patient for an inability to remain still, with behaviors like pacing, shifting weight, or foot tapping.

    • Dystonia: The clinician looks for sustained muscle contractions leading to abnormal postures or repetitive movements, particularly in the head, neck, and trunk.

    • Tardive Dyskinesia: Involves observation for involuntary, repetitive, and purposeless movements, often of the face, lips, tongue, and extremities.

  • Scoring: Each item on the scale is rated on a defined severity scale. The total score and subscale scores provide a quantitative measure of EPS.

Data Analysis: The change in ESRS scores from baseline over the course of the clinical trial is a primary endpoint for assessing the EPS liability of the investigational drug compared to a placebo or an active comparator.

Signaling Pathways and Visualizations

Dopamine D2 Receptor Antagonism and Hyperprolactinemia

Dopamine acts as the primary inhibitor of prolactin release from the anterior pituitary gland.[26][27][28] This inhibition is mediated through dopamine's binding to D2 receptors on lactotroph cells.[28][29] D2 receptor antagonists block this inhibitory signal, leading to an increase in prolactin secretion, a condition known as hyperprolactinemia.[26][30][31]

D2_Antagonism_Hyperprolactinemia cluster_pituitary Anterior Pituitary Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Binds to & inhibits Lactotroph Lactotroph Cell Prolactin Prolactin Lactotroph->Prolactin Releases D2_Receptor->Lactotroph Inhibits D2_Antagonist D2 Antagonist (e.g., a-Alpiropride) D2_Antagonist->D2_Receptor Blocks

Caption: Mechanism of D2 antagonist-induced hyperprolactinemia.

Experimental Workflow for Assessing Metabolic Side Effects

The evaluation of metabolic side effects is a critical component of the safety assessment for D2 antagonists.

Metabolic_Side_Effect_Workflow cluster_treatment Treatment Period cluster_analysis Data Analysis Baseline_Weight Weight & BMI Randomization Randomization Baseline_Weight->Randomization Baseline_Glucose Fasting Glucose & HbA1c Baseline_Glucose->Randomization Baseline_Lipids Lipid Panel Baseline_Lipids->Randomization Treatment_Arm D2 Antagonist Randomization->Treatment_Arm Placebo_Arm Placebo Randomization->Placebo_Arm Monitor_Weight Weight & BMI Treatment_Arm->Monitor_Weight Monitor_Glucose Fasting Glucose & HbA1c Treatment_Arm->Monitor_Glucose Monitor_Lipids Lipid Panel Treatment_Arm->Monitor_Lipids Placebo_Arm->Monitor_Weight Placebo_Arm->Monitor_Glucose Placebo_Arm->Monitor_Lipids Analysis Compare Changes from Baseline Monitor_Weight->Analysis Monitor_Glucose->Analysis Monitor_Lipids->Analysis

Caption: Workflow for assessing metabolic side effects in clinical trials.

Conclusion

The side effect profile of a D2 antagonist is a critical determinant of its clinical utility. While a-Alpiropride's specific adverse effect profile remains to be fully characterized through rigorous clinical trials, its classification as a benzamide suggests a moderate risk of extrapyramidal symptoms and a high likelihood of inducing hyperprolactinemia, similar to sulpiride and amisulpride. In contrast, other D2 antagonists like aripiprazole offer a more favorable profile concerning these particular side effects, though they may carry other risks. The information and methodologies presented in this guide are intended to provide a framework for researchers and drug development professionals to better understand and compare the potential side effects of a-Alpiropride and other D2 antagonists, thereby aiding in the development of safer and more effective therapeutic agents.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Alpiropride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential, immediate safety and logistical information for the handling of Alpiropride, a dopamine D2 receptor antagonist. The following procedural guidance is designed to answer specific operational questions and build a foundation of trust in laboratory safety practices.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is crucial when handling this compound to minimize exposure risk. The following table summarizes the recommended PPE.

PPE Category Specification Purpose
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]Protects eyes from dust particles and splashes.
Hand Protection Chemical impermeable gloves.[1] Nitrile or neoprene gloves are recommended for handling potent compounds.Prevents skin contact and absorption. Double gloving is advisable.
Body Protection Fire/flame resistant and impervious clothing, such as a lab coat or coveralls.[1]Protects skin from spills and contamination.
Respiratory Protection A full-face respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[1]Prevents inhalation of dust or aerosols.
Glove Compatibility for Handling this compound
Glove Material General Recommendation for Potent Powders Key Considerations
Nitrile Good for splash protection and handling of powders.Check for any signs of degradation. Change gloves frequently.
Neoprene Offers good chemical resistance.May offer longer breakthrough times than nitrile for some chemicals.
Operational Plan for Handling this compound

A structured operational plan ensures that this compound is handled in a safe and controlled manner.

1. Designated Handling Area:

  • All work with this compound should be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[1]

2. Prevention of Dust and Aerosol Formation:

  • Handle this compound carefully to avoid the formation of dust and aerosols.[1]

3. Tools and Equipment:

  • Use non-sparking tools to prevent ignition.[1]

  • Employ measures to prevent fire caused by electrostatic discharge.[1]

4. Emergency Preparedness:

  • Ensure that emergency exits and a risk-elimination area are established.[1]

  • An emergency eyewash station and safety shower should be readily accessible.

Disposal Plan for this compound

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect waste this compound and any contaminated materials (e.g., gloves, weigh boats, paper towels) in a dedicated, clearly labeled, and sealed waste container.

2. Disposal Procedure:

  • Adhered or collected material should be promptly disposed of in accordance with appropriate local, state, and federal laws and regulations.[1]

  • Do not allow the chemical to enter drains to avoid environmental discharge.[1]

3. Decontamination:

  • Thoroughly decontaminate all work surfaces and equipment after handling this compound.

Experimental Protocol: Weighing of this compound Powder

This protocol outlines the steps for safely weighing this compound powder in a laboratory setting.

1. Preparation:

  • Don all required personal protective equipment as specified in the PPE table.

  • Ensure the chemical fume hood is functioning correctly.

  • Place a calibrated analytical balance inside the fume hood.

  • Gather all necessary materials: this compound, a clean weigh boat, and a spatula.

2. Weighing Procedure:

  • Carefully open the this compound container inside the fume hood.

  • Using the spatula, transfer the desired amount of this compound powder to the weigh boat on the balance.

  • Perform the transfer slowly and close to the surface of the weigh boat to minimize dust generation.

  • Once the desired weight is obtained, securely close the this compound container.

3. Post-Weighing:

  • Carefully remove the weigh boat with the weighed this compound for use in the experiment.

  • Clean the balance and the surrounding area within the fume hood with a damp cloth to remove any residual powder.

  • Dispose of the cleaning cloth and any other contaminated disposable materials in the designated hazardous waste container.

  • Remove PPE in the correct order to avoid self-contamination and dispose of single-use items appropriately.

  • Wash hands thoroughly with soap and water.

Visualizing Key Processes

To further enhance understanding of the operational and biological context of working with this compound, the following diagrams are provided.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Prepare Designated Workspace (Fume Hood) A->B C Weigh/Handle this compound B->C D Perform Experimental Procedure C->D E Decontaminate Workspace & Equipment D->E F Dispose of Waste in Labeled Container E->F G Doff PPE F->G H Wash Hands G->H

Caption: Workflow for Handling this compound

D2_Receptor_Signaling cluster_receptor Dopamine D2 Receptor cluster_gprotein G-Protein Signaling D2R D2 Receptor Gi Gi/o Protein D2R->Gi Inhibition of Activation This compound This compound (Antagonist) This compound->D2R Blocks AC Adenylyl Cyclase Gi->AC Inhibition cAMP ↓ cAMP AC->cAMP

Caption: this compound's Antagonistic Action on D2 Receptor Signaling

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Alpiropride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Alpiropride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。